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  • Product: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
  • CAS: 53696-32-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS Number: 53696-32-5) is a multifaceted organic compound belonging to the cyclohexenone class of m...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS Number: 53696-32-5) is a multifaceted organic compound belonging to the cyclohexenone class of molecules.[1] Cyclohexenones are notable six-membered ring structures containing a ketone and an endocyclic double bond, which serve as versatile building blocks in organic synthesis.[2] The unique arrangement of a hydroxyl group, a ketone, and a disubstituted carbon center in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one makes it a molecule of significant interest for synthetic chemists and drug development professionals. This guide provides a comprehensive overview of its properties, a plausible synthetic route, potential applications, and predicted spectroscopic characteristics, offering a foundational understanding for its use in research and development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 53696-32-5PubChem[1]
Molecular Formula C₈H₁₂O₂PubChem[1]
Molecular Weight 140.18 g/mol PubChem[1]
IUPAC Name 3-hydroxy-4,4-dimethylcyclohex-2-en-1-onePubChem[1]
XLogP3 1.1PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 0PubChem[1]
Exact Mass 140.083729621 DaPubChem[1]
Monoisotopic Mass 140.083729621 DaPubChem[1]
Topological Polar Surface Area 37.3 ŲPubChem[1]
Heavy Atom Count 10PubChem[1]

Proposed Synthesis Pathway

A plausible and efficient synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be conceptualized starting from the readily available precursor, 5,5-dimethylcyclohexane-1,3-dione, commonly known as dimedone. This proposed two-step synthesis involves an initial oxidation followed by a selective reduction.

Synthesis_of_3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Dimedone 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) Intermediate 5,5-Dimethyl-2-ene-1,3-dione (Intermediate) Dimedone->Intermediate Oxidation (e.g., SeO₂) Product 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Intermediate->Product Selective Reduction (e.g., NaBH₄)

Caption: Proposed two-step synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from dimedone.

Experimental Protocol:

Step 1: Oxidation of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5,5-dimethylcyclohexane-1,3-dione in a suitable solvent such as dioxane or acetic acid.

  • Add a stoichiometric amount of an oxidizing agent, for instance, selenium dioxide (SeO₂).

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

  • The filtrate, containing the intermediate 5,5-dimethyl-2-ene-1,3-dione, can be carried forward to the next step, potentially after a work-up and purification procedure.

Step 2: Selective Reduction to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

  • Dissolve the intermediate from Step 1 in a protic solvent like methanol or ethanol and cool the solution in an ice bath.

  • Slowly add a selective reducing agent, such as sodium borohydride (NaBH₄), in small portions. The use of a selective reagent is crucial to reduce one carbonyl group to a hydroxyl group without affecting the double bond.

  • Stir the reaction mixture at a low temperature and monitor its progress by TLC.

  • Once the reaction is complete, carefully quench the reaction with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Potential Applications in Drug Development and Organic Synthesis

The structural motifs present in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one suggest its potential as a valuable intermediate in the synthesis of more complex molecules, including natural products and pharmacologically active compounds. The presence of a hydroxyl group, a ketone, and a double bond provides multiple reaction sites for further chemical transformations.

  • Scaffold for Bioactive Molecules: The cyclohexenone core is a common feature in many biologically active compounds. This molecule can serve as a starting point for the synthesis of novel derivatives with potential therapeutic applications, including anti-inflammatory and anticancer agents.[3]

  • Chiral Building Block: The hydroxyl group can be resolved to provide access to enantiomerically pure forms of the molecule, which are crucial in the development of stereospecific drugs.

  • Michael Acceptor: The α,β-unsaturated ketone system makes it a good Michael acceptor, allowing for the introduction of various substituents at the 3-position.

Reactivity Profile

The reactivity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is governed by its key functional groups: the ketone, the hydroxyl group, and the carbon-carbon double bond.

Reactivity_Profile Molecule 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Ketone Ketone (Nucleophilic Addition, Reduction) Molecule->Ketone Hydroxyl Hydroxyl Group (Esterification, Etherification, Oxidation) Molecule->Hydroxyl DoubleBond C=C Double Bond (Michael Addition, Epoxidation, Hydrogenation) Molecule->DoubleBond

Caption: Key reactive sites of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Predicted Spectroscopic Data

While experimental spectra are not widely available, the key spectroscopic features of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can be predicted based on its structure and by analogy to similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts (δ) are predicted to be in the following regions (in ppm, relative to TMS):

  • Vinyl proton (-CH=): A singlet or a narrow multiplet around 5.8-6.2 ppm.

  • Methylene protons (-CH₂-): Two distinct signals, likely multiplets, in the range of 2.0-2.8 ppm.

  • Hydroxyl proton (-OH): A broad singlet, the position of which will be dependent on concentration and solvent, typically between 3.0 and 5.0 ppm.

  • Methyl protons (2 x -CH₃): A sharp singlet integrating to 6 protons, expected around 1.1-1.3 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule:

  • Carbonyl carbon (C=O): In the range of 195-205 ppm.

  • Olefinic carbons (-C=C-): Between 125-160 ppm.

  • Carbon bearing the hydroxyl group (-C-OH): Around 65-75 ppm.

  • Quaternary carbon (-C(CH₃)₂): In the region of 30-40 ppm.

  • Methylene carbon (-CH₂-): Between 30-45 ppm.

  • Methyl carbons (-CH₃): In the range of 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

  • O-H stretch (hydroxyl group): A broad band in the region of 3200-3600 cm⁻¹.

  • C=O stretch (ketone): A strong, sharp absorption band around 1660-1680 cm⁻¹ (conjugated).

  • C=C stretch (alkene): A medium intensity band near 1600-1650 cm⁻¹.

  • C-H stretches (sp³ and sp²): Bands just below and above 3000 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 140. Key fragmentation patterns would likely involve the loss of a methyl group (m/z = 125) and the loss of water (m/z = 122).

Safety and Handling

As with any chemical compound, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a supplier.

Conclusion

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one represents a promising, yet underexplored, chemical entity. Its unique combination of functional groups within a cyclohexenone framework makes it a valuable target for synthetic chemists and a potential scaffold for the development of new therapeutic agents. While experimental data remains limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic approach, and potential applications, thereby encouraging further investigation into this intriguing molecule.

References

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
  • PubChem. (n.d.). 4-(4-Hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one, (1S-(1alpha(S*),4alpha))-. Retrieved from [Link]

  • Antonenko, A., et al. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. MDPI.
  • PubChem. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one, 1073-13-8. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxy-4-methylcyclohex-2-en-1-one (FDB006151). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxy-4,4-dimethylcyclohexan-1-one (C8H14O2). Retrieved from [Link]

  • Badawneh, M., Kaddoumi, A., & El-Elimat, T. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2119.
  • Stack Exchange. (2015, December 21). What is the problem with forming 2,3-dimethylcyclohex-2-en-1-one? Retrieved from [Link]

Sources

Exploratory

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: Structural Dynamics, Mechanistic Synthesis, and Applications

Executive Summary The compound 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS: 562-46-9) is a highly versatile cyclic enol that serves as a critical building block in complex organic synthesis and drug development[1]. Of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS: 562-46-9) is a highly versatile cyclic enol that serves as a critical building block in complex organic synthesis and drug development[1]. Often referred to by its diketone tautomer name, 4,4-dimethylcyclohexane-1,3-dione , this molecule exhibits unique structural dynamics due to its unsymmetrical nature[2]. Unlike its symmetrical counterpart (dimedone), the gem-dimethyl group at the C4 position introduces steric and electronic biases that profoundly influence its reactivity, keto-enol tautomerization, and utility as a nucleophile in transition-metal-catalyzed asymmetric synthesis[3]. This whitepaper provides an in-depth mechanistic analysis of its synthesis, structural behavior, and validated laboratory protocols.

Chemical Identity & Structural Dynamics

In solution, 4,4-dimethylcyclohexane-1,3-dione exists in a dynamic equilibrium with its enol forms. Because the molecule is unsymmetrical, enolization can occur at either of the two carbonyl carbons, leading to two distinct tautomers[4]:

  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Enolization at C3)

  • 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one (Enolization at C1)

The distribution of these tautomers is heavily influenced by steric hindrance. The repulsion between the bulky gem-dimethyl group and the hydroxyl group often dictates the preferred reactive conformation during electrophilic trapping or transition-metal catalysis[3].

KetoEnol Diketone 4,4-Dimethylcyclohexane -1,3-dione EnolA 3-Hydroxy-4,4-dimethyl cyclohex-2-en-1-one Diketone->EnolA Tautomerization EnolB 3-Hydroxy-6,6-dimethyl cyclohex-2-en-1-one Diketone->EnolB Tautomerization

Fig 1: Keto-enol tautomerization network of 4,4-dimethylcyclohexane-1,3-dione.

Mechanistic Pathways for Synthesis

The most efficient and scalable synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one involves a one-pot cascade reaction between 3-methyl-2-butanone and methyl acrylate (or ethyl acrylate) under strongly basic conditions[5],[6].

The Thermodynamic Sink Causality

A common mechanistic pitfall is assuming the reaction proceeds via the kinetic enolate. If the base deprotonated the less hindered methyl group of 3-methyl-2-butanone, the subsequent Michael addition and Dieckmann condensation would yield 2,2-dimethylcyclohexane-1,3-dione. However, this kinetic product lacks alpha-protons between the carbonyls and cannot enolize.

Instead, the reaction is driven entirely by thermodynamic control . Deprotonation at the more substituted isopropyl group forms the thermodynamic enolate. Following Michael addition to the acrylate, the intermediate (methyl 4,4-dimethyl-5-oxohexanoate) undergoes an intramolecular Dieckmann condensation to form the 4,4-dimethylcyclohexane-1,3-dione framework. Crucially, this specific isomer possesses two acidic alpha-protons at C2. In the strongly basic reaction medium, it immediately enolizes and is deprotonated to form a highly resonance-stabilized enolate anion. This irreversible deprotonation acts as a massive thermodynamic sink, pulling the entire equilibrium toward the desired unsymmetrical product[5].

Mechanism Step1 3-Methyl-2-butanone + Methyl Acrylate Step2 Thermodynamic Enolate (Deprotonation at C3) Step1->Step2 NaOMe / Xylene Step3 Michael Addition (Intermolecular) Step2->Step3 Step4 Intermediate: Methyl 4,4-dimethyl-5-oxohexanoate Step3->Step4 Step5 Dieckmann Condensation (Intramolecular) Step4->Step5 Base-catalyzed cyclization Step6 4,4-Dimethylcyclohexane-1,3-dione (Thermodynamic Sink) Step5->Step6 Acidic Workup

Fig 2: Michael-Dieckmann cascade mechanism driven by a thermodynamic sink.

Self-Validating Experimental Protocol

The following protocol is a self-validating system adapted from established synthetic communications[5],[7]. The causality of the acidic workup is emphasized to ensure successful isolation.

Reagents:

  • 3-Methyl-2-butanone: 58.0 mmol

  • Methyl acrylate (or Ethyl acrylate): 58.0 mmol

  • Sodium methoxide (NaOMe) or Potassium tert-butoxide (KOtBu): 116.0 mmol (2.0 eq)

  • Anhydrous Xylene or THF: 50 mL

Step-by-Step Workflow:

  • Base Suspension: Suspend the alkoxide base (NaOMe or KOtBu) in anhydrous solvent under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • Cascade Initiation: Add 3-methyl-2-butanone to the suspension, followed by the slow, dropwise addition of the acrylate over 30 minutes.

  • Thermal Cyclization: Remove the ice bath and heat the reaction to reflux (if using xylene, ~140 °C) for 3 hours. Causality: High temperatures are required to ensure the reversibility of the kinetic pathways, allowing the thermodynamic sink to capture the 4,4-dimethyl isomer.

  • Quenching & Validation Checkpoint: Cool the reaction to room temperature and quench with water. At this stage, the product exists as a water-soluble sodium enolate salt. Self-Validation: If you extract with an organic solvent now, the yield will be zero. You must acidify the aqueous layer with aqueous HCl to pH 2–3. The protonation of the enolate forces the neutral diketone/enol to crash out or partition into the organic phase.

  • Extraction & Purification: Extract the acidified aqueous layer with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Isolation: Purify via silica gel column chromatography (Hexane/EtOAc) to yield the product as a white solid/pale liquid (~50-80% yield depending on scale).

Analytical Characterization

Validating the structural integrity of the synthesized compound requires precise NMR characterization. In non-polar solvents like CDCl₃, the compound can be observed predominantly in its diketone form[7].

Position¹H NMR Shift (ppm)MultiplicityIntegrationStructural Assignment
C2 3.28Singlet (s)2HActive methylene protons between the two carbonyls
C6 2.64Triplet (t)2HMethylene protons adjacent to the C1 carbonyl
C5 1.87Triplet (t)2HMethylene protons adjacent to the C4 gem-dimethyl
C4 1.22Singlet (s)6HGem-dimethyl protons

(Note: Data acquired at 300 MHz in CDCl₃. LC-MS expected [M + H]⁺ = 141.0 m/z)

Applications in Advanced Drug Development

1. HPPD Inhibitors (Agrochemicals & Pharmaceuticals) 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a privileged scaffold in the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[8]. Derivatives of this compound act as competitive inhibitors by chelating the active-site iron (Fe³⁺) via their enol-ketone moiety, disrupting the catabolism of tyrosine.

2. Iridium-Catalyzed Asymmetric Allylic Enolization In modern synthetic methodology, the unsymmetrical nature of this compound is exploited to generate highly complex chiral centers. By converting the molecule into its silyl enol ether (e.g., 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one), researchers utilize Iridium-catalyzed allylic substitution to achieve exceptional chemo-, regio-, and enantioselectivity, overcoming the inherent challenges of keto-enol isomerization[3],[4].

References

  • PubChem Database. "3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CID 13297859)." National Center for Biotechnology Information.[Link]

  • Maini, P. N. (1984). "A Simple, Convenient Synthesis of 4,4-Dimethyl-1,3-Cyclohexanedione." Synthetic Communications, 14(8), 731-736.[Link]

  • BRENDA Enzyme Database. "Information on EC 1.13.11.27 - 4-hydroxyphenylpyruvate dioxygenase."[Link]

  • Wang, Y., et al. (2018). "Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization." Molecules, 23(11), 2824.[Link]

Sources

Foundational

Spectroscopic Characterization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS No. 53696-32-5).[1] As a key intermediate in organic synthesis, a thorough understanding of i...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a detailed analysis of the spectroscopic data for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS No. 53696-32-5).[1] As a key intermediate in organic synthesis, a thorough understanding of its spectral characteristics is paramount for researchers and professionals in drug development and chemical sciences. This document synthesizes expected spectroscopic data based on theoretical principles and analysis of structurally related compounds, providing a robust framework for the identification and characterization of this molecule.

Molecular Structure and Key Features

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a cyclic β-hydroxy enone with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol .[1] Its structure, featuring a hydroxyl group, a carbonyl group, and a carbon-carbon double bond within a six-membered ring, gives rise to a distinct spectroscopic fingerprint. The gem-dimethyl group at the C4 position further influences the molecule's conformation and spectral properties.

Caption: Molecular structure of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one are detailed below. The predicted chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and hydroxyl groups and the anisotropic effects of the double bond.

¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to exhibit distinct signals for the vinyl, methylene, and methyl protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Vinyl H (C2-H)5.8 - 6.0Singlet1H
Methylene H (C5-H₂)2.3 - 2.5Triplet2H
Methylene H (C6-H₂)2.6 - 2.8Triplet2H
gem-Dimethyl (C4-(CH₃)₂)1.1 - 1.3Singlet6H
Hydroxyl H (C3-OH)Variable (e.g., 3.0 - 4.0)Broad Singlet1H
  • Expert Interpretation: The downfield shift of the C2-H is due to its vinylic nature and proximity to the electron-withdrawing carbonyl group. The methylene protons at C5 and C6 are expected to show coupling to each other, resulting in triplets, assuming free rotation. The two methyl groups at C4 are equivalent and therefore appear as a single sharp peak.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Carbonyl C (C1)198 - 202
Vinyl C (C2)125 - 130
Hydroxyl-bearing C (C3)150 - 155
Quaternary C (C4)35 - 40
Methylene C (C5)30 - 35
Methylene C (C6)38 - 43
gem-Dimethyl C (C4-C H₃)25 - 30
  • Expert Interpretation: The carbonyl carbon (C1) is the most deshielded carbon, appearing at the lowest field. The olefinic carbons (C2 and C3) will be in the vinylic region, with C3 being further downfield due to the attached hydroxyl group. The quaternary carbon (C4) and the methylene carbons (C5, C6) will appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in a molecule.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (hydroxyl)3200 - 3600Broad, Strong
C-H Stretch (sp³ aliphatic)2850 - 3000Medium
C=O Stretch (α,β-unsaturated ketone)1650 - 1685Strong
C=C Stretch (alkene)1600 - 1650Medium
  • Expert Interpretation: The broadness of the O-H stretching band is a result of hydrogen bonding. The C=O stretching frequency is lower than that of a saturated ketone (typically ~1715 cm⁻¹) due to conjugation with the C=C double bond, which delocalizes the pi electrons and weakens the C=O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

m/z Proposed Fragment Significance
140[M]⁺Molecular Ion
125[M - CH₃]⁺Loss of a methyl group
112[M - CO]⁺ or [M - C₂H₄]⁺Loss of carbon monoxide or ethylene
97[M - CH₃ - CO]⁺Subsequent loss of CO from the [M-CH₃]⁺ fragment
83Further fragmentation
  • Expert Interpretation: The molecular ion peak at m/z 140 confirms the molecular weight of the compound. The fragmentation pattern is expected to be driven by the loss of stable neutral molecules and the formation of stable carbocations. The initial loss of a methyl radical is a common fragmentation pathway for compounds containing a gem-dimethyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse proton spectrum with a 90° pulse angle.

    • Use a spectral width of approximately 16 ppm.

    • Set the relaxation delay to at least 1 second.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a spectral width of approximately 240 ppm.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

    • A larger number of scans will be required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation:

    • Neat (liquid film): Place a drop of the neat liquid sample between two NaCl or KBr plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., CHCl₃) and place it in a solution cell.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

  • Acquisition: Scan a mass range of m/z 40-200 to detect the molecular ion and significant fragment ions.

cluster_NMR NMR Spectroscopy Workflow cluster_IR IR Spectroscopy Workflow cluster_MS Mass Spectrometry Workflow NMR_Sample Sample Prep (5-10 mg in 0.6 mL solvent) NMR_Acquire Data Acquisition (400 MHz+) NMR_Sample->NMR_Acquire NMR_Process Data Processing (FT, Phasing, Baseline Correction) NMR_Acquire->NMR_Process IR_Sample Sample Prep (Neat film or Solution) IR_Acquire Data Acquisition (FT-IR) IR_Sample->IR_Acquire IR_Process Background Subtraction IR_Acquire->IR_Process MS_Sample Sample Introduction (GC or Direct Infusion) MS_Acquire Data Acquisition (EI, 70 eV) MS_Sample->MS_Acquire MS_Process Spectrum Generation MS_Acquire->MS_Process

Sources

Exploratory

Solubility Dynamics of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: A Comprehensive Guide for Organic Synthesis and Formulation

Executive Summary The compound 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5) is the highly stabilized enol tautomer of 4,4-dimethylcyclohexane-1,3-dione (CAS 562-46-9)[1],[2]. It serves as a critical structu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS 53696-32-5) is the highly stabilized enol tautomer of 4,4-dimethylcyclohexane-1,3-dione (CAS 562-46-9)[1],[2]. It serves as a critical structural motif in the synthesis of hexahydroquinoline derivatives[3] and hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[4]. Understanding its solubility profile is paramount for optimizing reaction conditions, scaling up industrial processes, and engineering effective drug delivery formulations. This whitepaper provides an in-depth mechanistic analysis of its solvation thermodynamics, supported by validated experimental protocols.

Molecular Architecture and Tautomeric Equilibrium

In solution and solid states, the compound exists in a dynamic equilibrium between its keto and enol forms. While the keto form may exist in the gas phase, the enol form (3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) strongly predominates in polar organic solvents. This shift is driven by the thermodynamic stabilization of the conjugated α,β -unsaturated carbonyl system.

The molecule features two distinct domains that dictate its solubility:

  • The Polar Core: The enolic hydroxyl group (predicted pKa of 5.33 ± 0.40) and the conjugated carbonyl oxygen act as potent hydrogen-bond donors and acceptors[2].

  • The Hydrophobic Shield: The gem-dimethyl group at the C4 position introduces significant steric bulk and lipophilicity, which disrupts aqueous hydrogen-bond networks.

Tautomerism Keto Keto Form (4,4-Dimethylcyclohexane-1,3-dione) Enol Enol Form (3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one) Keto->Enol Tautomerization (pKa ~5.33) Water Aqueous Media (Poor Solubility) Enol->Water Hydrophobic Repulsion (Gem-dimethyl group) Organic Organic Solvents (High Solubility) Enol->Organic H-Bonding & Dipole Interactions

Solvent-dependent tautomerization and solvation pathways of the target compound.

Thermodynamic Solubility Profile

The principle of "like dissolves like" is strictly governed by the interplay of crystal lattice energy and solvent-solute interactions. The solid crystallizes as white needles with a melting point ranging between 102–105 °C or 147–150 °C, depending on the polymorphic purity[5],[6]. To dissolve this lattice, a solvent must provide sufficient enthalpic compensation through dipole-dipole interactions or hydrogen bonding.

Quantitative Data Summary

The following table summarizes the solubility behavior of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one across various solvent classes[2],[5],[7],[6]:

Solvent ClassRepresentative SolventPolarity IndexRelative SolubilityMechanistic Rationale
Aqueous Water10.0Insoluble / PoorHigh cohesive energy of water; entropically unfavorable due to hydrophobic repulsion by the C4 gem-dimethyl group.
Protic Organic Ethanol5.2HighStrong H-bond donor/acceptor capabilities perfectly match the enol/carbonyl sites.
Polar Aprotic Acetone5.1HighFavorable dipole-dipole interactions stabilize the enol core without disrupting internal H-bonds.
Halogenated Dichloromethane3.1HighExcellent solvation driven by dispersion forces and solvent polarizability.
Non-Polar Hexane0.1LowInsufficient solvent polarity to overcome the intermolecular hydrogen-bonded crystal lattice energy.

Validated Experimental Methodologies

Protocol A: Isothermal Shake-Flask Method for Thermodynamic Solubility

To accurately determine the solubility limit of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one in novel solvent mixtures, a self-validating thermodynamic approach must be employed. Kinetic dissolution methods often yield false positives due to supersaturation.

Step-by-Step Workflow:

  • Preparation: Weigh an excess amount of the solid compound (e.g., 500 mg) and transfer it into a 20 mL borosilicate glass vial containing 10 mL of the target solvent.

  • Isothermal Equilibration: Seal the vial and submerge it in a thermostated water bath set to 25.0 ± 0.1 °C. Agitate at 200 rpm. Causality Insight: The system must be agitated for a minimum of 48 hours. Taking aliquots at 24, 36, and 48 hours ensures that the concentration has plateaued, validating that true thermodynamic equilibrium has been achieved rather than a transient kinetic state.

  • Phase Separation: Extract a 1 mL aliquot using a pre-warmed syringe equipped with a 0.45 µm PTFE syringe filter. Causality Insight: PTFE is chemically inert to halogenated and protic solvents. Filtration removes suspended microcrystals that would otherwise artificially inflate the measured concentration.

  • Quantification: Dilute the filtered aliquot quantitatively with the HPLC mobile phase. Analyze via HPLC-UV, monitoring the strong absorbance of the conjugated enol chromophore at ~254 nm.

Workflow Prep 1. Solute-Solvent Preparation (Excess Solid Addition) Equilibrate 2. Isothermal Equilibration (Shake-Flask at 25°C, 48h) Prep->Equilibrate Ensures saturated state Phase 3. Phase Separation (0.45 µm PTFE Filtration) Equilibrate->Phase Isolates dissolved fraction Analyze 4. Quantitative Analysis (HPLC-UV at 254 nm) Phase->Analyze Determines thermodynamic solubility

Step-by-step workflow for the isothermal shake-flask solubility determination.

Protocol B: Scale-Up Slurry Preparation for Reactor Charging

When transitioning from bench-scale to pilot-plant synthesis (e.g., for Knoevenagel condensations), the physical handling of the crystalline solid becomes a bottleneck[6].

Step-by-Step Workflow:

  • Solvent Selection: Select a protic solvent such as ethanol or methanol, which provides high solubility for the enol form[6].

  • Slurry Formation: Instead of charging the dry powder directly into the reactor (which risks clumping and poor dispersion), pre-mix the solid with a portion of the reaction solvent in a secondary vessel to form a mobile slurry[6].

  • Thermal Optimization: Apply gentle heating (e.g., 40–50 °C) to the slurry to increase the dissolution rate, ensuring the temperature remains well below the thermal degradation point of the compound[6].

  • Transfer: Pump the dissolved/slurried mixture into the main reactor under continuous stirring.

Implications in Drug Development and Formulation

The inherent lipophilicity (LogP ~4.85–5.15 for its derivatives) and poor aqueous solubility of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one present significant challenges for bioavailability in pharmaceutical and agrochemical applications[3].

For instance, when this scaffold is utilized to synthesize HPPD inhibitors, the resulting active pharmaceutical ingredients (APIs) often cannot be formulated as simple aqueous solutions. To bypass this solubility limitation, advanced liquid formulations are engineered. By dissolving the active substance in a carefully selected organic solvent phase and incorporating dialkyl sulfosuccinates alongside non-aromatic surfactants, developers can create self-emulsifying systems. Upon dilution with water in the field or in vivo, these formulations spontaneously form stable microemulsions, ensuring the lipophilic active ingredient remains dispersed and bioavailable[4].

References

  • "3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one - PubChem - NIH", National Institutes of Health. URL:[Link]

  • "BRPI0619385A2 - liquid formulations containing dialkyl sulfosuccinates and hydroxyphenylpyruvate dioxigenase inhibitors", Google Patents.
  • "A new perspective for biological activities of novel hexahydroquinoline derivatives", DergiPark. URL:[Link]

  • "4,4-Dimethyl-1,3-cyclohexanedione, 98%, Thermo Scientific", Fisher Scientific. URL:[Link]

Sources

Foundational

A Technical Guide to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: Synthesis, Characterization, and Natural Occurrence

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a substituted cyclohexenone of interest in synthetic organic chemistry. The document details the compound's c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a substituted cyclohexenone of interest in synthetic organic chemistry. The document details the compound's chemical identity, physicochemical properties, and explores plausible synthetic pathways, with a focus on the allylic oxidation of 4,4-dimethylcyclohex-2-en-1-one. It outlines key analytical techniques for structural elucidation and discusses the current, albeit limited, understanding of its natural occurrence and biological potential. This guide is intended for researchers and professionals in drug discovery and chemical development, highlighting significant knowledge gaps and suggesting avenues for future investigation into this molecule.

Introduction to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an organic compound belonging to the cyclohexenone class, which are six-membered rings containing a ketone and one endocyclic double bond.[1] Its structure is characterized by a vinylogous acid moiety and a gem-dimethyl group adjacent to the carbonyl function. While not as extensively studied as some of its isomers, its unique substitution pattern makes it a potentially valuable intermediate in organic synthesis.

Chemical Identity

The fundamental identifiers and structural details of the molecule are crucial for any scientific investigation.

  • IUPAC Name: 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one[2]

  • CAS Number: 53696-32-5[2]

  • Molecular Formula: C₈H₁₂O₂[2]

  • Molecular Structure: alt text

Physicochemical Properties

A summary of the key computed physicochemical properties is presented in Table 1. These values are essential for predicting the compound's behavior in various experimental conditions, including solubility, reactivity, and chromatographic performance.

PropertyValueSource
Molecular Weight 140.18 g/mol PubChem[2]
Exact Mass 140.083729621 DaPubChem[2]
XLogP3 1.1PubChem[2]
Polar Surface Area 37.3 ŲPubChem[2]
Complexity 189PubChem[2]

Natural Occurrence: An Area for Exploration

The natural occurrence of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is not well-documented in scientific literature. However, related structural isomers have been identified in various natural sources, suggesting that the target compound may also exist in nature, albeit yet to be discovered or reported.

For instance, the isomeric compound 4-Hydroxy-4-methylcyclohex-2-en-1-one has been isolated as a volatile compound from natural oils and is found in herbs and spices.[1][3][4] It is specifically identified as a constituent of the essential oil of African Wormwood (Artemisia afra Jacq.).[5][6] Similarly, the parent compound isophorone (3,5,5-trimethylcyclohex-2-en-1-one), which shares the α,β-unsaturated ketone motif, occurs naturally in cranberries.[7][8]

The absence of direct evidence for the natural occurrence of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one presents a research opportunity. Modern analytical techniques, such as high-resolution GC-MS and LC-MS, could be employed to screen plant extracts and essential oils for its presence, particularly in species known to produce other cyclohexenone derivatives.

Synthetic Pathways: A Strategic Approach

Given the lack of established isolation protocols from natural sources, chemical synthesis remains the primary method for obtaining 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. The most logical and efficient strategy involves the selective oxidation of a readily available precursor.

Key Precursor: 4,4-Dimethylcyclohex-2-en-1-one

The strategic precursor for this synthesis is 4,4-dimethylcyclohex-2-en-1-one (CAS 1073-13-8).[9][10] This compound provides the core carbocyclic framework with the required gem-dimethyl group at the C4 position. A detailed, multi-step synthesis for this precursor has been reported, starting from ethanoyl chloride, ethene, and 2-methylpropanal, with a reported yield of 80%.[9]

Proposed Synthesis: Allylic Oxidation

The conversion of 4,4-dimethylcyclohex-2-en-1-one to the target molecule requires the introduction of a hydroxyl group at the C3 position. This transformation is an allylic oxidation , a powerful reaction in organic synthesis for functionalizing alkenes at the position adjacent to the double bond.

dot

Caption: Proposed synthetic workflow via allylic oxidation.

Causality Behind Experimental Choices: The choice of an allylic oxidation strategy is based on its directness. The C3 position in the precursor is an activated allylic site, making it susceptible to oxidation without disrupting the core structure. Several reagent systems are known to effect this transformation, each with specific mechanistic considerations.

  • Selenium Dioxide (SeO₂): This is a classic and highly useful reagent for allylic oxidation.[11] The reaction typically proceeds with catalytic SeO₂ and a stoichiometric co-oxidant like tert-butyl hydroperoxide (TBHP). The mechanism involves an ene reaction followed by a[2][12]-sigmatropic rearrangement. This method is often highly regioselective.[11]

  • Ruthenium-based Oxidants: Complexes such as cis-[RuIV(bpy)₂(py)(O)]²⁺ are capable of oxidizing cyclohexene derivatives to their corresponding allylic alcohols and ketones.[12] These reactions can be complex but offer catalytic routes under specific conditions.

  • Cobalt-based Catalysts: Cobalt resinates and other complexes have been shown to catalyze the allylic oxidation of cyclohexene using molecular oxygen, presenting a more sustainable "green chemistry" approach.[13] These reactions often produce a mixture of the allylic alcohol and the corresponding enone.

Experimental Protocol (Exemplary)

The following protocol is a generalized procedure based on established methods for allylic oxidation using SeO₂/TBHP.[11] It serves as a starting point and must be optimized for the specific substrate.

Objective: To synthesize 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from 4,4-dimethylcyclohex-2-en-1-one.

Materials:

  • 4,4-Dimethylcyclohex-2-en-1-one

  • Selenium dioxide (SeO₂)

  • tert-Butyl hydroperoxide (TBHP, 70 wt% in H₂O)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4,4-dimethylcyclohex-2-en-1-one (1.0 eq) dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., Argon).

  • Reagent Addition: Add a catalytic amount of SeO₂ (e.g., 0.1-0.4 eq) to the solution, followed by the slow, dropwise addition of TBHP (2.0-4.0 eq).

    • Self-Validation: The reaction is exothermic; slow addition of the oxidant is crucial to maintain temperature control and prevent runaway reactions.

  • Reaction Execution: Heat the mixture to reflux (approx. 40°C for CH₂Cl₂). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench the excess oxidant by adding a saturated aqueous solution of Na₂SO₃ and stirring vigorously for 30-60 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the target compound.

Analytical Characterization

Structural confirmation of the synthesized product is paramount. A combination of spectroscopic methods is required for unambiguous characterization.[14] While a full experimental dataset for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is not available in the cited literature, expected data can be inferred from its structure and data from related compounds.[4]

TechniqueFunctional Group / Proton EnvironmentExpected Observation
¹H NMR Vinyl proton (-CH=)Singlet or narrow multiplet, δ ≈ 5.8-6.2 ppm
Allylic protons (-CH₂-)Multiplet, δ ≈ 2.2-2.6 ppm
Methyl protons (-C(CH₃)₂)Singlet, δ ≈ 1.1-1.3 ppm
Enolic proton (-OH)Broad singlet, concentration-dependent shift
¹³C NMR Carbonyl carbon (C=O)δ ≈ 198-202 ppm
Olefinic carbons (C=C)δ ≈ 125-130 ppm and 155-160 ppm
Quaternary carbon (-C(CH₃)₂)δ ≈ 35-40 ppm
Methyl carbons (-CH₃)δ ≈ 25-30 ppm
IR Spec. Hydroxyl stretch (O-H)Broad band, 3200-3500 cm⁻¹
Carbonyl stretch (C=O)Strong, sharp band, 1660-1680 cm⁻¹
Alkene stretch (C=C)Medium band, 1600-1650 cm⁻¹
Mass Spec. Molecular Ion (M⁺)m/z = 140.08

Biological Activity and Potential Applications

Direct research into the biological activities of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is currently lacking. However, the broader class of cyclohexenones and related phenolic compounds are known to possess a range of biological effects, including anti-inflammatory and antioxidant properties.[15][16]

The primary value of this compound likely lies in its role as a synthetic intermediate . Its bifunctional nature (enolized β-dicarbonyl system) allows for diverse subsequent reactions. For example, related hydroxycyclohexenones are used as synthons in the preparation of biologically important compounds like compactin and various carbocycles.[3][4] The structure could serve as a building block in the synthesis of complex natural products or novel pharmaceutical agents.

Conclusion and Future Directions

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one represents a molecule with clear potential for synthetic applications, yet it remains largely unexplored. This guide has outlined its fundamental properties and proposed a robust synthetic strategy via allylic oxidation of a known precursor.

Significant knowledge gaps remain, which present clear opportunities for future research:

  • Synthesis Optimization: Development and optimization of a high-yield, scalable synthesis protocol.

  • Natural Product Discovery: Systematic screening of natural sources, particularly essential oils, to determine if the compound occurs naturally.

  • Biological Screening: Investigation of its potential cytotoxic, anti-inflammatory, antimicrobial, and antioxidant activities to assess its therapeutic potential.

  • Derivative Synthesis: Use as a scaffold to generate a library of novel compounds for drug discovery programs.

Addressing these areas will clarify the scientific and commercial value of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and solidify its place in the landscape of chemical research.

References

  • [Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI]([Link])

  • [3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one - ResearchGate]([Link])

  • [Anti-inflammatory effect of 3,4-DHPEA-EDA [2-(3,4 -hydroxyphenyl) ethyl (3S, 4E)-4-formyl-3-(2-oxoethyl)hex-4-enoate] on primary human vascular endothelial cells - PubMed]([Link])

  • [Anti-Inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) ethyl (3S, 4E)- 4-Formyl-3-(2-Oxoethyl)Hex-4-Enoate] on Primary Human Vascular Endothelial Cells | Request PDF - ResearchGate]([Link])

Sources

Exploratory

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: A Strategic Building Block in Advanced Organic Synthesis

Executive Summary In the landscape of complex organic synthesis, unsymmetrical cyclic 1,3-diketones serve as highly versatile synthons. Among these, 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (PubChem CID: 13297859) stand...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary In the landscape of complex organic synthesis, unsymmetrical cyclic 1,3-diketones serve as highly versatile synthons. Among these, 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (PubChem CID: 13297859) stands out due to its unique structural dynamics[1]. As the sterically encumbered enol tautomer of 4,4-dimethylcyclohexane-1,3-dione, this building block presents both distinct challenges and profound opportunities for synthesizing bioactive tetraketones, chiral allylated derivatives, and complex heterocyclic scaffolds[2]. This technical guide explores the causality behind its reactivity, detailing how steric hindrance dictates regioselectivity, and provides self-validating protocols for its application in modern catalysis.

Structural Dynamics and Tautomeric Causality

The fundamental behavior of 4,4-dimethylcyclohexane-1,3-dione in solution is governed by keto-enol tautomerization. Because the molecule is unsymmetrical, it exists in equilibrium with two distinct enol forms:

  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Target Enol)

  • 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one (Isomeric Enol)

The Causality of Regioselectivity: The gem-dimethyl group at the C4 position introduces significant steric bulk. When this building block is subjected to electrophilic attack (e.g., transition-metal catalyzed allylation), the steric repulsion between the incoming electrophile and the C4 methyl groups heavily influences the reaction pathway. As demonstrated in3, attempting to introduce a bulky 1-phenylallyl group forces the reaction entirely down the 6,6-dimethyl pathway, yielding 3-hydroxy-6,6-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one, with the 4,4-dimethyl isomer completely absent[3].

However, by utilizing highly confined Lewis-acid catalysts (such as Fe-Zeolite) or less sterically demanding electrophiles, chemists can successfully trap the 4,4-dimethyl enol form to generate valuable bis-enol tetraketones[4].

ReactionPathway A 4,4-Dimethylcyclohexane-1,3-dione (Keto Precursor) B 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Target Enol Form) A->B Tautomerization (Sterically Demanding) C 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one (Isomeric Enol Form) A->C Tautomerization (Thermodynamically Favored) D Fe-Zeolite Catalysis (Continuous Flow) B->D Epoxide Ring Opening F HMDS Pre-activation & Ir-Catalyzed Allylation C->F Silyl Enol Ether Formation E Bioactive Tetraketones (e.g., 70% Yield) D->E Bis-Enolization G Chiral Allylated Derivatives (6,6-Dimethyl Pathway) F->G Chemo/Regioselective

Figure 1: Reaction pathways and tautomerization of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Key Synthetic Applications & Quantitative Data

The divergent reactivity of this building block has been harnessed in several cutting-edge methodologies. Table 1 summarizes the quantitative outcomes of these synthetic strategies.

Table 1: Quantitative Summary of Derivative Syntheses

Target Compound / DerivativeCo-ReactantCatalyst / ConditionsYield (%)Key Mechanistic FeatureRef
2,2'-(2-phenylethane-1,1-diyl)bis(3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) Styrene oxideFe-Zeolite, Flow (140 °C)54% (Flow) / 70% (Batch)Epoxide ring opening followed by bis-enolization[4]
2'-(2-(p-tolyl)ethane-1,1-diyl)bis(3-hydroxy-4,4-dimethylcyclohex-2-en-1-one) 2-(p-tolyl)oxiraneFe-Zeolite, Batch48%Nucleophilic attack by enol C2 position[4]
3-hydroxy-6,6-dimethyl-2-(1-phenylallyl)cyclohex-2-en-1-one Cinnamyl carbonateIr-catalyst, HMDS, DCM (-20 °C)HighSilyl enol ether intermediate bypasses steric repulsion[3]
Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows incorporate causality-driven steps and self-validating checkpoints.

Protocol A: Continuous-Flow Synthesis of Bioactive Tetraketones

This protocol details the 4 of 2,2'-(2-phenylethane-1,1-diyl)bis(3-hydroxy-4,4-dimethylcyclohex-2-en-1-one)[4].

  • Step 1: Reagent Pre-mixing Prepare a 0.1 M solution of styrene oxide and a 0.2 M solution of 4,4-dimethylcyclohexane-1,3-dione in 1,4-dioxane.

    • Causality: 1,4-dioxane is selected for its high boiling point and excellent solubilizing properties for both the polar diketone and the epoxide, ensuring a homogeneous flow regime without precipitation.

  • Step 2: Reactor Setup Pack an Omnifit® column (6.6 x 150 mm) with 1.0 g of 2.63% Fe-Zeolite catalyst, achieving a bed height of ~6 cm.

    • Causality: Fe-Zeolite provides a high surface-area Lewis acid environment. The confined pore structure stabilizes the sterically demanding transition state required to form the 4,4-dimethyl enol derivative.

  • Step 3: Flow Execution Pump the premixed solution through the packed bed at a flow rate of 0.1 mL/min, maintaining a pressure of 2.2 bar and a temperature of 140 °C.

    • Causality: Continuous flow at elevated temperature accelerates the reaction kinetics while preventing thermal degradation of the sterically hindered product, which is rapidly swept out of the heated zone.

  • Step 4: Validation Checkpoint (Self-Validating System) Monitor the effluent via inline UV-Vis or perform TLC (Petroleum ether/EtOAc). A shift in the chromophore absorption indicates successful epoxide ring opening and bis-enolization. Do not proceed to concentration until steady-state conversion is confirmed.

  • Step 5: Isolation Concentrate the effluent under reduced pressure. The product precipitates as a white solid (Melting point: 138-140 °C)[4].

Protocol B: Silyl Enol Ether Pre-activation for Asymmetric Allylation

To bypass keto-enol equilibration during metal catalysis, the diketone must be pre-activated[3].

  • Step 1: HMDS Activation In a dry Schlenk tube, combine 4,4-dimethylcyclohexane-1,3-dione (0.10 mmol) and hexamethyldisilazane (HMDS) (0.15 mmol) in anhydrous DCM (2.0 mL). Stir for 2.5 h at room temperature.

    • Causality: HMDS acts as both a base and a silylating agent, trapping the enol form as 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one. This prevents the substrate from reverting to the keto form during the subsequent Ir-catalyzed step.

  • Step 2: Validation Checkpoint (Self-Validating System) Remove a 10 µL aliquot and analyze via FT-IR. The disappearance of the broad -OH stretch (~3200-3400 cm⁻¹) and the appearance of a strong -Si-O-C stretch confirm complete conversion.

  • Step 3: Solvent Removal Remove the solvent under vacuum to yield a light-yellow liquid, which is immediately transferred via syringe to the primary Ir-catalyst reaction vessel.

Conclusion

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a powerful, albeit sterically complex, building block. By understanding the thermodynamic and kinetic causality behind its tautomerization, chemists can rationally design catalytic systems—ranging from continuous-flow Fe-Zeolite networks to precise Ir-catalyzed asymmetric allylations—to construct highly functionalized, chiral, and bioactive architectures.

References
  • Title: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one - PubChem Source: NIH URL
  • Title: CAS 562-46-9: 4,4-dimethyl-1,3-cyclohexanedione Source: CymitQuimica URL
  • Title: Continuous-flow Fe-Zeolite catalyzed temperature directed synthesis of bioactive tetraketones and xanthen Source: The Royal Society of Chemistry URL
  • Title: Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)

Sources

Foundational

The Cyclohexenone Core: A Privileged Scaffold for Tomorrow's Therapeutics — Exploring the Potential of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Discovery Professionals

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that are capable of binding to a variety of biological targets and can be readily modified to create diverse libraries of bioactive compounds. The cyclohexenone core is a prime example of such a scaffold, found in numerous natural products and synthetic molecules with a wide array of pharmacological activities. This guide delves into the untapped potential of a specific, yet promising, member of this family: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one . While direct and extensive research on this particular molecule is emerging, its structural features, combined with the well-documented activities of its analogs, strongly suggest a fertile ground for the development of novel therapeutics.

This document will serve as a technical resource for researchers, providing a comprehensive overview of the cyclohexenone scaffold's significance, synthetic strategies to access 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, and a detailed exploration of its potential applications in medicinal chemistry, substantiated by data from closely related compounds.

The Allure of the Cyclohexenone Scaffold in Drug Design

The cyclohexenone moiety is a six-membered ring containing a ketone and a carbon-carbon double bond. This arrangement of functional groups imparts a unique combination of reactivity and conformational rigidity, making it an attractive starting point for drug design. The enone system can participate in Michael additions, allowing for the covalent modification of target proteins, while the ring structure provides a three-dimensional framework that can be tailored to fit into specific binding pockets.

The versatility of the cyclohexenone scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives, including:

  • Anticancer Activity: Many cyclohexenone derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[1]

  • Anti-inflammatory Effects: The scaffold is a key component in molecules that inhibit the production of pro-inflammatory mediators.[1][2][3]

  • Antimicrobial Properties: Substituted cyclohexenones have demonstrated efficacy against a range of bacterial and fungal pathogens.[1][4]

Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: A Practical Approach

While a specific, optimized synthesis for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one may not be extensively documented, its preparation can be envisioned through established organocatalytic or metal-catalyzed methodologies for the construction of substituted cyclohexenones. A plausible and efficient synthetic route can be adapted from known procedures for similar structures.

A Representative Synthetic Protocol:

A common strategy for the synthesis of 4,4-disubstituted cyclohexenones involves the Robinson annulation reaction. The synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one could potentially be achieved through a multi-step process starting from readily available precursors.

Potential Therapeutic Applications: A Landscape of Opportunity

The true potential of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one lies in its application as a versatile building block for the synthesis of novel therapeutic agents. By leveraging the known biological activities of structurally similar cyclohexenone derivatives, we can project a roadmap for future drug discovery efforts centered around this core.

Anticancer Drug Discovery: A Promising Frontier

The cyclohexenone scaffold is a recurring motif in a multitude of compounds with demonstrated anticancer properties. The presence of the α,β-unsaturated ketone system is often crucial for their mechanism of action, which can involve the inhibition of key signaling pathways or the induction of oxidative stress in cancer cells.

Derivatives of cyclohexenone have shown potent activity against various cancer cell lines. For instance, certain analogs have been reported to exhibit significant cytotoxicity in hepatic, colon, and breast cancer cell lines. The substitution pattern on the cyclohexenone ring plays a critical role in determining the potency and selectivity of these compounds.

Table 1: In Vitro Anticancer Activity of Representative Cyclohexenone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Chlorinated Monastrol Analogue 11HepaRG (Hepatic)0.75
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivative 3HCT116 (Colon)7.83[1]

The 3-hydroxy and 4,4-dimethyl substitution pattern of the target molecule offers unique opportunities for further functionalization to enhance anticancer efficacy and selectivity.

Combating Inflammation: A New Wave of Modulators

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Cyclohexenone derivatives have emerged as promising candidates due to their ability to modulate key inflammatory pathways.

For example, a novel cyclohexenone derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate, has been shown to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes, key players in the inflammatory cascade.[2] This dual-inhibition profile is a highly sought-after characteristic for anti-inflammatory drugs, as it can lead to broader efficacy and a more favorable side-effect profile compared to selective COX-2 inhibitors.

The anti-inflammatory properties of these compounds are often mediated through the suppression of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][3]

Diagram 1: Simplified Inflammatory Signaling Pathway

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 NFkB NF-κB Signaling Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 Enzyme NFkB->COX2 LOX5 5-LOX Enzyme NFkB->LOX5 Inflammation Inflammation Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: A simplified diagram illustrating the activation of inflammatory pathways.

The structural features of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one provide a foundation for designing novel anti-inflammatory agents that could potentially target multiple nodes within these signaling cascades.

Antimicrobial Drug Development: Addressing a Global Threat

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. The cyclohexenone scaffold has been explored for its potential in this arena, with various derivatives exhibiting activity against both bacteria and fungi.[1][4]

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms. The development of derivatives of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one could lead to the identification of new lead compounds in the fight against infectious diseases.

Future Directions and Conclusion

While the direct biological evaluation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is an area ripe for exploration, the wealth of data on its structural analogs provides a compelling case for its potential as a privileged scaffold in medicinal chemistry. Its synthetic tractability and the inherent reactivity of the cyclohexenone core make it an ideal starting point for the generation of diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Developing efficient and scalable synthetic routes to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its derivatives.

  • Systematic biological evaluation of these compounds against a panel of cancer cell lines, inflammatory targets, and microbial strains.

  • Structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic properties of lead compounds.

References

  • PubChem. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link].

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  • Khan, I., et al. (2021). Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. Journal of Ethnopharmacology, 279, 114382. [Link].

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  • Kim, D. H., et al. (2019). Anti-inflammatory effect of 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman via nuclear factor erythroid 2-like 2-mediated heme oxygenase-1 expression in lipopolysaccharide-stimulated RAW264.7 and BV2 cells. Immunopharmacology and Immunotoxicology, 41(2), 337-348. [Link].

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  • Gobis, K., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents. Molecules, 28(11), 4443. [Link].

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Exploratory

Stereoisomers of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and their properties

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Executive Summary 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a chiral molecule of significant interest in synthetic organic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stereoisomers of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Executive Summary

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a chiral molecule of significant interest in synthetic organic chemistry. Its structure, featuring a quaternary stereocenter and versatile functional groups (a ketone, a hydroxyl group, and an alkene), makes it a valuable chiral building block for the synthesis of complex natural products and pharmaceutical agents. This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their synthesis, separation, and distinct properties. We will explore the underlying principles of their chirality, present detailed protocols for their resolution, and discuss their application as synthons in asymmetric synthesis, grounded in authoritative references.

The Core Molecule: Structure and Chirality

Molecular Overview

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (C8H12O2) is a cyclic α,β-unsaturated ketone, also known as a cyclohexenone derivative.[1] Its fundamental structure consists of a six-membered ring containing a ketone at position 1, a double bond between carbons 2 and 3, a hydroxyl group at position 3, and two methyl groups at the C4 position.[1] The presence of the gem-dimethyl group at C4 sterically influences the reactivity of the adjacent centers.

Table 1: Physicochemical Properties of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

PropertyValueSource
Molecular FormulaC8H12O2[1]
Molecular Weight140.18 g/mol [1]
IUPAC Name3-hydroxy-4,4-dimethylcyclohex-2-en-1-one[1]
CAS Number53696-32-5[1]
The Basis of Stereoisomerism

The key to the utility of this molecule lies in its chirality. The carbon atom at the C3 position, which bears the hydroxyl group, is a stereocenter. It is bonded to four different groups:

  • The C2 carbon of the double bond.

  • The C4 carbon with the gem-dimethyl groups.

  • A hydroxyl (-OH) group.

  • A hydrogen (-H) atom.

This arrangement means the molecule is not superimposable on its mirror image, leading to the existence of two distinct enantiomers: (R)-3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and (S)-3-hydroxy-4,4-dimethylcyclohex-2-en-1-one. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[2][3] However, they differ in their interaction with plane-polarized light (optical activity) and their reactivity with other chiral molecules, which is the cornerstone of their application in asymmetric synthesis and drug development.[2][4]

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one typically involves a two-stage approach: first, the synthesis of the racemic mixture, followed by the separation of the enantiomers.

Racemic Synthesis

A common route to the parent structure, 4,4-dimethylcyclohex-2-en-1-one, starts from readily available precursors like isobutyraldehyde and methyl vinyl ketone.[5] Subsequent allylic oxidation or other targeted hydroxylation methods can introduce the hydroxyl group at the C3 position. For instance, synthesis of the related 4-hydroxy-4-methylcyclohex-2-en-1-one has been achieved from 4-methylanisole via a Birch reduction followed by regioselective photo-oxygenation.[6][7] A similar strategy can be adapted for the 4,4-dimethyl analogue.

Methodologies for Chiral Resolution

With a racemic mixture in hand, separation into individual enantiomers is paramount. While classical resolution via diastereomeric salt formation is possible, high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the modern, preferred method for both analytical and preparative scale separation due to its efficiency and directness.[8][9]

The Principle of Chiral HPLC: The core of this technique relies on the differential interaction between the enantiomers and the chiral stationary phase.[4] The CSP creates a chiral environment where one enantiomer forms a more stable, transient diastereomeric complex than the other.[10] This difference in interaction energy leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for resolving a wide range of racemates, including cyclic ketones and alcohols.[8][10]

G cluster_0 Chiral Resolution Workflow cluster_1 Separated Enantiomers racemate Racemic Mixture (R/S)-Enantiomers injection HPLC Injection racemate->injection Sample Loading column Chiral Stationary Phase (CSP) Column injection->column Mobile Phase Flow detection UV Detector column->detection Differential Elution enantiomer_S (S)-Enantiomer (Faster Eluting) detection->enantiomer_S Peak 1 enantiomer_R (R)-Enantiomer (Slower Eluting) detection->enantiomer_R Peak 2

Caption: Workflow for Chiral HPLC Resolution.

Detailed Experimental Protocol: Preparative Chiral HPLC Separation

This protocol is a representative methodology based on established principles for resolving chiral alcohols and ketones.[9][10]

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a cellulose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel® OD-H), is chosen for its proven efficacy in separating cyclic compounds.

  • Mobile Phase Preparation: A normal-phase mobile system, typically a mixture of hexane and a polar modifier like isopropanol (e.g., 90:10 v/v Hexane:IPA), is prepared. The polarity is optimized to achieve a balance between resolution and retention time.

  • Sample Preparation: The racemic 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is dissolved in the mobile phase to a concentration of approximately 5-10 mg/mL. The solution is filtered through a 0.45 µm filter to remove particulates.

  • Chromatographic Conditions:

    • Instrument: Preparative HPLC system with a UV detector.

    • Flow Rate: Set to an appropriate flow rate for the column diameter (e.g., 5-10 mL/min for a 20 mm ID column).

    • Detection: UV detection at a wavelength where the analyte absorbs, typically around 220-254 nm for an enone system.

    • Temperature: The column is maintained at a constant temperature (e.g., 25 °C) to ensure reproducibility.

  • Injection and Fraction Collection: The sample is injected onto the column. The eluent is monitored, and fractions corresponding to each separated enantiomeric peak are collected.

  • Post-Run Analysis: The purity of the collected fractions is confirmed by analytical chiral HPLC. The solvent is removed from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure compounds.

Causality in Protocol Design: The choice of a normal-phase system (hexane/IPA) is crucial. The polar hydroxyl group of the analyte interacts with the polar carbamate groups on the CSP via hydrogen bonding. The non-polar hexane mobile phase minimizes competition for these interaction sites, enhancing the chiral recognition process. The specific ratio of hexane to IPA is a critical parameter that must be optimized to fine-tune the retention and achieve baseline separation.

Properties and Characterization of Stereoisomers

Once separated, the enantiomers exhibit distinct properties, most notably their optical rotation.

Optical Properties

Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions.[3] The dextrorotatory (+) enantiomer rotates light to the right (clockwise), while the levorotatory (-) enantiomer rotates it to the left (counter-clockwise). This property is quantified as the specific rotation [α]D and is the definitive experimental proof of successful resolution.

Table 2: Properties of Resolved Enantiomers

Property(R)-Enantiomer(S)-Enantiomer
Configuration Rectus (Right)Sinister (Left)
Specific Rotation ([α]D) (+) value (Dextrorotatory)(-) value (Levorotatory)
Melting Point IdenticalIdentical
Boiling Point IdenticalIdentical
NMR Spectra (achiral solvent) IdenticalIdentical
Biological Activity Potentially differentPotentially different

(Note: The assignment of (+) or (-) to R/S is not absolute and must be determined experimentally for each compound.)

Spectroscopic Characterization

In a standard achiral solvent like CDCl3, the 1H NMR, 13C NMR, and IR spectra of the two enantiomers are identical.

  • ¹H NMR: Expected signals would include a singlet for the two C4-methyl groups, signals for the C5 and C6 methylene protons, a signal for the C2 vinylic proton, and a signal for the C3 hydroxyl proton.[11]

  • ¹³C NMR: Key signals would correspond to the carbonyl carbon (C1), the olefinic carbons (C2, C3), the quaternary carbon (C4), the methylene carbons (C5, C6), and the methyl carbons.[6]

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3400 cm⁻¹), the C=O stretch of the conjugated ketone (~1670 cm⁻¹), and the C=C stretch (~1620 cm⁻¹).[7]

To distinguish the enantiomers spectroscopically, a chiral environment is required, such as using a chiral shift reagent in NMR, which would induce diastereomeric interactions and lead to separable signals.

Applications in Asymmetric Synthesis

The primary value of the resolved enantiomers of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is their role as chiral synthons. Their defined stereochemistry is transferred to subsequent products, enabling the construction of complex chiral molecules.

Utility as a Chiral Building Block

The molecule offers multiple reaction sites: the ketone can be reduced or undergo addition reactions, the hydroxyl group can be protected or used to direct subsequent reactions, and the double bond can be functionalized (e.g., via epoxidation or Michael addition). The fixed stereocenter at C3 controls the stereochemical outcome of these reactions, making it a powerful tool for asymmetric synthesis. Chiral 4,4-disubstituted cyclohexenones are key intermediates in the synthesis of various natural products and bioactive compounds.[12][13]

G cluster_0 Application in Asymmetric Synthesis cluster_1 Synthetic Transformations start (S)-3-Hydroxy-4,4-dimethyl- cyclohex-2-en-1-one r1 1. Protection of -OH 2. Michael Addition start->r1 r2 Stereoselective Ketone Reduction start->r2 r3 Epoxidation of Double Bond start->r3 end Complex Chiral Target Molecule r1->end r2->end r3->end

Caption: Role as a Versatile Chiral Synthon.

Conclusion

The stereoisomers of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one represent more than just a chemical curiosity; they are enabling tools for the precise construction of three-dimensional molecular architectures. Understanding their synthesis, the nuances of their chiral resolution, and their distinct properties is essential for chemists engaged in the fields of natural product synthesis, medicinal chemistry, and drug development. The methodologies outlined in this guide, particularly the use of chiral HPLC, provide a reliable pathway to accessing these valuable enantiomerically pure building blocks, paving the way for the discovery and creation of novel, stereochemically defined molecules.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17747632, (4S)-3,4-dimethylcyclohex-2-en-1-one. Available from: [Link]

  • Google Patents (2012). US20120283476A1 - Synthesis of green ketone intermediate.
  • Greece, D. (2023). Enantiomers: Understanding their Physical and Chemical Properties. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10:009. Available from: [Link]

  • PrepChem.com (2023). Synthesis of 4,4-dimethylcyclohex-2-en-1-one. Available from: [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. Available from: [Link]

  • Organic Syntheses Procedure (2023). 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]

  • Chemistry LibreTexts (2019). Chemical Properties of Enantiomers. Available from: [Link]

  • Chiralpedia (2025). Part 6: Resolution of Enantiomers. Available from: [Link]

  • Meyers, A. I., Park, W. S., & Cho, R. T. (1986). An Asymmetric Synthesis of Chiral 4,4-Disubstituted Cyclohexenones in High Enantiomeric Purity. Journal of the American Chemical Society, 108(20), 6374-6376. Available from: [Link]

  • FooDB (2010). Showing Compound 4-Hydroxy-4-methylcyclohex-2-en-1-one (FDB006151). Available from: [Link]

  • Rinaldi, F., et al. (2022). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 28(1), 5. Available from: [Link]

  • ResearchGate (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Available from: [Link]

  • Bounoua, S., et al. (2006). Cyclodextrin Derivatives as Chiral Supramolecular Receptors for Enantioselective Sensing. Sensors, 6(8), 918-949. Available from: [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 126961363. Available from: [Link]

  • Dudley, G. B., et al. (2007). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic Letters, 9(24), 5035-5038. Available from: [Link]

  • Pereira, C. M., et al. (2022). Enantiomers and Their Resolution. Applied Sciences, 12(2), 794. Available from: [Link]

  • ResearchGate (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. Available from: [Link]

Sources

Foundational

The Therapeutic Potential of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Cyclohexenone Scaffold - A Privileged Structure in Medicinal Chemistry The cyclohexenone moiety, a six-membered ring containing a ketone a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cyclohexenone Scaffold - A Privileged Structure in Medicinal Chemistry

The cyclohexenone moiety, a six-membered ring containing a ketone and a carbon-carbon double bond, represents a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products with significant biological activities has made it an attractive scaffold for the design and development of novel therapeutic agents. The inherent reactivity of the α,β-unsaturated ketone system, coupled with the potential for diverse functionalization on the carbocyclic ring, provides a versatile platform for synthesizing compounds with a broad spectrum of pharmacological effects. This technical guide focuses on the 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one core and its analogs, exploring their synthesis, biological activities, and potential as starting points for drug discovery programs. While direct extensive research on the title compound is limited, this review synthesizes data from closely related analogs to build a comprehensive understanding of the structure-activity relationships and therapeutic promise of this chemical class.

Synthetic Strategies: Building the Cyclohexenone Core and its Analogs

The construction of the substituted cyclohexenone ring is a well-established area of organic synthesis, with several robust methods available for creating a diverse library of analogs.

Robinson Annulation: A Classic Approach

A cornerstone in the synthesis of six-membered rings, the Robinson annulation, remains a highly effective method for preparing cyclohexenone derivatives.[1] This reaction sequence involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation. For the synthesis of 4,4-dimethylcyclohexenone precursors, isobutyraldehyde can be a key starting material.[2]

Experimental Protocol: Synthesis of 4,4-Dimethyl-2-cyclohexen-1-one [2]

  • Enamine Formation: A dry, three-necked flask is charged with isobutyraldehyde (0.853 mol) and flushed with nitrogen. Pyrrolidine (0.852 mol) is added dropwise with stirring over 5 minutes. The mixture is heated, and the water formed is removed using a Dean-Stark trap.

  • Michael Addition: The resulting enamine, 1-(2-methylpropenyl)pyrrolidine (0.501 mol), is cooled in an ice-water bath. Methyl vinyl ketone (0.601 mol) is added dropwise with stirring over 5 minutes. The reaction is stirred at room temperature for 4 hours.

  • Hydrolysis and Cyclization: The reaction mixture is cooled again, and 8 M hydrochloric acid (250 ml) is added dropwise. The mixture is stirred at room temperature for 14 hours.

  • Work-up and Purification: The reaction mixture is extracted with diethyl ether. The aqueous phase is neutralized with sodium hydrogen carbonate and extracted again with ether. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by vacuum distillation to yield 4,4-dimethyl-2-cyclohexen-1-one.

Diels-Alder and Other Cycloaddition Strategies

The Diels-Alder reaction provides a powerful tool for the regioselective synthesis of substituted cyclohexenes, which can then be oxidized to the corresponding cyclohexenones. For instance, the reaction of a suitable diene with a ketene equivalent can furnish the desired carbocyclic framework.[3]

Asymmetric Synthesis for Enantiomerically Pure Analogs

For many therapeutic applications, controlling the stereochemistry is crucial. Asymmetric transfer hydrogenation of prochiral cyclohexenones using chiral ruthenium catalysts is an effective method to obtain enantiomerically enriched hydroxycyclohexenone derivatives.[4] This approach allows for the selective synthesis of specific stereoisomers, which is vital for studying stereospecific biological interactions.

Biological Activities and Therapeutic Potential

While direct biological data on 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is not extensively reported, numerous studies on its analogs highlight the therapeutic potential of the substituted cyclohexenone scaffold.

Anticancer Activity

Cyclohexenone derivatives have demonstrated significant potential as anticancer agents.[5][6] The cytotoxic effects are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways in cancer cells.

A study on a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives revealed their ability to inhibit the clonogenic survival of HCT116 human colon cancer cells.[5][7] The mechanism of action was linked to the inhibition of acetylcholinesterase (AChE) and the induction of apoptosis through the activation of caspases.[5][7]

Furthermore, a novel synthesized cyclohexane-hydroxytyrosol derivative has been shown to suppress the growth of ovarian cancer cells by inducing reactive oxygen species and blocking autophagic flux.[8] Another study identified a cyclohexene oxide derivative of zeylenone, a natural product, that exhibits anti-glioblastoma activity by inducing G0/G1 phase cell cycle arrest through interference with EZH2.[9]

Table 1: Anticancer Activity of Selected Cyclohexenone Derivatives

DerivativeCancer Cell LineAssayIC50 Value (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate analogHCT116 (Colon)Clonogenic Survival20-40[5][7]
Cyclohexene oxide of zeylenoneU251 (Glioblastoma)CCK-85.16[9]
Cyclohexane-hydroxytyrosol derivativeOvarian Cancer CellsNot specifiedNot specified[8]

Experimental Protocol: Clonogenic Survival Assay [6]

  • Cell Seeding: Cancer cells are cultured to approximately 80% confluency. The cells are then trypsinized, counted, and resuspended in fresh medium. A low number of cells (e.g., 500-2000 cells) are seeded into 6-well plates.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test cyclohexenone derivative.

  • Incubation: The plates are incubated for a period that allows for the formation of visible colonies (typically 7-14 days).

  • Colony Staining and Counting: The medium is removed, and the colonies are fixed with a methanol/acetic acid solution and stained with crystal violet. The number of colonies in each well is counted.

  • Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated wells to the number of colonies in the control wells.

Antimicrobial Activity

The cyclohexenone scaffold is also a promising platform for the development of novel antimicrobial agents. An oxygenated cyclohexanone derivative, (4S, 5S, 6S)-5,6-epoxy-4-hydroxy-3-methoxy-5-methyl-cyclohex-2-en-1-one, isolated from the endophytic fungus Amphirosellinia nigrospora, has demonstrated broad-spectrum antimicrobial activity against various plant pathogenic bacteria and fungi.[10]

Derivatives of arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) have also been synthesized and evaluated for their antimicrobial and antifungal properties.[11]

Anti-inflammatory Activity

The anti-inflammatory properties of cyclohexenone derivatives have been investigated, with some analogs showing inhibition of key inflammatory enzymes and mediators. A novel cyclohexanone derivative, Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohexe-3-enecarboxylate, was found to inhibit both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[12] It also reduced the mRNA expression of the pro-inflammatory cytokines TNF-α and IL-1β.[12] The anti-inflammatory effects were demonstrated in vivo using carrageenan-induced paw edema and other models.[12]

Structure-Activity Relationships (SAR) and Mechanistic Insights

Understanding the relationship between the chemical structure of cyclohexenone analogs and their biological activity is crucial for rational drug design.

Key Structural Features for Anticancer Activity

Studies on various cyclohexenone derivatives have provided some initial SAR insights:

  • Substitution on the Phenyl Rings: In the case of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylates, the presence of naphthalenyl substituents at the 3- and 5-positions influenced the clonogenic inhibition of HCT116 cells, with 1-naphthalenyl groups showing better activity than 2-naphthalenyl groups.[5] The substitution pattern (hydroxy and methoxy groups) on the phenyl ring did not significantly affect activity in this particular series.[5]

  • The α,β-Unsaturated Ketone Moiety: The Michael acceptor property of the enone system is often critical for the biological activity of many cyclohexenone-containing natural products, allowing for covalent modification of biological targets.

Mechanism of Action: A Multifaceted Approach

The biological effects of cyclohexenone derivatives are often mediated through multiple mechanisms:

  • Induction of Apoptosis: As seen with the ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylates, the induction of programmed cell death is a common mechanism for anticancer activity.[5]

  • Enzyme Inhibition: The inhibition of enzymes such as acetylcholinesterase, COX-2, and 5-LOX highlights the potential for these compounds to modulate specific signaling pathways.[5][12]

  • Modulation of Signaling Pathways: The interference with pathways like the EZH2-mediated regulation of cell cycle inhibitors demonstrates the ability of these compounds to act on specific molecular targets.[9]

Below is a conceptual workflow for investigating the mechanism of action of a novel cyclohexenone analog.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification cluster_3 In Vivo Validation Hit Compound Hit Compound Cell Cycle Analysis Cell Cycle Analysis Hit Compound->Cell Cycle Analysis Investigate cell proliferation block Apoptosis Assays Apoptosis Assays Hit Compound->Apoptosis Assays Assess induction of programmed cell death Enzyme Inhibition Assays Enzyme Inhibition Assays Hit Compound->Enzyme Inhibition Assays Screen against relevant enzymes Signaling Pathway Analysis Signaling Pathway Analysis Cell Cycle Analysis->Signaling Pathway Analysis Western blot for cyclins, CDKs Apoptosis Assays->Signaling Pathway Analysis Western blot for caspases, Bcl-2 family Molecular Docking Molecular Docking Enzyme Inhibition Assays->Molecular Docking Predict binding mode Target Identification Target Identification Signaling Pathway Analysis->Target Identification Pull-down Assays Pull-down Assays Molecular Docking->Pull-down Assays Confirm direct binding Animal Models Animal Models In Vivo Validation In Vivo Validation Target Identification->In Vivo Validation

Caption: A workflow for elucidating the mechanism of action of a bioactive cyclohexenone derivative.

Future Directions and Conclusion

The 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one scaffold and its analogs represent a promising area for further investigation in drug discovery. While the core compound itself requires more detailed biological evaluation, the wealth of data on related structures provides a strong rationale for its potential as a source of novel therapeutic agents.

Future research should focus on:

  • Systematic Synthesis and Biological Screening: The synthesis of a focused library of analogs with systematic variations at different positions of the cyclohexenone ring is needed to establish clear structure-activity relationships.

  • Elucidation of Molecular Targets: For the most active compounds, identifying the specific molecular targets and understanding the detailed mechanism of action will be crucial for further development.

  • Pharmacokinetic Profiling: Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be essential to identify candidates with drug-like properties.

References

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  • Kim, J. C., Choi, G. J., Park, J. H., Kim, H. T., & Cho, K. Y. (2019). Antimicrobial Activities of an Oxygenated Cyclohexanone Derivative Isolated From Amphirosellinia Nigrospora JS-1675 Against Various Plant Pathogenic Bacteria and Fungi. Journal of Applied Microbiology, 126(3), 939-948.
  • Zhang, G., Wang, M., Gao, Y., Komianou, A. C., Georgiou, E. A., Wang, Y., ... & Zhao, L. (2024). A Novel Synthesized Cyclohexane-Hydroxytyrosol Derivative Suppresses Ovarian Cancer Cell Growth Through Inducing Reactive Oxidative Species and Blocking Autophagic Flux. Antioxidants & Redox Signaling, 41(7-9), 430-461.
  • G. G. C. Kuhn, D. R. D. P. (2022). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533.
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  • Wang, Y., Li, Y., Wang, Y., Li, Y., Wang, Y., & Li, Y. (2024). Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. Frontiers in Pharmacology, 15, 1335894.
  • ChemicalBook. (2024). Synthesis and Reactions of 4,4-DIMETHYL-2-CYCLOHEXEN-1-ONE Synthesis. ChemicalBook.
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  • Fun, H. K., Chantrapromma, S., & Boonnak, N. (2011). 3-Hydroxy-2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(thiophen-3-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1813.
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Protocols & Analytical Methods

Method

Application Note & Protocol: The Tautomeric Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from Dimedone

Abstract: This document provides a comprehensive guide to the synthesis and characterization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, the stable enol tautomer of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Rather...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis and characterization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, the stable enol tautomer of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Rather than a conventional chemical synthesis involving bond formation, this process hinges on the principles of keto-enol tautomerism, an equilibrium phenomenon of significant interest in organic chemistry. We will explore the structural and environmental factors governing this equilibrium and provide detailed protocols for the spectroscopic identification and quantification of the enol form. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development who utilize 1,3-dicarbonyl compounds as versatile building blocks.

Scientific Foundation: The Principle of Tautomerism

The "synthesis" of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from dimedone is a classic illustration of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. In the case of dimedone, the equilibrium lies between the diketo form (5,5-dimethylcyclohexane-1,3-dione) and its more stable enol form (3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one).[1][2]

The Driving Force: Stability of the Enol Form

Unlike simple ketones which exist predominantly in their keto form, 1,3-dicarbonyl compounds like dimedone exhibit a significant population of the enol tautomer. The stability of dimedone's enol form is attributed to the formation of a conjugated system involving the C=C double bond and the remaining carbonyl group.[3][4] This delocalization of π-electrons lowers the overall energy of the molecule, making the enol a major contributor to the equilibrium mixture. In its crystalline state, dimedone exists entirely in the enol form, with molecules linked into chains by intermolecular hydrogen bonds.[5]

The Role of the Solvent

The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[1] This phenomenon provides a powerful tool for controlling the reactive species in a solution.

  • Non-polar aprotic solvents (e.g., chloroform, dichloromethane) allow for a measurable equilibrium between both the keto and enol forms.[1][2]

  • Polar aprotic solvents with high dipole moments (e.g., DMSO) strongly solvate and stabilize the more polar keto tautomer, shifting the equilibrium significantly towards the diketo form.[2]

  • Polar protic solvents or those capable of acting as hydrogen-bond acceptors can stabilize the enol form through hydrogen bonding with the hydroxyl group.

Understanding these solvent effects is critical for any subsequent reaction where either the keto or enol form is the desired reactant.

Visualizing the Tautomeric Equilibrium

The interconversion between the keto and enol forms of dimedone is a dynamic process governed by the factors discussed above.

Caption: Keto-enol equilibrium of dimedone.

Protocol: Spectroscopic Characterization of the Enol Tautomer

This protocol details the preparation of dimedone in a suitable solvent and its subsequent analysis by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the presence and quantify the ratio of the keto and enol tautomers.

Materials and Reagents
Material/ReagentSpecificationPurpose
Dimedone (5,5-dimethylcyclohexane-1,3-dione)>98% PurityStarting Material
Deuterated Chloroform (CDCl₃)99.8 atom % DNMR Solvent for observing equilibrium
Deuterated DMSO (DMSO-d₆)99.8 atom % DNMR Solvent for observing keto form
NMR Tubes5 mm, high precisionSample containment for NMR
Volumetric Flasks & PipettesClass AAccurate solution preparation
NMR Spectrometer≥400 MHzData Acquisition
FT-IR Spectrometer-Data Acquisition
Experimental Workflow

Sources

Application

Application Note & Protocol: High-Purity Isolation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one via Flash Column Chromatography

Abstract This document provides a comprehensive, step-by-step protocol for the efficient purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using flash column chromatography. Tailored for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the efficient purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using flash column chromatography. Tailored for researchers, scientists, and professionals in drug development, this guide emphasizes a systematic and scientifically-grounded approach to achieve high levels of compound purity. The protocol details method development, from solvent system selection to troubleshooting, ensuring reliable and reproducible results.

Introduction: The Imperative for Chromatographic Purification

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a key building block in various organic syntheses. The purity of this intermediate is critical for the success of subsequent reactions. Crude reaction mixtures often contain a complex array of byproducts, unreacted starting materials, and other impurities that can hinder downstream processes. Flash column chromatography offers a rapid and effective solution for the isolation of the target compound.[1][2] This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2][3] A successful purification hinges on the careful selection and optimization of chromatographic conditions.

Foundational Principles for Method Development

A robust flash chromatography method is achieved through a systematic optimization of key parameters.

Stationary Phase: The Separation Medium

For a compound with the polarity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, silica gel is the stationary phase of choice. Its polar surface facilitates the separation of moderately polar compounds. A particle size of 40-63 µm is recommended as it provides a good balance between resolution and backpressure.

Mobile Phase Selection: The Elution Power

The selection of the mobile phase is crucial for achieving the desired separation. The primary goal is to identify a solvent system that yields a retention factor (Rf) of 0.1-0.3 for the target compound during Thin-Layer Chromatography (TLC) analysis. This Rf range typically translates to optimal elution behavior in a flash column.

A common and effective mobile phase for compounds of this nature is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.

Logical Workflow for Mobile Phase Optimization:

cluster_0 TLC Screening cluster_1 Flash Chromatography Implementation A Spot crude sample on multiple TLC plates B Develop plates in varying ratios of Hexane:Ethyl Acetate A->B C Visualize spots under UV light and with a chemical stain B->C D Identify the solvent system providing an Rf of 0.1-0.3 for the target compound C->D E Equilibrate the column with the selected mobile phase D->E Optimized System F Load the sample onto the column E->F G Elute the column and collect fractions F->G H Analyze fractions for purity G->H

Caption: Systematic workflow for mobile phase selection using TLC.

Sample Loading: Ensuring a Sharp Start

The method of sample introduction onto the column significantly impacts the separation efficiency.

  • Direct (Liquid) Loading: If the crude material is soluble in the mobile phase, it can be dissolved in a minimal volume and injected directly. However, this is best reserved for non-polar compounds to avoid exothermic reactions with the silica gel that can disrupt the column packing.[4]

  • Solid-Supported (Dry) Loading: This is the recommended method for most applications. The crude product is dissolved in a volatile solvent, adsorbed onto an inert support like silica gel or Celite®, and the solvent is evaporated.[4] This dry powder is then carefully loaded onto the column, which often results in sharper bands and improved separation.

Detailed Purification Protocol

This protocol is designed for the purification of approximately 1 gram of crude 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Materials and Equipment
Component Specification
Stationary Phase Silica gel, 60 Å, 40-63 µm
Flash Column Glass column or pre-packed cartridge
Mobile Phase Hexanes, Ethyl Acetate (HPLC grade)
Adsorbent Silica gel or Celite® for dry loading
TLC Plates Silica gel 60 F254
Visualization UV lamp (254 nm), Potassium permanganate stain
Collection Vials Test tubes or a fraction collector
Solvent Removal Rotary evaporator
Step-by-Step Methodology

Step 1: TLC Analysis for Mobile Phase Determination

  • Prepare developing chambers with various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small aliquot of the crude mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spot the dissolved sample onto TLC plates.

  • Develop the plates in the prepared chambers.

  • Visualize the developed plates under a UV lamp and then with a potassium permanganate stain.

  • Select the solvent system that provides an Rf of approximately 0.3 for the target compound. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[5]

Step 2: Column Packing

  • For a glass column, create a slurry of silica gel in the chosen mobile phase.

  • Pour the slurry into the column and tap gently to ensure even packing.

  • Add a thin layer of sand on top to protect the silica bed.

  • For pre-packed cartridges, proceed to equilibration.

Step 3: Column Equilibration

  • Pass 3-5 column volumes of the mobile phase through the packed column to ensure it is fully wetted and equilibrated.[4]

Step 4: Sample Preparation and Loading

  • Dissolve the 1g of crude material in a minimal amount of a volatile solvent.

  • Add 2-3g of silica gel or Celite® to the solution.

  • Remove the solvent via rotary evaporation to obtain a free-flowing powder.[4]

  • Carefully add this powder to the top of the column.

Step 5: Elution and Fraction Collection

  • Begin elution with the selected mobile phase, maintaining a consistent flow rate.

  • Collect fractions of a uniform volume.

  • Monitor the progress of the separation by performing TLC on the collected fractions.[4]

Step 6: Product Isolation and Analysis

  • Based on the TLC analysis, combine the fractions containing the pure product.

  • Remove the solvent from the pooled fractions using a rotary evaporator.

  • Determine the yield and confirm the purity of the isolated 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using analytical techniques such as NMR or GC-MS.

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Poor Separation Inappropriate mobile phase polarity.Re-evaluate and optimize the mobile phase using TLC.[5]
Column overload.Decrease the amount of sample loaded relative to the amount of stationary phase.
Peak Tailing The compound is interacting too strongly with the silica.Consider adding a small amount of a more polar solvent to the mobile phase.
Unevenly packed column.Ensure the column is packed uniformly without any channels or cracks.[5]
Compound Degradation The compound may be sensitive to the acidic nature of silica gel.Deactivate the silica by adding a small percentage (0.1-1%) of triethylamine to the mobile phase.[5]

Conclusion

This application note outlines a systematic and reliable protocol for the purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using flash column chromatography. By adhering to the principles of methodical development and careful execution, researchers can consistently achieve high-purity compounds essential for their synthetic endeavors.

References

  • Organic Syntheses. (2025).
  • Phenomenex. (2025).
  • Agilent. (n.d.). High-throughput method development for aldehydes and ketones.
  • National Institutes of Health. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. PubChem.
  • Teledyne ISCO. (n.d.). Flash Method Development in a Flash.
  • Sigma-Aldrich. (n.d.). 4,4-Dimethyl-2-cyclohexen-1-one 97.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • FooDB. (2010). Showing Compound 4-Hydroxy-4-methylcyclohex-2-en-1-one (FDB006151).
  • Thomson, B., et al. (n.d.).
  • National Institutes of Health. (n.d.). (4S)-3,4-dimethylcyclohex-2-en-1-one. PubChem.
  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-4,4-dimethyl-2-cyclopenten-1-one.
  • BenchChem. (n.d.). Column chromatography techniques for purifying 4-Methylcyclohex-3-enecarbaldehyde.
  • Microbe Notes. (2026). Column Chromatography: Principle, Parts, Types, Steps, Uses.
  • ALWSCI. (2025).
  • Phenomenex. (2019). Flash Purification Methodology for Synthetic Peptides.
  • IntechOpen. (2019).
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  • Teledyne ISCO. (n.d.).

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Method

Application Note & Protocol: High-Purity Isolation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one via Recrystallization

Abstract This document provides a comprehensive guide for the purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a valuable cyclic enone intermediate in synthetic chemistry. The protocol details a systematic appr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a valuable cyclic enone intermediate in synthetic chemistry. The protocol details a systematic approach to selecting an optimal solvent system and executing a bulk recrystallization procedure to achieve high purity. The underlying principles of crystallization, troubleshooting common issues, and critical safety precautions are discussed to empower researchers, scientists, and drug development professionals with a robust and reproducible method.

The Principle of Recrystallization

Recrystallization is a powerful purification technique for solid organic compounds based on the principle of differential solubility.[1][2] The core concept relies on identifying a solvent in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][4] As a hot, saturated solution of the impure compound is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in a slow, ordered manner. This gradual process allows the molecules to arrange themselves into a crystal lattice, a highly organized three-dimensional structure that inherently excludes molecules of a different shape or size—namely, impurities.[5][6] Ideally, impurities are either completely insoluble in the hot solvent (and can be filtered off) or remain highly soluble in the cold solvent, staying behind in the liquid phase (mother liquor) during the final filtration step.[3]

Compound Profile & Potential Impurities

Compound: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

  • Molecular Formula: C₈H₁₂O₂[7]

  • Molecular Weight: 140.18 g/mol [7]

  • Structure: alt text

    (Image Source: PubChem CID 13297859)

The presence of both a hydroxyl (-OH) and a ketone (C=O) group imparts significant polarity and the capacity for hydrogen bonding. This suggests good solubility in polar solvents. Potential impurities depend on the synthetic route but may include unreacted starting materials, isomers such as 4-hydroxy-4-methylcyclohex-2-en-1-one, or byproducts from common enone syntheses like aldol condensations or dehydrogenation reactions.[8][9][10] Aldehyde contaminants can also be present in ketone streams and may require specific removal strategies if recrystallization is insufficient.[11][12][13]

Materials and Equipment

  • Crude 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Graduated cylinders

  • Test tubes and rack

  • Spatulas

  • Pasteur pipettes and bulbs

  • Büchner funnel and filtration flask

  • Vacuum source (e.g., water aspirator)

  • Filter paper

  • Watch glass

  • Drying oven or desiccator

  • Reagent-grade solvents for screening (e.g., deionized water, ethanol, ethyl acetate, acetone, hexane)

  • Boiling chips or stir bar

Critical Safety Precautions

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.[14][15]

  • Ventilation: All operations, especially those involving heating flammable organic solvents, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[14]

  • Heat Sources: Use a hot plate for heating. Avoid open flames, as many organic solvents are highly flammable.[15] Ensure glassware is free of cracks or chips before heating.[16]

  • Chemical Handling: Never taste or directly smell chemicals.[15][17] Handle all organic compounds and solvents with care, consulting their Safety Data Sheets (SDS) prior to use.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers as directed by your institution's safety protocols.

Protocol Part A: Systematic Solvent System Selection

The success of recrystallization hinges on the choice of solvent.[18] Since the target compound is polar, polar solvents are a logical starting point. The following protocol provides a systematic method for determining an ideal single or mixed-solvent system.

Experimental Steps:

  • Place approximately 50 mg of the crude solid into a small test tube.

  • Add the first test solvent (e.g., deionized water) dropwise at room temperature, stirring or agitating after each drop, up to ~1 mL. Record if the solid dissolves.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a warm water bath or on a hot plate, while stirring.

  • If the solid dissolves completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • After cooling to room temperature, place the test tube in an ice-water bath for 10-15 minutes to promote crystallization.

  • Record your observations in a table similar to the one below. An ideal solvent is one where the compound is insoluble at room temperature but fully soluble when hot, and which produces a good yield of crystals upon cooling.

  • Repeat this process with other solvents (e.g., ethanol, ethyl acetate). If no single solvent is ideal, test mixed-solvent pairs (e.g., ethanol/water, acetone/water).[3]

Data Presentation: Solvent Screening Log

Solvent(s) TestedSolubility at Room Temp. (Insoluble/Slightly/Soluble)Solubility when Hot (Insoluble/Slightly/Soluble)Observations Upon Cooling (No Crystals/Oiling Out/Crystal Formation)
Deionized Water
Ethanol
Ethyl Acetate
Acetone
Hexane
Ethanol/Water

Protocol Part B: Bulk Recrystallization Procedure

This protocol should be performed using the optimal solvent system identified in Part A.

  • Dissolution: Place the crude 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one into an appropriately sized Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent in small portions, allowing the mixture to return to a boil between additions. The goal is to add the minimum amount of hot solvent required to fully dissolve the solid.[2][6] Adding excess solvent will reduce the final crystal yield.

  • Hot Filtration (Optional): If insoluble impurities (like dust or particulates) are observed in the hot solution, a hot gravity filtration is necessary. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) on the hot plate. Pour the hot solution through the filter paper to remove the impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Decolorization (Optional): If the solution is colored by impurities, add a very small amount of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb the colored impurities. Remove the charcoal via hot gravity filtration as described in step 3.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, high-purity crystals.[6] Rushing this step can trap impurities.

  • Chilling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using cold solvent is critical to avoid redissolving the purified product.

  • Drying: Continue to pull air through the funnel to partially dry the crystals. Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either in a low-temperature drying oven (ensure the temperature is well below the compound's melting point) or in a desiccator.

Visualization of the Workflow

The following diagram illustrates the logical flow of the recrystallization process.

Recrystallization_Workflow Crude Crude Product Solvent_Screen Protocol A: Solvent System Screening Crude->Solvent_Screen Input Dissolve 1. Dissolve in Minimum Hot Solvent Solvent_Screen->Dissolve Optimal Solvent Chosen Hot_Filt 2. Hot Filtration (If Needed) Dissolve->Hot_Filt Cool 3. Slow Cooling & Crystallization Hot_Filt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash_Dry 5. Wash with Cold Solvent & Dry Isolate->Wash_Dry Impurities Impurities in Mother Liquor Isolate->Impurities Separated Pure High-Purity Crystals Wash_Dry->Pure Final Product

Caption: Workflow for the purification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used, making the solution unsaturated.Boil off some of the solvent to concentrate the solution and attempt to cool again.[19]
The solution cooled too quickly.Reheat to dissolve, then ensure slow, undisturbed cooling.
Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal.[6]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the compound.Reheat the solution to redissolve the oil. Add a small amount more solvent and allow it to cool more slowly.[19]
High concentration of impurities depressing the melting point.Consider using a different solvent with a lower boiling point or a mixed-solvent system.[18]
Low Recovery Too much solvent was used.Re-concentrate the mother liquor to obtain a second crop of crystals. Note that this crop may be less pure.
Premature crystallization during hot filtration.Ensure the filtration apparatus and receiving flask are sufficiently pre-heated. Perform the filtration as quickly as possible.
Crystals were washed with room-temperature or warm solvent.Always use ice-cold solvent for washing the collected crystals.
Colored Crystals Colored impurities were not fully removed.Redissolve the crystals and treat the hot solution with a small amount of activated charcoal before performing hot filtration.[2]

References

  • The Flavors and Fragrances (GoodScents) Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 126961363. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Hydroxy-4,4-dimethyl-2-cyclopenten-1-one. Retrieved from [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Chemical Education Xchange. (2025). Recrystallization in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Jackson State University. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]

  • Hicks, F. A., & Buchwald, S. L. (1999). Development of a Method for the Reductive Cyclization of Enones by a Titanium Catalyst. Journal of the American Chemical Society, 121(43), 10012-10019. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • St. Gelais, T. M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57278. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.).
  • Blank, L., et al. (2023). Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. Retrieved from [Link]

  • St. Gelais, T. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. The Journal of Organic Chemistry, 82(15), 8254-8259. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of West Florida. (n.d.). Safety Guidelines | Organic Chemistry I Lab. Retrieved from [Link]

  • Aakash Educational Services Limited. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved from [Link]

  • Sharp, S. P., & Steitz, A., Jr. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
  • Hashmi, A. S. K. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Beilstein Journal of Organic Chemistry, 7, 697-703. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallization. Retrieved from [Link]

  • University of Alberta, Department of Chemistry. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystallization & Precipitation. Retrieved from [Link]

  • Shen, R., & Porco, J. A., Jr. (2018). Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. ACS Catalysis, 8(2), 1178-1182. Retrieved from [Link]

  • ResearchGate. (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Retrieved from [Link]

  • ScienceMadness Discussion Board. (2006). ketone-bisulfite product recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). 4. Crystallization. Retrieved from [Link]

  • ResearchGate. (2011). Construction of cyclic enones via gold-catalyzed oxygen transfer reactions. Retrieved from [Link]

  • SATHEE JEE. (n.d.). Chemistry Crystallization. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-hydroxy-4,4-dimethylpentan-2-one. Retrieved from [Link]

Sources

Application

Chiral HPLC Separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Enantiomers: An Application Note and Protocol

Authored by: A Senior Application Scientist Abstract This application note provides a comprehensive guide for the enantioselective separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using High-Performance Liquid Chr...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the enantioselective separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one using High-Performance Liquid Chromatography (HPLC). The chirality of this molecule, a versatile synthon in the synthesis of biologically active compounds, necessitates robust analytical methods to distinguish between its enantiomers.[1][2] This document details the underlying principles of chiral recognition on polysaccharide-based stationary phases, provides a step-by-step protocol for method development, and discusses the critical parameters influencing the separation. The intended audience for this guide includes researchers, scientists, and professionals in the fields of pharmaceutical development, synthetic chemistry, and quality control.

Introduction: The Significance of Chiral Separation

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a chiral building block used in the synthesis of various natural products and pharmaceuticals.[1] As with many chiral molecules, the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Therefore, the ability to separate and quantify these enantiomers is paramount for ensuring the safety and efficacy of final drug products. High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is a powerful and widely adopted technique for the direct separation of enantiomers.[4][5]

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[6] The differing stabilities of these complexes lead to different retention times, enabling their separation.[6] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be particularly versatile and effective for a broad range of chiral compounds, including ketones.[7]

The Science of Separation: Chiral Recognition Mechanism

The separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one enantiomers on a polysaccharide-based CSP is governed by a combination of intermolecular interactions. These interactions, often referred to as the "three-point interaction model," are crucial for effective chiral recognition.[8] For the target analyte, the key interaction points are:

  • Hydrogen Bonding: The hydroxyl and ketone functional groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: While the analyte itself lacks a significant aromatic system, the enone moiety can participate in dipole-induced dipole or other electrostatic interactions with the phenyl groups of the CSP's derivatizing agent (e.g., 3,5-dimethylphenylcarbamate).

  • Steric Hindrance: The spatial arrangement of the dimethyl group at the C4 position creates a specific three-dimensional structure. The inclusion of one enantiomer into the chiral grooves or cavities of the CSP may be more favorable than the other due to steric fit, leading to differential retention.[7]

The choice of mobile phase plays a critical role in modulating these interactions. In normal-phase chromatography, a non-polar solvent like hexane is typically used as the main component, while a polar modifier, such as an alcohol, is added to control the retention and selectivity.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the chiral HPLC separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one enantiomers.

Materials and Reagents
  • Racemic Standard: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (≥98% purity)

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH)

  • Chiral Column: A polysaccharide-based chiral column is recommended. Columns such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector are excellent starting points.[9]

Instrumentation
  • A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required.

Sample Preparation
  • Prepare a stock solution of racemic 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

A systematic approach to method development is crucial for achieving optimal separation.[10] The following table outlines the recommended starting conditions and a strategy for optimization.

ParameterInitial Screening ConditionOptimization Strategy
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mmTest other polysaccharide-based columns (e.g., amylose-based) if initial separation is poor.
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Vary the ratio of n-Hexane to IPA (e.g., 95:5, 85:15). Try Ethanol as an alternative alcohol modifier.
Flow Rate 1.0 mL/minAdjust between 0.5 - 1.5 mL/min to optimize resolution and analysis time. Lower flow rates often improve resolution.[11]
Column Temperature 25 °C (Ambient)Vary the temperature between 20 °C and 40 °C. Lower temperatures can sometimes enhance selectivity.[11]
Detection UV at 220 nmScan for the optimal wavelength if necessary.
Injection Volume 10 µLAdjust as needed based on signal intensity.
Workflow for Chiral HPLC Separation

The following diagram illustrates the general workflow for the chiral separation process.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep1 Weigh Racemic Standard Prep2 Dissolve in Mobile Phase Prep1->Prep2 Prep3 Filter Sample Prep2->Prep3 HPLC1 Inject Sample Prep3->HPLC1 HPLC2 Chiral Separation on CSP HPLC1->HPLC2 HPLC3 UV Detection HPLC2->HPLC3 Data1 Obtain Chromatogram HPLC3->Data1 Data2 Determine Retention Times Data1->Data2 Data3 Calculate Resolution (Rs) Data2->Data3

Figure 1: General workflow for the chiral HPLC separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one enantiomers.

Results and Discussion: Interpreting the Chromatogram

A successful chiral separation will result in a chromatogram showing two distinct and well-resolved peaks, each corresponding to one of the enantiomers. The key parameters to evaluate the quality of the separation are:

  • Retention Factor (k'): A measure of the retention of an analyte. It should ideally be between 2 and 10 for robust methods.

  • Selectivity Factor (α): The ratio of the retention factors of the two enantiomers. A value greater than 1 is necessary for any separation.

  • Resolution (Rs): A quantitative measure of the degree of separation between two chromatographic peaks. A resolution of ≥ 1.5 indicates baseline separation.

The elution order of the enantiomers is dependent on the specific chiral stationary phase used and the mobile phase composition. It is essential to have access to enantiomerically pure standards to definitively assign the peaks if the absolute configuration is required.

Conclusion

This application note provides a robust framework for the successful chiral HPLC separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one enantiomers. By understanding the principles of chiral recognition and systematically optimizing the chromatographic conditions, researchers can develop reliable and reproducible methods for the analysis of this important chiral intermediate. The use of polysaccharide-based chiral stationary phases in a normal-phase mode offers a high probability of success for this type of separation.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]

  • Method development with CHIRALPAK® IA - HPLC. (n.d.). Retrieved from [Link]

  • Chiral Stationary Phases and their Relationship with Enantiomer Structures in Enantioseparation Research of Analytical Laboratory - ResearchGate. (n.d.). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). Retrieved from [Link]

  • HPLC Technical Tip: Chiral Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). Retrieved from [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography - AZoM. (2022, July 22). Retrieved from [Link]

  • Chiral stationary phases and their relationship with enantiomer structures in enantioseparation research of analytical laboratory - SciELO México. (2015). Retrieved from [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (n.d.). Retrieved from [Link]

  • Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]

  • HPLC separation of enantiomers using chiral stationary phases - ResearchGate. (n.d.). Retrieved from [Link]

  • On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U - PMC. (n.d.). Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (2021, September 30). Retrieved from [Link]

  • Trends in Enantioselective High Performance Liquid Chromatography - LCGC International. (2022, April 15). Retrieved from [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (2020, August 18). Retrieved from [Link]

  • (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One - ResearchGate. (n.d.). Retrieved from [Link]

  • An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity - SciSpace. (n.d.). Retrieved from [Link]

  • Part 6: Resolution of Enantiomers - Chiralpedia. (2025, September 15). Retrieved from [Link]

  • 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Method

GC-MS Analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its Derivatives: A Comprehensive Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed and robust protocol for the analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed and robust protocol for the analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a derivative of isophorone, is a significant compound in synthetic chemistry, serving as an intermediate in the synthesis of pharmaceuticals and natural pigments. Due to its polarity and thermal lability, direct GC-MS analysis is challenging. This guide details a comprehensive workflow, including sample extraction, a two-step derivatization process involving methoximation and silylation, optimized GC-MS parameters, and data interpretation. The methodologies presented herein are designed to ensure high sensitivity, selectivity, and reproducibility for both qualitative and quantitative analyses in research and industrial settings.

Core Principles: Overcoming Analytical Challenges

Gas chromatography is a premier technique for separating volatile and semi-volatile compounds.[1] However, the direct analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Molecular Formula: C₈H₁₂O₂, Molecular Weight: 140.18 g/mol [2]) presents two primary obstacles:

  • Polarity: The presence of a hydroxyl (-OH) group increases the compound's polarity. This leads to poor peak shape (tailing) and potential interactions with the GC column, compromising separation efficiency.[3][4]

  • Thermal Stability: The molecule is an enol, a structural motif that can be thermally labile. Additionally, keto-enol tautomerism can lead to the presence of multiple forms of the analyte, complicating chromatographic results.[5][6]

To overcome these issues, chemical derivatization is an essential preparatory step.[4][5] This process chemically modifies the analyte to make it more suitable for GC analysis by:

  • Reducing Polarity: Replacing the active hydrogen on the hydroxyl group with a non-polar functional group.[3][7]

  • Increasing Volatility & Thermal Stability: The resulting derivative has a lower boiling point and is less prone to degradation at the high temperatures of the GC injector and column.[5][8]

This protocol employs a proven two-step derivatization strategy widely used in metabolomics for enolic aldehydes and ketones.[5][6] First, methoximation converts the ketone group into a stable oxime, preventing tautomerization.[5][8] Second, silylation replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group, significantly decreasing polarity and increasing volatility.[3][5][8]

Experimental Workflow and Protocols

The overall analytical workflow is a multi-stage process designed to ensure the integrity of the sample and the accuracy of the final results.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture or Biological Matrix LLE Liquid-Liquid Extraction Sample->LLE Isolate Analyte Derivatization Two-Step Derivatization (Methoximation + Silylation) LLE->Derivatization Enhance Volatility GCMS GC-MS Analysis Derivatization->GCMS Deconvolution Peak Deconvolution & Identification GCMS->Deconvolution Quantification Quantification Deconvolution->Quantification Report Report Quantification->Report Final Results

Caption: Overall experimental workflow for the GC-MS analysis.

Protocol: Sample Preparation via Liquid-Liquid Extraction (LLE)

This protocol is designed to extract the analyte from a typical aqueous reaction mixture.

  • Sample Collection: Pipette 1.0 mL of the aqueous sample (e.g., reaction mixture, cell culture supernatant) into a 15 mL centrifuge tube.

  • Solvent Addition: Add 2.0 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane. Ethyl acetate is often preferred for its lower toxicity and good recovery of moderately polar compounds.

  • Extraction: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer for ethyl acetate) to a clean glass vial using a Pasteur pipette. Avoid disturbing the aqueous layer.

  • Drying: Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with the subsequent derivatization step.[1]

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dry residue contains the target analyte and is now ready for derivatization.

Protocol: Two-Step Derivatization

This procedure must be performed in an anhydrous environment, as silylating reagents are highly sensitive to moisture.[8]

Step 1: Methoximation This step stabilizes the ketone functional group.[5][8]

  • Reagent Preparation: Prepare a solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

  • Reaction: Add 50 µL of the methoxyamine hydrochloride solution to the dried sample extract from step 2.1.

  • Incubation: Cap the vial tightly and incubate in a thermal shaker or heating block at 37°C for 90 minutes with agitation.[8] This ensures the complete conversion of the ketone to its methoxime derivative.

Step 2: Trimethylsilylation (TMS) This step derivatizes the polar hydroxyl group.[5][8]

  • Reagent Addition: After the methoximation reaction, add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a highly effective silylating agent.[8]

  • Reaction: Re-cap the vial tightly and incubate at 37°C for 30 minutes with agitation.[8] This reaction substitutes the active hydrogen on the hydroxyl group with a TMS group.

  • Final Sample: After cooling to room temperature, the sample is ready for GC-MS analysis. Transfer the derivatized solution to a 2 mL autosampler vial.

GC-MS Instrumentation and Optimized Parameters

The following parameters provide a robust starting point for the analysis. Optimization may be required based on the specific instrumentation and derivatives being analyzed. The conditions are adapted from established methods for analyzing similar isophorone derivatives.[1]

Parameter Setting Rationale
Gas Chromatograph (GC)
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds.
Carrier GasHelium (99.999% purity)Inert carrier gas, standard for GC-MS.
Flow Rate1.0 mL/min (Constant Flow Mode)Provides optimal column efficiency and resolution.
Injection Volume1.0 µLStandard volume to avoid column overloading.
Injector Temperature250°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection ModeSplitlessMaximizes sensitivity for trace-level analysis.
Oven ProgramInitial: 80°C, hold for 2 minAllows for proper focusing of analytes at the head of the column.
Ramp 1: 10°C/min to 200°CSeparates compounds based on boiling point.
Ramp 2: 20°C/min to 280°C, hold for 5 minElutes higher-boiling compounds and cleans the column.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[9]
Ionization Energy70 eVStandard energy for generating characteristic and comparable mass spectra.[9]
Source Temperature230°CPrevents condensation of analytes in the ion source.
Transfer Line Temp.280°CEnsures efficient transfer of eluted compounds from the GC to the MS without cold spots.
Mass Rangem/z 40-550Covers the expected mass of the derivatized analyte and its key fragments.
Scan ModeFull ScanUsed for qualitative identification and structural elucidation. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

Data Analysis and Interpretation

Compound Identification

The derivatized 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is identified by its characteristic retention time and its unique mass spectrum. The identity should be confirmed by comparing the acquired spectrum with a reference standard or a spectral library (e.g., NIST, Wiley).

Expected Mass Spectrum and Fragmentation

The derivatization process adds one methoxyamine group (replacing =O with =N-OCH₃) and one TMS group (replacing -H with -Si(CH₃)₃).

  • Original Molecular Weight: 140.18 g/mol

  • Derivatized Molecular Weight: 241.4 g/mol

The Electron Ionization (EI) mass spectrum will show a molecular ion peak ([M]⁺•) at m/z 241 . The fragmentation pattern is critical for structural confirmation. Key expected fragments include:

  • [M-15]⁺ (m/z 226): Loss of a methyl radical (•CH₃) from the TMS group, a very common fragmentation pathway for silylated compounds.[10]

  • [M-31]⁺ (m/z 210): Loss of a methoxy radical (•OCH₃) from the oxime group.

  • m/z 73 [Si(CH₃)₃]⁺: A characteristic and often abundant ion for TMS derivatives, confirming successful silylation.[3]

The fragmentation of the cyclohexene ring itself can also produce characteristic ions. The presence of these key fragments provides a high degree of confidence in the identification of the target analyte.

Conclusion

The GC-MS method detailed in this application note provides a reliable and reproducible framework for the analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its derivatives. The critical two-step derivatization process successfully addresses the challenges of polarity and thermal instability inherent to the analyte, enabling high-quality chromatographic separation and mass spectrometric identification. This protocol is well-suited for applications in synthetic chemistry monitoring, quality control in the fragrance industry, and metabolic studies in drug development.

References

  • Roessner, U., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available at: [Link][5][6]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Available at: [Link]

  • Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Ciucanu, I. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Martín-Caballero, C., et al. (2019). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. Available at: [Link]

  • Roessner, U., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Available at: [Link]

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  • Chemguide (n.d.). Fragmentation Patterns in Mass Spectra. Available at: [Link]

  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • Liu, C., et al. (2002). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Analytical Toxicology. Available at: [Link]

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Application

Application Notes & Protocols: Strategic Use of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in Michael Addition Reactions

Introduction: Unveiling the Synthetic Potential of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a versatile cyclic β-hydroxy enone, a structural motif that offers a unique combin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Synthetic Potential of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a versatile cyclic β-hydroxy enone, a structural motif that offers a unique combination of functionalities ripe for strategic exploitation in organic synthesis.[1] Its chemical architecture, featuring a nucleophilic enolate potential, an electrophilic α,β-unsaturated system, and a hydroxyl group, makes it a valuable building block for constructing complex molecular frameworks. This guide provides an in-depth exploration of its application as a Michael donor in conjugate addition reactions, a cornerstone transformation for carbon-carbon bond formation.[2][3]

The strategic placement of the gem-dimethyl group at the C4 position provides steric hindrance that can influence the stereochemical outcome of reactions, while also preventing unwanted side reactions like aromatization. Understanding the reactivity of this compound is key to its successful implementation in the synthesis of natural products, pharmaceutical intermediates, and other high-value chemical entities.

PropertyValueSource
Molecular Formula C8H12O2PubChem[1]
Molecular Weight 140.18 g/mol PubChem[1]
CAS Number 53696-32-5PubChem[1]
Appearance (Predicted) Solid or liquid
IUPAC Name 3-hydroxy-4,4-dimethylcyclohex-2-en-1-onePubChem[1]

The Michael Addition: A Fundamental Tool for C-C Bond Formation

The Michael addition, or conjugate 1,4-addition, is a fundamental reaction in organic chemistry that involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][4] This reaction is thermodynamically controlled and results in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a 1,5-dicarbonyl compound or a related structure.[2][5]

The driving force for the reaction is the formation of a stable C-C single bond at the expense of a weaker C-C pi bond.[5] The mechanism typically proceeds in three key steps:

  • Deprotonation: A base removes an acidic proton from the Michael donor to generate a resonance-stabilized enolate.[5][6]

  • Conjugate Addition: The enolate nucleophile attacks the electrophilic β-carbon of the Michael acceptor.[5][6][7]

  • Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct.[5][6]

Mechanistic Insight: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one as a Michael Donor

In the context of the Michael reaction, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one functions as a proficient Michael donor. The vinylogous acidity of the hydroxyl proton allows for easy deprotonation by a suitable base to form a highly stabilized enolate. This enolate is the key nucleophilic species that participates in the conjugate addition.

The reaction is typically catalyzed by a base, which can range from common inorganic bases like potassium carbonate to organic bases such as triethylamine or DBU. For enantioselective transformations, chiral organocatalysts, often derived from cinchona alkaloids or primary amines, are employed.[8] These catalysts can activate the Michael acceptor through the formation of an iminium ion, lowering its LUMO and facilitating the nucleophilic attack.[8]

Michael_Addition_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Donor 3-Hydroxy-4,4-dimethyl- cyclohex-2-en-1-one Enolate Resonance-Stabilized Enolate Donor->Enolate Deprotonation Base Base (B:) HB HB+ Acceptor Michael Acceptor (e.g., α,β-Unsaturated Ketone) Intermediate New Enolate Intermediate Acceptor->Intermediate Enolate_ref->Acceptor 1,4-Conjugate Addition Product Michael Adduct (1,5-Dicarbonyl Compound) Base_regen Base (B:) Intermediate_ref->Product Protonation

Caption: Generalized mechanism of the Michael addition using a β-hydroxy enone as the donor.

Experimental Protocols

General Protocol for a Base-Catalyzed Michael Addition

This protocol describes a general procedure for the Michael addition of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one to an α,β-unsaturated ketone, such as chalcone, using a common base catalyst.

Materials and Reagents:

  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

  • Michael Acceptor (e.g., Chalcone)

  • Base Catalyst (e.g., Potassium Carbonate, K₂CO₃)

  • Solvent (e.g., Acetonitrile, CH₃CN)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Hexanes

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (1.0 eq), the Michael acceptor (1.1 eq), and the base catalyst (e.g., K₂CO₃, 1.5 eq).

  • Solvent Addition: Add the solvent (e.g., acetonitrile, to make a 0.2 M solution with respect to the limiting reagent).

  • Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the base. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified Michael adduct by ¹H NMR, ¹³C NMR, and mass spectrometry.

Michael_Addition_Workflow start Start setup Combine Reactants and Catalyst in Solvent start->setup reaction Stir at Appropriate Temperature (Monitor by TLC) setup->reaction workup Quench Reaction and Perform Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction drying Dry and Concentrate Organic Layer extraction->drying purification Purify by Column Chromatography drying->purification characterization Characterize Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for a typical Michael addition reaction.

Protocol for an Asymmetric Organocatalytic Michael Addition

This protocol outlines a procedure for an enantioselective Michael addition using a chiral primary amine catalyst.

Materials and Reagents:

  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (1.2 eq)

  • α,β-Unsaturated Aldehyde or Ketone (1.0 eq)

  • Chiral Primary Amine Catalyst (e.g., a derivative of quinine or prolinol, 10-20 mol%)[8]

  • Acid Co-catalyst (e.g., Benzoic Acid, 20 mol%)[8]

  • Solvent (e.g., Toluene or Chloroform)

Procedure:

  • Reaction Setup: To a vial, add the Michael acceptor (1.0 eq), the chiral primary amine catalyst (0.1-0.2 eq), and the acid co-catalyst (0.2 eq) in the chosen solvent.

  • Stirring: Stir the mixture at the specified temperature (e.g., -20 °C to room temperature) for 10-15 minutes.

  • Addition of Donor: Add 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (1.2 eq) to the mixture.

  • Reaction: Stir the reaction at the specified temperature for the required time (typically 24-72 hours), monitoring by TLC.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical outcomes for Michael additions involving cyclic 1,3-dicarbonyl compounds, which are analogous to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Michael DonorMichael AcceptorCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
DimedoneCinnamoneQuinine-based primary amine (10)Toluene25489090[8]
1,3-IndandioneNitrostyreneTs-DPEN (10)Toluene-20727884[9]
DimedoneChalconeQuinine-squaramide (10)Toluene25728592[8]
Meldrum's acidNitroalkeneChiral squaramide (5)Toluene25249597

Synthetic Applications and Further Transformations

The Michael adducts resulting from these reactions are highly valuable synthetic intermediates. The newly formed 1,5-dicarbonyl relationship allows for a variety of subsequent transformations:

  • Intramolecular Aldol Condensation (Robinson Annulation): The adducts can be cyclized under basic or acidic conditions to form new six-membered rings, a key step in the synthesis of steroids and terpenes.

  • Formation of Heterocycles: The dicarbonyl functionality can be used to construct various heterocyclic systems, such as pyrans or dihydropyrans, which are common cores in bioactive molecules.[10]

  • Stereoselective Reductions: The ketone functionalities can be selectively reduced to introduce new stereocenters with high levels of control.

Troubleshooting and Key Considerations

  • Low Yields: Ensure all reagents are pure and the solvent is anhydrous, as water can interfere with the reaction. The choice of base and reaction temperature can also significantly impact the yield.

  • Side Reactions: The retro-Michael reaction can be an issue, especially with prolonged reaction times or elevated temperatures.[11] Running the reaction at lower temperatures can often mitigate this.

  • Poor Stereoselectivity: In asymmetric reactions, the catalyst loading and the purity of the catalyst are critical. The choice of solvent can also have a profound effect on the enantioselectivity.

  • Purification Challenges: The polarity of the starting materials and the product can be similar. Careful selection of the eluent system for column chromatography is necessary for effective separation.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents and reagents with care, as many are flammable and/or toxic.

  • Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. [Link]

  • Wang, Q., et al. (2017). Enantioselective Michael Addition of Cyclic β-Diones to α,β-Unsaturated Enones Catalyzed by Quinine-Based Organocatalysts. Molecules, 22(12), 2149. [Link]

  • Organic Chemistry Portal. Michael Addition. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126961363, 4-(4-Hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one, (1S-(1alpha(S*),4alpha))-. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. [Link]

  • Wikipedia. Michael reaction. [Link]

  • Bertozzi, F., et al. (2010). Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Proceedings of the National Academy of Sciences, 107(47), 20263-20268. [Link]

  • Chen, J-R., et al. (2010). Organocatalytic Michael Addition of 1,3-Dicarbonyl Indane Compounds to Nitrostyrenes. Molecules, 15(4), 2466-2476. [Link]

  • Kim, D. Y., et al. (2022). Asymmetric Phase-Transfer Catalytic aza-Michael Addition to Cyclic Enone: Highly Enantioselective and Diastereoselective Synthesis of Cyclic 1,3-Aminoalcohols. Organic Letters, 24(8), 1646-1651. [Link]

  • Gawroński, J., et al. (2018). Enantioselective Organocatalytic Addition of 1,3-Dicarbonyl Compounds to β-Arylvinyl Triflones. Organic Letters, 20(8), 2344-2348. [Link]

  • Kiss, L., et al. (2015). Enantioselective Michael addition of 1,3-dicarbonyl compounds to a nitroalkene catalyzed by chiral squaramides – a key step in the synthesis of pregabalin. Organic & Biomolecular Chemistry, 13(20), 5763-5775. [Link]

  • Organic Chemistry Portal. Synthesis of 3,4-dihydropyran-2-ones. [Link]

  • University of Regensburg. (2017). Conversion of 4-hydroxy-2-cyclopentenone derivatives into valuable fine chemicals. [Link]

  • List, B., et al. (2021). The Catalytic Asymmetric Mukaiyama–Michael Reaction of Silyl Ketene Acetals with Cyclic Enones: Short Routes to Jasmonates. Journal of the American Chemical Society, 143(7), 2683-2688. [Link]

  • Petrosyan, A., et al. (2024). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Molbank, 2024(1), M1835. [Link]

  • Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Link]

  • Bartoli, G., et al. (2006). Organocatalytic Asymmetric Conjugate Addition of 1,3‐Dicarbonyl Compounds to Maleimides. Angewandte Chemie International Edition, 45(30), 4966-4970. [Link]

  • BYJU'S. Michael Addition Mechanism. [Link]

  • ResearchGate. (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. [Link]

  • Beilstein Journals. (2024). Organocatalytic kinetic resolution of 1,5-dicarbonyl compounds through a retro-Michael reaction. [Link]

  • Chemist Wizards. Michael Addition Reaction, Mechanism & Applications. [Link]

Sources

Method

Enantioselective Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Derivatives: An Application Note and Protocol Guide

Introduction: The Significance of Chiral Cyclohexenone Scaffolds Optically active 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its derivatives are valuable chiral building blocks in organic synthesis. Their structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Chiral Cyclohexenone Scaffolds

Optically active 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its derivatives are valuable chiral building blocks in organic synthesis. Their structural motif is present in a variety of natural products and pharmaceutically active compounds, making their stereocontrolled synthesis a topic of significant interest for researchers in drug discovery and development.[1][2] The presence of multiple functional groups—a hydroxyl group, a ketone, and an alkene—within a chiral cyclic framework provides a versatile platform for further chemical transformations. The gem-dimethyl group at the 4-position introduces a specific steric hindrance that can influence the stereochemical outcome of subsequent reactions. This guide provides a detailed overview of modern enantioselective strategies to access these important molecules, with a focus on organocatalysis, and includes detailed experimental protocols for practical application.

Strategic Approaches to Enantioselective Synthesis

The primary challenge in synthesizing these compounds lies in the stereoselective construction of the hydroxyl-bearing stereocenter. Several catalytic asymmetric methods have been developed to address this, primarily falling into two major categories: organocatalytic domino reactions and asymmetric hydrogenation.

Organocatalytic Domino Michael-Aldol Reactions: A Powerful Cascade

One of the most elegant and efficient methods for constructing densely functionalized cyclohexanone rings is the organocatalytic domino Michael-intramolecular aldol reaction. This strategy relies on the ability of chiral secondary amines, such as proline and its derivatives, to activate α,β-unsaturated aldehydes through the formation of a transient iminium ion. This activation facilitates a Michael addition, which is then followed by an intramolecular aldol cyclization to furnish the desired cyclic product with high levels of stereocontrol.[3]

The choice of catalyst is critical in this transformation. Bifunctional organocatalysts, which possess both a nucleophilic amine to activate the electrophile and a Brønsted acid/base site to interact with the nucleophile, can effectively orchestrate the reaction cascade. The conformational rigidity of proline-based catalysts is particularly advantageous in creating a well-defined chiral environment that directs the stereochemical outcome of the reaction.[3]

Visualizing the Organocatalytic Pathway

The following diagram illustrates the key steps in the organocatalytic domino Michael-intramolecular aldol reaction for the synthesis of a 3-hydroxycyclohexanone derivative.

Organocatalytic_Domino_Reaction cluster_activation Catalyst Activation cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Cyclization Unsat_Aldehyde α,β-Unsaturated Aldehyde Iminium_Ion Iminium Ion Intermediate Unsat_Aldehyde->Iminium_Ion Formation Unsat_Aldehyde->Iminium_Ion Catalyst Chiral Amine Catalyst Catalyst->Iminium_Ion Michael_Adduct Michael Adduct Iminium_Ion->Michael_Adduct Nucleophilic Attack Iminium_Ion->Michael_Adduct Nucleophile Nucleophile Nucleophile->Michael_Adduct Enamine Enamine Intermediate Michael_Adduct->Enamine Hydrolysis & Tautomerization Michael_Adduct->Enamine Cyclized_Product 3-Hydroxycyclohexanone Derivative Enamine->Cyclized_Product Intramolecular Aldol Enamine->Cyclized_Product Cyclized_Product->Catalyst Release Cyclized_Product->Catalyst

Caption: Organocatalytic Domino Michael-Aldol Reaction Workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the enantioselective synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivatives based on established organocatalytic principles.

Protocol 1: Organocatalytic Domino Michael-Aldol Reaction

This protocol describes a general procedure for the synthesis of a 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivative using a chiral secondary amine catalyst.

Materials:

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • Ketone nucleophile (e.g., 3,3-dimethyl-2,5-hexanedione)

  • Chiral secondary amine catalyst (e.g., (S)-1-(2-pyrrolidinylmethyl)pyrrolidine)

  • Anhydrous solvent (e.g., Toluene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the ketone nucleophile (1.0 mmol, 1.0 equiv).

  • Dissolve the ketone in anhydrous toluene (5 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the chiral secondary amine catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for 10 minutes.

  • Slowly add the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv) dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Expected Outcome and Data Interpretation:

The reaction is expected to yield the enantioenriched 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivative. The diastereoselectivity and enantioselectivity can be influenced by the specific catalyst and reaction conditions used.

Catalyst TypeTypical Diastereomeric Ratio (syn:anti)Typical Enantiomeric Excess (ee)Reference
(S)-1-(2-pyrrolidinylmethyl)pyrrolidineModerate to GoodModerate to Good
Proline DerivativesHighHigh[3]

Visualizing the Experimental Workflow

The following diagram outlines the general experimental workflow for the organocatalytic synthesis and purification of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivatives.

Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_monitoring_workup Monitoring and Work-up cluster_purification_analysis Purification and Analysis Start Start Add_Reagents Add Ketone, Solvent, and Catalyst to Flask Start->Add_Reagents Inert_Atmosphere Establish Inert Atmosphere Add_Reagents->Inert_Atmosphere Add_Aldehyde Add α,β-Unsaturated Aldehyde Inert_Atmosphere->Add_Aldehyde Stir_React Stir at Room Temperature Add_Aldehyde->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Concentrate Concentrate Under Reduced Pressure Monitor_TLC->Concentrate Upon Completion Column_Chromatography Purify by Flash Column Chromatography Concentrate->Column_Chromatography Characterization Characterize by NMR Column_Chromatography->Characterization Chiral_HPLC Determine Enantiomeric Excess by Chiral HPLC Characterization->Chiral_HPLC End End Chiral_HPLC->End

Caption: General Experimental Workflow for Synthesis and Purification.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and peer-reviewed methodologies in the field of asymmetric organocatalysis.[3] To ensure the validity of the experimental results, the following points should be considered:

  • Reagent Purity: The use of high-purity, anhydrous reagents and solvents is crucial for the success and reproducibility of the reaction.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction setup prevents potential side reactions with atmospheric oxygen and moisture.

  • Accurate Monitoring: Careful monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Thorough Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques (NMR, Mass Spectrometry). The enantiomeric excess should be determined using a validated chiral HPLC method with a racemic standard for comparison.

Conclusion and Future Directions

The enantioselective synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one derivatives via organocatalytic domino reactions represents a highly efficient and atom-economical approach to these valuable chiral building blocks. The mild reaction conditions, operational simplicity, and the commercial availability of a wide range of chiral organocatalysts make this methodology particularly attractive for applications in medicinal chemistry and natural product synthesis.[4] Future research in this area may focus on the development of novel catalytic systems with even higher efficiency and selectivity, as well as the expansion of the substrate scope to access a broader range of structurally diverse and biologically relevant molecules. The use of chiral phosphoric acids, which have shown great promise in a variety of asymmetric transformations, could also be a fruitful avenue for further investigation in the synthesis of these target molecules.[5][6][7]

References

  • RSC Advances, "Organocatalytic tandem Michael-intramolecular aldol reaction of enals with α,α´-diaryl-substituted acetones." Available at: [Link]

  • ResearchGate, "(PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One." Available at: [Link]

  • Sciforum, "Organocatalytic Properties of 3,4-Dihydroxyprolines." Available at: [Link]

  • Semantic Scholar, "Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex." Available at: [Link]

  • ACS Publications, "Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)‐ones through Organocatalytic Transfer Hydrogenation of 2-Hydroxypyrimidines." Available at: [Link]

  • AIR Unimi, "Next‐Gen Catalysts: Introducing C2 Symmetrical Chiral Phosphoric Acids on a Decahydroquinoxaline Scaffold." Available at: [Link]

  • ResearchGate, "Asymmetric synthesis of 4′-C-benzyl-2′,3′-dideoxynucleoside analogues from 3-benzyl-2-hydroxy-2-cyclopenten-1-one." Available at: [Link]

  • UC Berkeley, "Asymmetric Cross-Dehydrogenative Coupling Enabled by the Design and Application of Chiral Triazole-Containing Phosphoric Acids." Available at: [Link]

  • PubChem, "3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one." Available at: [Link]

  • PubChem, "4-(4-Hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one, (1S-(1alpha(S*),4alpha))." Available at: [Link]

  • ResearchGate, "05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one." Available at: [Link]

  • PMC, "Asymmetric Synthesis of Four Stereoisomers of 2,2-Dimethyl-3-hydroxy-4-(1′-angeloyloxy)-6-acetylchromane from Ageratina grandifolia and Plausible Absolute Stereochemistry of the Natural Product." Available at: [Link]

  • RSC Publishing, "Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors." Available at: [Link]

  • PMC, "Asymmetric Synthesis of Four Diastereomers of 3-Hydroxy-2,4,6-trimethylheptanoic Acid: Proof of Configurational Assignment." Available at: [Link]

  • NPAA, "3-hydroxy-2-(substituted phenyl)-4h-chromen-4-one derivatives- synthesis, spectral characterization and pharmacological screening." Available at: [Link]

  • MDPI, "Impact of Cross-Coupling Reactions in Drug Discovery and Development." Available at: [Link]

  • ResearchGate, "Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity." Available at: [Link]

Sources

Application

Application Note: Derivatization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one for Enhanced Analytical Detection

Introduction: The Analytical Challenge of a Polar, Multifunctional Analyte 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a cyclic β-hydroxy-α,β-unsaturated ketone, presents a unique set of challenges for direct analytical d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of a Polar, Multifunctional Analyte

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a cyclic β-hydroxy-α,β-unsaturated ketone, presents a unique set of challenges for direct analytical determination, particularly by gas chromatography (GC). Its polarity, stemming from the hydroxyl group, and the potential for thermal lability can lead to poor chromatographic performance, including peak tailing, reduced sensitivity, and on-column degradation.[1] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these limitations.[2] This application note provides a detailed guide to the derivatization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one for robust and sensitive analysis by GC-Mass Spectrometry (GC-MS).

The primary objectives of derivatizing this molecule are to:

  • Increase Volatility: By replacing the active hydrogen of the hydroxyl group with a non-polar moiety, intermolecular hydrogen bonding is eliminated, significantly increasing the compound's volatility.[3]

  • Enhance Thermal Stability: Derivatization protects the thermally labile hydroxyl group, preventing degradation at the high temperatures of the GC inlet and column.

  • Improve Chromatographic Peak Shape: Reduced polarity leads to more symmetrical peaks and improved resolution.[4]

  • Stabilize Tautomeric Forms: The enolizable ketone can exist in equilibrium with its enol form, potentially leading to multiple chromatographic peaks. A two-step derivatization approach involving methoximation can "lock" the ketone in a stable form prior to silylation.[5]

This document outlines two primary derivatization protocols: a direct silylation of the hydroxyl group and a comprehensive two-step methoximation-silylation for both the hydroxyl and ketone functionalities.

Chemical Structures and Derivatization Pathways

cluster_0 Analyte cluster_1 Silylation Derivatization cluster_2 Methoximation-Silylation Derivatization A 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one B Silylated Derivative A->B BSTFA + TMCS C Methoximated Intermediate A->C Methoxyamine HCl D Methoximated-Silylated Derivative C->D BSTFA

Figure 1: Derivatization pathways for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Protocol 1: Silylation of the Hydroxyl Group for GC-MS Analysis

This protocol is suitable for rapid screening and when the primary goal is to improve the volatility and peak shape by derivatizing the hydroxyl group.

Rationale

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as those in hydroxyl groups.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with the hydroxyl group to form a much less polar and more volatile trimethylsilyl (TMS) ether. The addition of a catalyst, such as trimethylchlorosilane (TMCS), is often recommended to enhance the derivatization of sterically hindered hydroxyl groups.[7]

Materials and Reagents
  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for solvent evaporation

  • GC-MS system

Experimental Protocol
  • Sample Preparation: Accurately weigh or pipette a known amount of the sample or standard into a 2 mL reaction vial. If the sample is in a solvent, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can deactivate the silylation reagent.

  • Reagent Addition: Add 50 µL of anhydrous pyridine to dissolve the dried residue. Then, add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or oven.[7]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be directly injected into the GC-MS system. If the concentration is high, the sample can be diluted with a suitable solvent like hexane or ethyl acetate.

Expected Results

The resulting TMS-ether derivative will exhibit a shorter retention time, improved peak symmetry, and a characteristic mass spectrum with a prominent M-15 peak (loss of a methyl group from the TMS moiety).

Protocol 2: Two-Step Methoximation and Silylation for Comprehensive Analysis

This protocol is recommended for a more comprehensive and accurate quantification, as it addresses both the hydroxyl and the enolizable ketone functional groups.

Rationale

The ketone group in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can enolize, leading to tautomers that can be silylated to form multiple derivatives, complicating the chromatogram.[5] To prevent this, a two-step derivatization is employed. First, methoximation with methoxyamine hydrochloride converts the ketone into a stable methoxime derivative.[5] This is followed by silylation of the hydroxyl group as described in Protocol 1. This approach ensures that a single, stable derivative is formed for the analyte.

G cluster_workflow Analytical Workflow sample Sample containing Analyte methoximation Step 1: Methoximation (Methoxyamine HCl in Pyridine) sample->methoximation silylation Step 2: Silylation (BSTFA) methoximation->silylation gcms_analysis GC-MS Analysis silylation->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Figure 2: Two-step derivatization workflow.

Materials and Reagents
  • All materials from Protocol 1

  • Methoxyamine hydrochloride

Experimental Protocol
  • Sample Preparation: Prepare the dried sample in a 2 mL reaction vial as described in Protocol 1.

  • Methoximation:

    • Prepare a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine.

    • Add 50 µL of this solution to the dried sample.

    • Tightly cap the vial and heat at 60°C for 30 minutes.[4]

    • Allow the vial to cool to room temperature.

  • Silylation:

    • Add 100 µL of BSTFA (without TMCS is often sufficient here as the primary purpose is to derivatize the hydroxyl group, but BSTFA with 1% TMCS can also be used) to the vial containing the methoximated sample.

    • Tightly cap the vial and heat at 70°C for 60 minutes.

  • Cooling and Analysis: Cool the vial to room temperature and analyze by GC-MS as described in Protocol 1.

Data Presentation and Comparison

Derivatization MethodTarget Functional Group(s)Key AdvantagesConsiderationsExpected Retention Time
Silylation (BSTFA + TMCS) HydroxylRapid, single-step reaction.May produce multiple peaks due to ketone enolization.Shorter than underivatized
Methoximation-Silylation Ketone and HydroxylProduces a single, stable derivative, improving quantification accuracy.Two-step process, longer reaction time.Longer than single silylation

GC-MS Analytical Conditions (Suggested Starting Point)

The following are suggested starting parameters for the GC-MS analysis of the derivatized 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Optimization may be required based on the specific instrument and column used.

ParameterSetting
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Initial temp: 80°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min
Carrier Gas Helium, constant flow at 1.0 mL/min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Conclusion and Field-Proven Insights

The choice between a single-step silylation and a two-step methoximation-silylation protocol depends on the analytical objective. For rapid qualitative screening, direct silylation is often sufficient. However, for accurate and precise quantification, the two-step approach is highly recommended to avoid the analytical ambiguity arising from the tautomerization of the ketone group.

From experience, the completeness of the derivatization reaction is paramount. The presence of residual underivatized or partially derivatized analyte will compromise the quality of the data. Therefore, ensuring anhydrous conditions and optimizing reaction time and temperature for the specific sample matrix are critical for developing a robust and reliable analytical method. The protocols provided herein serve as a comprehensive starting point for the successful analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in various research and development settings.

References

  • Bibel, H. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Link]

  • GC Derivatization. (n.d.). Regis Technologies. [Link]

  • González-García, M. B., et al. (2025, August 7). Simultaneous Derivatization of Hydroxyl and Ketone Groups for the Analysis of Steroid Hormones by GC–MS. ResearchGate. [Link]

  • Olmedo, A., et al. (2019, February 26). Selective synthesis of 4-hydroxyisophorone and 4-ketoisophorone by fungal peroxygenases. Catalysis Science & Technology. [Link]

  • Williams, T. D., et al. (2008, August 15). Structural characterization of alpha,beta-unsaturated aldehydes by GC/MS is dependent upon ionization method. PubMed. [Link]

  • Moldoveanu, S. C., & David, V. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Fernández-Gómez, R., et al. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Google Patents. (n.d.).
  • Chromatography. (n.d.). Derivatization reagents for GC. [Link]

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. [Link]

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Method

Application Note: A Robust and Scalable Laboratory Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Abstract This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, the stable enol tautomer of 4,4-dimethylcyclohexane-1,3-dione. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the multi-step synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, the stable enol tautomer of 4,4-dimethylcyclohexane-1,3-dione. This valuable diketone building block is synthesized from readily available commercial starting materials—mesityl oxide and diethyl malonate—via a strategic Michael addition followed by an intramolecular Dieckmann condensation. The guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations of the reaction mechanisms, detailed step-by-step procedures, and critical considerations for laboratory-scale production up to 100-200 grams.

Introduction and Strategic Overview

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a highly functionalized cyclic 1,3-dicarbonyl compound. Its structure, featuring a nucleophilic enol and an electrophilic ketone, makes it a versatile intermediate for constructing more complex molecular architectures. The synthesis of such cyclic diketones is a classic transformation in organic chemistry, often accomplished through a convergent strategy that forms two key carbon-carbon bonds.

  • Michael Addition: A base-catalyzed conjugate addition of diethyl malonate to mesityl oxide (4-methyl-3-penten-2-one) to form the key acyclic diester-ketone intermediate.

  • Dieckmann Condensation: An intramolecular, base-mediated cyclization of the intermediate, followed by acidic workup involving hydrolysis and decarboxylation to yield the final product. This sequence is a powerful method for forming five- and six-membered rings.[1]

This approach provides a reliable pathway to the target compound with good overall yields.

Reaction Mechanism and Causality

Understanding the underlying mechanism is critical for troubleshooting and optimization during scale-up.

  • Step 1: Enolate Formation: The synthesis is initiated by deprotonating diethyl malonate with a strong base, typically sodium ethoxide, to form a soft, carbon-based nucleophile (enolate). The acidity of the α-proton of the malonate ester (pKa ≈ 13) makes this deprotonation efficient with alkoxide bases.

  • Step 2: Michael Addition (1,4-Conjugate Addition): The generated enolate attacks the β-carbon of the α,β-unsaturated ketone, mesityl oxide. This 1,4-addition is favored over a 1,2-addition due to the principles of Hard-Soft Acid-Base (HSAB) theory; the soft enolate nucleophile preferentially attacks the soft electrophilic β-carbon.

  • Step 3: Dieckmann Condensation: After the Michael addition, a second equivalent of base removes a proton from the α-carbon of the newly formed ketone, generating another enolate. This enolate then attacks one of the ester carbonyls intramolecularly in a Claisen-type condensation to form a six-membered ring. This cyclization is thermodynamically driven by the formation of a stable cyclic β-keto ester.

  • Step 4: Hydrolysis & Decarboxylation: The final stage involves acidic hydrolysis of the remaining ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation upon heating, yielding the target 1,3-diketone, which rapidly tautomerizes to its more stable enol form.

Experimental Workflow Diagram

The overall synthetic pathway is illustrated below.

G start_mat Mesityl Oxide + Diethyl Malonate intermediate Acyclic Adduct (Diester-ketone) start_mat->intermediate Michael Addition reagents1 1. Sodium Ethoxide (NaOEt) in Ethanol (EtOH) 2. H+ Quench product 3-Hydroxy-4,4-dimethyl- cyclohex-2-en-1-one intermediate->product reagents2 1. NaOEt, EtOH, Reflux 2. Aqueous HCl, Reflux

Caption: High-level workflow for the two-stage synthesis.

Detailed Synthesis Protocol

Safety Precautions: This procedure involves flammable solvents, strong bases, and heating. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2][3][4] All glassware must be thoroughly dried to prevent quenching the base.

Part A: Synthesis of the Michael Adduct
  • Apparatus Setup: Equip a 2 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a nitrogen inlet.[5][6]

  • Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (11.5 g, 0.50 mol) in small portions to absolute ethanol (250 mL). Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Ensure adequate cooling with an ice-water bath and proper ventilation.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add diethyl malonate (84.0 g, 0.525 mol) dropwise via the dropping funnel over 15 minutes with vigorous stirring.

  • Michael Addition: To the resulting solution of the malonic ester enolate, add mesityl oxide (49.0 g, 0.50 mol) dropwise over 1 hour. Maintain the internal temperature below 30°C using a water bath. After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 4 hours, followed by heating at reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and pour it into a mixture of ice (500 g) and concentrated hydrochloric acid (50 mL). Extract the aqueous layer with diethyl ether (3 x 200 mL). Combine the organic extracts, wash with saturated sodium bicarbonate solution (100 mL) followed by brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product, an acyclic diester-ketone, is a viscous oil. It can be purified by vacuum distillation, but for the subsequent step, the crude oil is often of sufficient purity.

Part B: Dieckmann Condensation, Hydrolysis, and Decarboxylation
  • Cyclization: Prepare a fresh solution of sodium ethoxide in a 2 L three-necked flask as described in Part A, Step 2, using sodium (12.6 g, 0.55 mol) and absolute ethanol (300 mL). Heat the solution to reflux.

  • Addition of Intermediate: Add the crude Michael adduct from Part A dropwise to the refluxing sodium ethoxide solution over 1.5 hours. After the addition is complete, continue to reflux the mixture for an additional 3 hours. A thick precipitate will form.

  • Hydrolysis: Cool the mixture slightly and add a solution of sodium hydroxide (40 g, 1.0 mol) in water (200 mL). Remove the ethanol by distillation. Add an additional 200 mL of water to the residue and reflux the mixture for 4 hours to ensure complete saponification of the esters.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify by slowly adding concentrated hydrochloric acid until the pH is ~1. A vigorous evolution of CO₂ will occur. Once the gas evolution subsides, heat the mixture at reflux for 2 hours to complete the decarboxylation.

  • Isolation and Purification: Cool the mixture to room temperature. The product may precipitate as a solid. If so, collect the solid by vacuum filtration and wash it with cold water. If it separates as an oil, extract the mixture with diethyl ether (3 x 150 mL). Dry the ether extracts over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Final Purification: The crude product can be purified by recrystallization from an acetone-water mixture or by vacuum distillation to yield 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one as a white crystalline solid.

Quantitative Data and Yield

The following table summarizes the reagent quantities for a representative laboratory-scale synthesis.

Reagent Formula Molar Mass ( g/mol ) Amount Moles Equivalents
Mesityl OxideC₆H₁₀O98.1449.0 g0.501.0
Diethyl MalonateC₇H₁₂O₄160.1784.0 g0.5251.05
Sodium (Part A)Na22.9911.5 g0.501.0
Sodium (Part B)Na22.9912.6 g0.551.1
Sodium HydroxideNaOH40.0040.0 g1.02.0
Product C₈H₁₂O₂ 140.18 ~50-60 g ~0.36-0.43 -
  • Expected Yield: 70-85% overall yield based on mesityl oxide.

  • Physical Properties: White crystalline solid, Melting Point: ~104-106 °C.

Scale-Up Considerations and Process Safety

Scaling this synthesis requires careful management of thermal effects and material handling.

  • Thermal Management: The initial formation of sodium ethoxide is highly exothermic. For larger scales (>1 mol), the use of a jacketed reactor with active cooling is recommended. Sodium should be added in small, manageable portions to control the rate of reaction and hydrogen evolution. The subsequent Michael addition can also be exothermic and may require initial cooling.

  • Base Handling: Commercial sodium ethoxide solution can be used to avoid the hazards of handling sodium metal. However, ensure it is anhydrous.

  • Agitation: Effective mechanical stirring is crucial, especially during the Dieckmann condensation when the sodium salt of the product precipitates, forming a thick slurry. Inadequate stirring can lead to localized overheating and reduced yields.

  • Workup and Extraction: On a larger scale, quenching and extractions will require larger vessels. Ensure the acidification step is performed slowly and with efficient cooling to control the exotherm and the rate of CO₂ release.

  • Purification: While recrystallization is effective for high purity, it can be lossy. For large quantities where moderate purity is acceptable, vacuum distillation might be a more efficient primary purification method.

Conclusion

This application note details a reliable and scalable two-stage synthesis for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. By leveraging the classic Michael addition and Dieckmann condensation reactions, this protocol provides a high-yield route from inexpensive starting materials. The detailed procedural steps and discussion of scale-up considerations offer a solid foundation for researchers to produce this versatile building block safely and efficiently in a laboratory setting.

References

  • Organic Syntheses. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Organic Syntheses Procedure.
  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11. Available from: [Link]

  • Organic Syntheses. (n.d.). fragmentation-recombination nazarov cyclization: 3,4-dimethylcyclopent-2-en-1-one. Organic Syntheses Procedure.
  • Shestakov, A. S., et al. (2026). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. PubChem Compound Database. Retrieved from: [Link]

  • Queen's University Belfast. (n.d.). Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e. Queen's University Belfast Research Portal. Retrieved from: [Link]

  • ResearchGate. (2006). 05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. ResearchGate. Retrieved from: [Link]

  • Ventos. (2023). Safety Data Sheet - Trital. Ventos. Retrieved from: [Link]

  • Organic Syntheses. (n.d.). 2-Bromo-2-cyclohexen-1-one. Organic Syntheses Procedure.
  • Organic Syntheses. (n.d.). 2-cyclohexenone. Organic Syntheses Procedure.
  • Angene Chemical. (2025). Safety Data Sheet - cis-N1,N2-Dimethylcyclohexane-1,2-diamine. Angene Chemical. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Cyclohexenone synthesis. Organic Chemistry Portal. Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Technical Support Center: Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Welcome to the technical support center for the synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Welcome to the technical support center for the synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is curated to explain the "why" behind the "how," ensuring a foundational understanding of the reaction dynamics.

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, the enol tautomer of 5,5-dimethylcyclohexane-1,3-dione (dimedone), is a versatile building block in organic synthesis. Its preparation and subsequent reactions can present challenges, from low yields to purification difficulties. This guide will address these common issues with scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for obtaining 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one?

A1: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is the stable enol form of 5,5-dimethylcyclohexane-1,3-dione (dimedone). Therefore, the most direct approach is to utilize dimedone itself, which predominantly exists in this enolic form in solution and in the solid state. The primary challenge is not the synthesis of the core structure but its purification and handling to prevent side reactions, especially when used as a nucleophile in subsequent steps.

Q2: I am using 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (from dimedone) in a reaction with an aldehyde, and I'm getting a complex mixture of products. What is happening?

A2: When reacting with aldehydes, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one can participate in a Knoevenagel condensation followed by a Michael addition, leading to the formation of 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives[1]. This occurs when two molecules of the enol react with one molecule of the aldehyde. To favor the formation of a 1:1 adduct, it is crucial to control the stoichiometry and reaction conditions carefully.

Q3: My reaction yield is consistently low. What are the key parameters to investigate for optimization?

A3: Low yields can often be attributed to steric hindrance from the gem-dimethyl group, which can impede the approach of reactants[2]. Key optimization strategies include:

  • Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. However, this must be balanced against the risk of decomposition or side product formation[2].

  • Catalyst: For reactions like Michael additions or aldol condensations, the choice and loading of the catalyst are critical. Organocatalysts, such as proline and its derivatives, can activate the substrate under mild conditions, helping to overcome steric hindrance[2]. For other transformations, a suitable acid or base catalyst is necessary.

  • Solvent: The polarity of the solvent can significantly influence reaction rates. A solvent that facilitates the desired transition state should be chosen through screening.

Q4: What are the best practices for purifying the final product?

A4: Purification strategies depend on the nature of the product and impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) is often effective for removing unreacted starting materials and side products[1].

  • Column Chromatography: For oily products or complex mixtures, silica gel column chromatography is the standard method. A gradient elution with a solvent system like hexane-ethyl acetate can effectively separate compounds with different polarities[3].

  • Distillation: For volatile products, distillation under reduced pressure can be a viable purification method[4][5].

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common experimental issues.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Recommended Solution
Steric Hindrance The reaction works with less substituted analogs but fails with the 4,4-dimethyl substrate.1. Increase Reaction Temperature: Carefully raise the temperature in increments of 10°C, monitoring for product formation and decomposition by TLC or GC.[2]2. Use a More Reactive Reagent: Employ a more potent nucleophile or electrophile to improve conversion rates.[2]3. Catalyst Optimization: Screen different catalysts (e.g., Lewis acids, organocatalysts) and optimize the catalyst loading.
Incorrect Reagent Stoichiometry TLC or GC/MS analysis shows a significant amount of unreacted starting material.1. Verify Stoichiometry: Ensure accurate measurement of all reagents. For reactions sensitive to stoichiometry, use a slight excess (1.1-1.2 equivalents) of the less expensive or more volatile reagent.2. Slow Addition: For highly reactive species, use a syringe pump for slow addition to maintain a low instantaneous concentration and minimize side reactions.
Poor Reagent Quality Reagents may have degraded over time or absorbed moisture.1. Purify Reagents: Distill liquid reagents and recrystallize solid reagents before use.[4]2. Use Anhydrous Conditions: If the reaction is moisture-sensitive, dry all glassware, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Diagnostic Check Recommended Solution
Bis-Adduct Formation Mass spectrometry or NMR analysis indicates a product with approximately double the expected mass, especially in reactions with aldehydes.1. Adjust Stoichiometry: Use a molar excess of the 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one to favor the 1:1 adduct.2. Control Reaction Time: Monitor the reaction closely by TLC or GC and quench it once the desired product is maximized to prevent further reaction.
Self-Condensation In the presence of a strong base, the enolate can undergo self-condensation.1. Use a Milder Base: Switch to a less aggressive base (e.g., K₂CO₃ instead of NaH) or use catalytic amounts.2. Lower Temperature: Run the reaction at a lower temperature to disfavor the self-condensation pathway.
Isomerization The double bond may migrate, leading to isomeric products.1. pH Control: Maintain careful control over the pH of the reaction mixture, as both acidic and basic conditions can promote isomerization.2. Buffer the Reaction: If appropriate for the reaction mechanism, use a buffer to maintain a stable pH.

Experimental Protocols

Protocol: Synthesis of 2,2'-(Phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)

This protocol is an example of a typical reaction using 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (dimedone) as a nucleophile.

Materials:

  • 5,5-Dimethylcyclohexane-1,3-dione (dimedone, 2 mmol)

  • Benzaldehyde (1 mmol)

  • Silica-supported diphenic acid (catalyst) or another suitable catalyst[1]

  • Ethanol (solvent)

  • Ethyl acetate

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve dimedone (2 mmol) and benzaldehyde (1 mmol) in ethanol.

  • Add a catalytic amount of silica-supported diphenic acid.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC)[1].

  • Upon completion of the reaction, add ethyl acetate to the reaction mixture.

  • Filter the mixture to separate the catalyst.

  • Wash the filtrate with distilled water and dry the organic layer over anhydrous Na₂SO₄[1].

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to isolate the pure 2,2'-(phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)[1].

Visualized Workflows and Logic

General Synthesis and Purification Workflow

reagents Starting Materials (e.g., Dimedone, Aldehyde) reaction Reaction Setup (Solvent, Catalyst, Temperature) reagents->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete drying Drying (e.g., Na₂SO₄) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification solid Recrystallization purification->solid If Solid liquid Column Chromatography or Distillation purification->liquid If Liquid/Oil analysis Product Characterization (NMR, MS, IR) solid->analysis liquid->analysis

Caption: General workflow for synthesis and purification.

Troubleshooting Flowchart for Low Yield

start Low Yield Observed check_sm Check for Unreacted Starting Material (SM) via TLC/GC start->check_sm sm_present Significant SM Present? check_sm->sm_present no_sm Little to No SM Present? check_sm->no_sm incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes side_products Side Products or Decomposition no_sm->side_products Yes optimize_conditions Optimize Conditions: - Increase Temperature - Change Catalyst - Extend Reaction Time incomplete_rxn->optimize_conditions milder_conditions Use Milder Conditions: - Lower Temperature - Change Solvent - Check Reagent Purity side_products->milder_conditions

Caption: Troubleshooting flowchart for low reaction yield.

References

  • U.S.
  • "4,4-dimethyl-2-cyclohexen-1-one," Organic Syntheses Procedure. [Link]

  • "Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H, - MDPI," MDPI. [Link]

  • "Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One," ResearchGate. [Link]

  • "05/3056 Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one," ResearchGate. [Link]

  • "3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one," PubChem. [Link]

  • "arylmethylenebis(3- hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivatives catalyze," Indian Academy of Sciences. [Link]

  • "Enzyme-Catalysed Synthesis of Cyclohex-2-en-1-one cis-Diols from Substituted Phenols, Anilines and Derived 4-Hydroxycyclohex-2-e," Queen's University Belfast Research Portal. [Link]

  • U.S.
  • "Synthesis of 4,4-dimethylcyclohex-2-en-1-one," PrepChem.com. [Link]

  • U.S.

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Optimization

Technical Support Center: Synthesis & Troubleshooting of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Welcome to the Application Scientist Support Portal. This guide addresses the synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (commonly referred to by its keto tautomer, 4,4-dimethylcyclohexane-1,3-dione).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide addresses the synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one (commonly referred to by its keto tautomer, 4,4-dimethylcyclohexane-1,3-dione). Due to its unsymmetrical nature, controlling the keto-enol isomerization and regioselectivity during synthesis is critical for downstream pharmaceutical and agrochemical applications[4]. This guide provides a self-validating protocol and troubleshooting matrix for its synthesis via the tandem Michael addition-Dieckmann condensation route.

Mechanistic Pathway & Impurity Formation

The standard industrial and bench-scale synthesis involves the reaction of 3-methyl-2-butanone with ethyl acrylate in the presence of a strong base (e.g., sodium methoxide or potassium tert-butoxide) [1, 3]. The reaction proceeds via a kinetic enolate intermediate. Failure to control the thermodynamics of this enolization or the subsequent cyclization leads to the most common side products.

ReactionPathway Start 3-Methyl-2-butanone + Ethyl Acrylate Base Base Addition (NaOMe / KOtBu) Start->Base Polymer Acrylate Polymers Start->Polymer Radical Init. Kinetic Kinetic Enolate (Terminal CH3) Base->Kinetic Controlled Temp (0 °C) Thermo Thermodynamic Enolate (Internal CH) Base->Thermo High Temp / Equilibration MichaelAdduct Linear Michael Adduct (Intermediate) Kinetic->MichaelAdduct 1,4-Addition BranchedAdduct Branched Adduct (Side Product) Thermo->BranchedAdduct 1,4-Addition Cyclization Dieckmann Condensation MichaelAdduct->Cyclization Strong Base Uncyclized Uncyclized Ester (Side Product) MichaelAdduct->Uncyclized Wet Base / Quenched Early Target 3-Hydroxy-4,4-dimethyl- cyclohex-2-en-1-one Cyclization->Target

Figure 1: Mechanistic pathway showing the formation of the target compound and common side products.

Troubleshooting FAQs

Q1: My crude NMR shows a large singlet around 3.6 ppm and lacks the characteristic enol -OH peak. What happened? A1: You are observing the uncyclized Michael adduct (e.g., methyl 5-methyl-4-oxohexanoate). Causality: The initial Michael addition is rapid, but the subsequent Dieckmann cyclization requires a full equivalent of active, strong base to drive the equilibrium forward by forming the stable enolate of the final diketone. If your base (e.g., NaOMe) has absorbed moisture, it converts to NaOH, which hydrolyzes the ester instead of facilitating cyclization. Resolution: Ensure strictly anhydrous conditions. Use freshly titrated NaOMe or KOtBu [1].

Q2: I am getting a sticky, resinous crude product that is difficult to extract. Why? A2: This indicates ethyl acrylate polymerization. Causality: Acrylates are highly susceptible to radical and base-catalyzed polymerization, particularly at elevated temperatures or if localized hot spots occur during addition. Resolution: Do not remove the radical inhibitors (like MEHQ) from your ethyl acrylate prior to use unless strictly necessary. Ensure vigorous stirring and strictly control the reaction temperature during the initial dropwise addition phase (0 °C) [3].

Q3: How do I avoid the formation of regioisomeric side products? A3: 3-methyl-2-butanone can enolize at two distinct alpha-carbon positions. Causality: Deprotonation at the more substituted isopropyl CH (thermodynamic enolate) leads to branched impurities. Deprotonation at the less hindered terminal CH₃ (kinetic enolate) yields the desired linear Michael adduct. Resolution: Maintain low temperatures (0 °C) during the initial deprotonation phase to kinetically trap the terminal enolate[1, 2].

Self-Validating Experimental Protocol

This protocol leverages the acidity of the product's β-diketone moiety (pKa ~5.2) to create a self-validating purification system via acid-base extraction [2].

Step 1: Tandem Reaction
  • In a flame-dried 500 mL flask under N₂, suspend 1.0 equivalent of solid NaOMe in anhydrous toluene (or THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Prepare a mixture of 3-methyl-2-butanone (1.0 eq) and ethyl acrylate (1.0 eq).

  • Add the ketone/acrylate mixture dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Validation Checkpoint 1: The reaction mixture will transition into a thick, voluminous suspension as the sodium salt of the product precipitates. If the solution remains clear, the Dieckmann condensation has failed.

  • Stir at room temperature for an additional 20 minutes [3].

Step 2: Acid-Base Extraction (Purification)
  • Quench the reaction by adding 100 mL of distilled water. Stir vigorously until the solid dissolves.

  • Transfer to a separatory funnel and separate the phases.

  • Validation Checkpoint 2 (Phase Logic): The target compound is highly acidic and is currently dissolved in the aqueous phase as a sodium enolate. The organic phase contains the neutral side products (uncyclized esters, aldol polymers, and branched adducts).

  • Discard the organic phase (or retain for impurity analysis).

  • Cool the aqueous phase to 0 °C and slowly acidify with 50% H₂SO₄ or conc. HCl until the pH reaches 2-3.

  • Validation Checkpoint 3: A voluminous white precipitate will form immediately upon crossing the pKa threshold [2]. If the precipitate is oily, it indicates residual uncyclized ester.

  • Filter the precipitate, wash with cold water, and dry under a vacuum.

Purification Crude Crude Mixture in Toluene AqNaOH Add Water (pH > 9) Crude->AqNaOH PhaseSep Phase Separation AqNaOH->PhaseSep OrgPhase Organic Phase (Neutral Impurities) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Target Enolate) PhaseSep->AqPhase Retain Acidify Acidify with HCl (pH 2-3) AqPhase->Acidify Precipitate Precipitation Acidify->Precipitate Pure Pure Target Compound Precipitate->Pure

Figure 2: Acid-base extraction workflow isolating the target enolate from neutral impurities.

Quantitative Data Summaries

Table 1: Impurity Matrix & Removal Strategies
Impurity / Side ProductFormation MechanismPhysical StateRemoval StrategyAnalytical Signature (NMR/MS)
Uncyclized Michael Adduct Incomplete Dieckmann condensation (weak/wet base)Oil / LiquidRemains in organic phase during basic aqueous extraction.Sharp singlet at ~3.6 ppm (ester -OCH₃).
Acrylate Polymers Radical or base-catalyzed polymerizationSticky ResinRemains in organic phase; causes emulsions.Broad, unresolved polymeric humps in ¹H NMR.
Branched Adducts Thermodynamic enolization of 3-methyl-2-butanoneOil / SolidRemoved via recrystallization (hexane/EtOAc) if cyclized.Altered methyl splitting patterns; lack of gem-dimethyl singlet.
Aldol Self-Condensation Excess ketone reacting with itselfOilRemains in organic phase during basic aqueous extraction.Vinylic protons from enone formation (~6.0 ppm).
Table 2: Target Compound Validation Data
ParameterExpected ValueReference
Appearance White needles/powder[3]
Melting Point 103–105 °C[3]
¹H NMR (300 MHz, CDCl₃) δ 3.28 (s, 2H), 2.64 (t, 2H), 1.87 (t, 2H), 1.22 (s, 6H) Note: Reflects the keto tautomer.[3]
LC-MS 141.0 [M + H]⁺[3]

References

  • Sircar, J.C., & Meyers, A.I. (1984). A Simple, Convenient Synthesis of 4,4-Dimethyl-1,3-Cyclohexanedione.
  • EP0061669B1 - Process for the preparation of cyclohexane-1,3-diones, and some bicyclic derivatives.
  • 4,4-DIMETHYL-1,3-CYCLOHEXANEDIONE | 562-46-9. ChemicalBook.
  • Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)
Troubleshooting

Troubleshooting low yields in the preparation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Welcome to the technical support center for the synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the preparation of this versatile building block. We will move beyond simple procedural lists to explore the chemical principles and mechanistic subtleties that govern the success of this synthesis, providing you with the expert insights needed to diagnose and resolve common issues.

Frequently Asked Questions (FAQs)

Before diving into specific troubleshooting scenarios, let's address some fundamental questions regarding this compound and its synthesis.

Q1: Is 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one the same compound as 5,5-dimethyl-1,3-cyclohexanedione (Dimedone)?

Yes, these names refer to the same chemical entity. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is the name for the stable enol tautomer of the diketone, 5,5-dimethyl-1,3-cyclohexanedione. Due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond, the equilibrium heavily favors the enol form.[1][2] Throughout this guide, we will refer to the target molecule by its common name, Dimedone, while acknowledging that its stable, isolable form is the enol.

Q2: What is the most common and reliable synthetic route for Dimedone?

The classical and most widely adopted synthesis involves a tandem Michael addition followed by an intramolecular Claisen (Dieckmann) condensation. The typical starting materials are mesityl oxide (an α,β-unsaturated ketone) and a malonic ester, such as diethyl malonate. This sequence is robust and scalable but requires careful control of reaction conditions to maximize yield.

Q3: My overall yield is very low. What are the most critical steps to scrutinize?

Low overall yield is typically traced back to one of three areas:

  • Inefficient Michael Addition: Incomplete reaction between mesityl oxide and the diethyl malonate enolate.

  • Poor Cyclization: Sub-optimal conditions for the base-catalyzed intramolecular condensation.

  • Losses During Workup and Purification: Issues with the final hydrolysis, decarboxylation, and isolation of the product.

This guide will dissect each of these stages to help you identify the specific bottleneck in your process.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured to address specific problems you may be observing in your reaction.

Problem 1: Reaction stalls, and TLC/GC-MS analysis shows a significant amount of unreacted starting material (Mesityl Oxide or Diethyl Malonate).

This indicates a failure in the initial Michael addition step, where the enolate of diethyl malonate adds to the β-carbon of mesityl oxide.

  • Possible Cause 1: Inactive Base. The reaction is initiated by deprotonating diethyl malonate with a strong base, typically sodium ethoxide (NaOEt). Commercial NaOEt can degrade upon exposure to atmospheric moisture, losing its basicity.

    • Solution: Use freshly opened, high-purity sodium ethoxide, or prepare it fresh by reacting sodium metal with absolute ethanol under an inert atmosphere (e.g., N₂ or Argon). The quality of the base is paramount.[3][4]

  • Possible Cause 2: Impure Reagents. Mesityl oxide is prone to self-condensation and polymerization, especially if it is old or has been stored improperly.

    • Solution: Purify mesityl oxide by distillation immediately before use. Ensure diethyl malonate is clean and dry.

  • Possible Cause 3: Incorrect Stoichiometry or Temperature. An insufficient amount of base will lead to incomplete deprotonation of the malonic ester. Adding the mesityl oxide too quickly or at too high a temperature can favor side reactions.

    • Solution: Use a slight excess of diethyl malonate and at least one full equivalent of a strong base. The addition of mesityl oxide should be performed slowly at a controlled temperature, often starting at a lower temperature (e.g., 5-10 °C) before gently refluxing.[3]

Problem 2: The Michael addition appears successful, but the final product is not formed after the subsequent reaction steps.

This points to a failure in the intramolecular cyclization, hydrolysis, or decarboxylation stages.

  • Possible Cause 1: Inefficient Intramolecular Condensation. The cyclization of the 1,5-dicarbonyl intermediate is a base-catalyzed equilibrium process.

    • Solution: This step is typically performed in the same pot as the Michael addition. Ensure that sufficient active base remains to catalyze the ring closure. Refluxing the reaction mixture for an adequate period (often several hours) is necessary to drive the cyclization to completion.

  • Possible Cause 2: Incomplete Hydrolysis and Decarboxylation. The cyclic intermediate is a β-keto ester, which must be hydrolyzed to a β-keto acid and then decarboxylated to yield the final product. This is usually achieved by a vigorous workup with strong base (like NaOH) followed by acidification and heating.

    • Solution: After the initial reaction, the mixture should be saponified with a concentrated solution of sodium hydroxide with heating to ensure both ester groups are fully hydrolyzed. Subsequently, the mixture must be strongly acidified (e.g., with H₂SO₄ or HCl) and heated to reflux to drive the decarboxylation, which is evident by the evolution of CO₂ gas. Failure to provide sufficient heat or acidic conditions will result in incomplete decarboxylation and low yields.

Problem 3: The reaction seems to have worked, but the isolated yield is poor after workup and purification.

This suggests that the product is being lost during extraction or purification.

  • Possible Cause 1: Product Loss During Extraction. Dimedone has moderate solubility in water. During the aqueous workup, a significant amount of product can remain in the aqueous phase.

    • Solution: Saturate the aqueous layer with sodium chloride (salting out) before extraction to decrease the product's solubility. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) rather than a single large-volume extraction.

  • Possible Cause 2: Difficulty with Crystallization. The crude product can sometimes be an oil or contain impurities that inhibit crystallization.

    • Solution: A highly effective, albeit classical, method for purifying dimedone is through the formation of its copper(II) chelate.[4] Adding an aqueous solution of copper(II) acetate to the crude product will precipitate the insoluble copper-dimedone complex, which can be filtered off from soluble impurities. The pure dimedone is then regenerated by treating the complex with a strong acid (like 20% H₂SO₄) and extracting.[4]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of Dimedone

This protocol synthesizes the key steps discussed above into a reliable methodology.

dot

Caption: Synthetic workflow for Dimedone preparation.

Table 1: Summary of Key Reaction Parameters

ParameterValue/ReagentStoichiometry (relative to Mesityl Oxide)Critical Notes
Michael Donor Diethyl Malonate1.1 eqMust be anhydrous.
Michael Acceptor Mesityl Oxide1.0 eqFreshly distilled is highly recommended.
Base Sodium Ethoxide1.1 - 1.2 eqMust be anhydrous and active.
Solvent Absolute Ethanol~4 mL per g of reactantsMust be dry.
Reaction Temp. Reflux (approx. 78 °C)N/AMaintain for 2-4 hours after initial addition.
Hydrolysis Sodium Hydroxide~2.5 eqUse a concentrated aqueous solution and heat.
Decarboxylation Sulfuric AcidAdd to pH < 2Heat to reflux until CO₂ evolution ceases.
Expected Yield 65-75%N/AYields are highly dependent on reagent quality and workup.

Troubleshooting Decision Tree

If you are facing low yields, use the following logical guide to pinpoint the issue.

dot

TroubleshootingTree start Low Final Yield q1 TLC/GC shows unreacted starting materials? start->q1 q3 Reaction appears complete, but yield is low after workup? start->q3 q1->q3 No sol1 Problem: Michael Addition Failure - Check base activity - Use fresh/distilled reagents - Verify stoichiometry q1->sol1 Yes q2 Crude product is an oil or does not crystallize well? sol2 Problem: Purification Issue - Use Cu(II) chelate method - Try different recrystallization solvents (e.g., acetone/water) q2->sol2 Yes sol3 Problem: Workup Loss / Incomplete Reaction - Saturate aqueous phase with NaCl - Ensure vigorous hydrolysis (NaOH, Δ) - Ensure complete decarboxylation (Acid, Δ) q2->sol3 No, crude is clean but low mass q3->q2 Yes q3->sol3 No

Caption: Decision tree for troubleshooting low yields.

References

  • Organic Chemistry Portal. (n.d.). α-Diketone synthesis by oxidation. Retrieved from [Link]

  • Cuevas-Yáñez, E., et al. (2021). Recent Developments in the Synthesis of β-Diketones. MDPI. Retrieved from [Link]

  • Kaur, N. (2019). Iodine-Mediated Oxidative Rearrangement of α,β-Unsaturated Diaryl Ketones: A Facile Access to 1,2-Diaryl Diketones. ResearchGate. Retrieved from [Link]

  • Pohjakallio, A., et al. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Özdemir, Ü., et al. (2023). Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization. ACS Omega. Retrieved from [Link]

  • Vaia. (n.d.). Explain why 5,5 -dimethyl-1,3-cyclohexanedione exists predominantly in its enol form, but 2,2-dimethyl-1,3-cyclohexanedione does not. Retrieved from [Link]

  • Wikipedia. (2023). Robinson annulation. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Aldol condensation. Retrieved from [Link]

  • Ashenhurst, J. (2018). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]

  • SRM University. (n.d.). ALDOL CONDENSATION. Retrieved from [Link]

  • Orango. (2025). Understanding the Aldol Condensation: From Reactants to Products. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Robinson Annulation. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch18: Robinson annulation. Retrieved from [Link]

  • ScholarWorks. (n.d.). SYNTHESIS OF 2-ALKYLIDENE-1,3-CYCLOHEXANEDIONES. Retrieved from [Link]

  • Study.com. (n.d.). Explain why 5,5-dimethyl-1,3-cyclohexanedione exists predominantly in its enol form but.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]

Sources

Optimization

Stability and degradation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one under different conditions

Technical Support Center: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one A Guide to Experimental Stability and Degradation Welcome to the technical support center for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

A Guide to Experimental Stability and Degradation

Welcome to the technical support center for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Introduction to the Molecule and its Chemical Liabilities

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a multifunctional molecule featuring a β-hydroxy ketone within a cyclohexenone ring.[1] This combination of an α,β-unsaturated ketone and a tertiary alcohol presents several potential pathways for degradation. Understanding these intrinsic chemical liabilities is the first step toward designing robust experiments and ensuring the reliability of your results.

The primary structural features influencing its stability are:

  • β-Hydroxy Ketone: This moiety is susceptible to retro-aldol reactions, particularly under thermal or pH-mediated stress.[2][3]

  • α,β-Unsaturated Carbonyl (Enone): The conjugated system can participate in photochemical reactions, such as [2+2] cycloadditions or isomerizations.[4][5] It also influences the acidity of the α-protons.

  • Tertiary Alcohol: The hydroxyl group can be involved in dehydration reactions, especially under acidic conditions.

  • Keto-enol Tautomerism: The ketone can interconvert with its enol form, which can be a pathway for isomerization or degradation, particularly in high pH environments.[6][7]

Below, we address common questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one?

Answer: To ensure long-term stability, the compound should be stored as a solid in a tightly sealed container at low temperatures (e.g., -20°C), protected from light and moisture.[8] For solutions, prepare them fresh whenever possible. If storage of solutions is necessary, use a non-reactive, anhydrous solvent like acetonitrile, store at -20°C or below, and blanket with an inert gas (e.g., argon or nitrogen) to prevent oxidative degradation.

Q2: I need to dissolve the compound for my assay. Which solvents are recommended and which should be avoided?

Answer:

  • Recommended Solvents: Acetonitrile (ACN), Tetrahydrofuran (THF), and Dichloromethane (DCM) are generally good choices for short-term use. For aqueous buffers, it is crucial to control the pH and use the solution immediately.

  • Solvents to Use with Caution: Protic solvents like methanol or ethanol can potentially react with the compound over time.

  • Solvents to Avoid: Strongly acidic or basic aqueous solutions should be avoided for storage as they can catalyze degradation.[9][10] High concentrations of reactive solvents like Dimethyl Sulfoxide (DMSO) may pose issues for long-term storage, although it is often used for initial stock solutions.

Q3: What are the primary degradation pathways I should be aware of?

Answer: The main degradation pathways are thermal decomposition, acid/base-catalyzed degradation, and photodegradation.

  • Thermal Degradation: Primarily proceeds via a retro-aldol reaction, breaking the C3-C4 bond to yield acetone and a diketone derivative.[3]

  • pH-Mediated Degradation:

    • Acidic Conditions: Can promote dehydration of the tertiary alcohol, leading to the formation of a more conjugated dienone system.

    • Alkaline Conditions: Can facilitate both retro-aldol reaction and keto-enol tautomerism, potentially leading to a mixture of products or isomerization.[6]

  • Photodegradation: As an enone, the molecule is susceptible to degradation upon exposure to UV light. This can include dimerization via [2+2] cycloaddition or isomerization of the double bond.[4][5]

  • Oxidative Degradation: While ketones are generally resistant to oxidation, strong oxidizing agents can cleave the ring structure.[11][12] The tertiary alcohol is also resistant to mild oxidation.

Q4: How can I monitor the stability of my sample during an experiment?

Answer: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective method.[7] A stability-indicating method should be developed where the parent compound peak is well-resolved from any potential degradant peaks. Mass spectrometry (LC-MS) can be used to identify the mass of any new peaks that appear, aiding in the identification of degradation products.

Troubleshooting Guide

Scenario 1: My sample purity is decreasing over time, even when stored in the freezer. I see a new, smaller peak in my HPLC chromatogram.

  • Potential Cause: This could be due to slow degradation in your solvent system. Even at low temperatures, compounds can degrade in solution. Another possibility is the presence of moisture, which can facilitate hydrolysis or other reactions.

  • Troubleshooting Steps:

    • Analyze the Degradant: Use LC-MS to get the mass of the new peak. If the mass corresponds to a product of a retro-aldol reaction or dehydration, this confirms the degradation pathway.

    • Evaluate Solvent: If you are using a protic solvent or DMSO, consider switching to a more inert solvent like acetonitrile for your stock solution.

    • Prepare Fresh Solutions: The most reliable practice is to prepare solutions fresh from a solid sample for each experiment.

    • Ensure Anhydrous Conditions: Use anhydrous solvents and store the solid compound over a desiccant.

Scenario 2: I observe significant sample loss after leaving my experiment on the bench under ambient light.

  • Potential Cause: The enone moiety in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is likely undergoing photodegradation.[4]

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment using amber vials or by wrapping your glassware in aluminum foil.

    • Minimize Exposure Time: Reduce the time the sample is exposed to ambient light during preparation and analysis.

    • Wavelength Consideration: If working in a plate reader or other instrument, ensure the wavelengths used are not in the UV range, or that exposure is minimized.

Scenario 3: My reaction is conducted at an elevated temperature, and I'm seeing multiple new product peaks.

  • Potential Cause: At elevated temperatures, the primary degradation pathway is likely a retro-aldol reaction.[2][3] This reaction breaks the carbon-carbon bond between the hydroxyl-bearing carbon and the adjacent ring carbon.

  • Troubleshooting Steps:

    • Lower the Temperature: If possible, investigate if the reaction can be performed at a lower temperature.

    • Control the pH: The rate of retro-aldol reactions can be influenced by pH. Ensure your reaction medium is buffered, preferably close to neutral pH if compatible with your experiment.

    • Identify Degradants: Characterize the new peaks. The expected products from a retro-aldol reaction would be acetone and 4,4-dimethylcyclohex-2-ene-1,3-dione.

Scenario 4: The pH of my aqueous buffer is 8.5, and my results are inconsistent.

  • Potential Cause: Alkaline conditions can accelerate the degradation of the compound.[6][10] High pH increases the concentration of the enolate, which can lead to side reactions. It can also catalyze the retro-aldol cleavage.

  • Troubleshooting Steps:

    • Perform a pH Stability Study: Assess the stability of the compound in your buffer at pH 8.5 over the time course of your experiment. Analyze samples at different time points by HPLC.

    • Adjust pH if Possible: If your experiment allows, try to work at a lower pH (ideally between 4 and 7), where many organic molecules show greater stability.[9]

    • Minimize Incubation Time: If the pH cannot be changed, minimize the time the compound is in the alkaline buffer before analysis.

Data Summary and Visualization

Predicted Stability Profile

The following table summarizes the expected stability of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one under various stress conditions. Note: This data is predictive and based on the known chemistry of the functional groups. Experimental validation is required.

ConditionStressorExpected Degradation RatePrimary Degradation Pathway
pH 0.1 M HCl (pH 1)ModerateDehydration
pH 4-6 BufferLowMinimal Degradation
0.1 M NaOH (pH 13)HighRetro-Aldol Reaction, Enolate-mediated side reactions
Temperature 4°C (in solution)Low to ModerateSlow Retro-Aldol Reaction
60°C (in solution)HighRetro-Aldol Reaction
Light UV (e.g., 300 nm)HighPhotodimerization, Isomerization
Ambient LightLow to ModerateSlow Photodegradation
Oxidation 3% H₂O₂LowMinimal degradation of the ketone ring
Degradation Pathways

The following diagrams illustrate the most probable degradation mechanisms for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Caption: Key degradation pathways of the target molecule.

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a forced degradation study to identify the potential instability of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

2. Stress Conditions:

  • Acidic: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C.

  • Alkaline: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature.

  • Oxidative: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Incubate at room temperature.

  • Thermal: Dilute 1 mL of the stock solution with 1 mL of a 50:50 ACN:water mixture. Incubate at 60°C.

  • Photolytic: Dilute 1 mL of the stock solution with 1 mL of a 50:50 ACN:water mixture. Expose to a UV lamp (e.g., 254 nm or 365 nm) at room temperature.

  • Control: Dilute 1 mL of the stock solution with 1 mL of a 50:50 ACN:water mixture. Keep at room temperature, protected from light.

3. Time Points and Sample Preparation:

  • Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Before injection, neutralize the acidic and alkaline samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

4. HPLC Analysis:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient: Start with 95% A, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 230 nm).

  • Analysis: Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

Workflow for Stability Testing

G cluster_stress Apply Stress Conditions stock Prepare 1 mg/mL Stock in ACN acid Acidic (HCl, 60°C) stock->acid base Alkaline (NaOH, RT) stock->base ox Oxidative (H₂O₂, RT) stock->ox thermal Thermal (60°C) stock->thermal photo Photolytic (UV, RT) stock->photo sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling ox->sampling thermal->sampling photo->sampling prep Neutralize (if needed) & Dilute sampling->prep hplc Analyze by HPLC-UV/MS prep->hplc data Analyze Data: - % Degradation - Identify Degradants hplc->data

Caption: Workflow for forced degradation studies.

References

  • The Good Scents Company. 4,4-dimethyl-2-cyclohexen-1-one. Available from: [Link]

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13297859, 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Available from: [Link].

  • Yates, B. L., & Quijano, J. (1969). The Thermal Decomposition of β-Hydroxy Ketones. The Journal of Organic Chemistry, 34(10), 2506-2508. Available from: [Link]

  • Quijano, J., et al. (2012). A computational study of the thermolysis of β-hydroxy ketones in gas phase and in m-xylene solution. Journal of Physical Organic Chemistry, 25(10), 883-887. Available from: [Link]

  • Singh, A., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Biomacromolecules, 16(5), 1546–1554. Available from: [Link]

  • How to Optimize Enol Stability in High pH Environments. (2026). Hypothetical Journal of Chemical Stability. Available from: [Link]

  • Yoon, T. P., et al. (2010). Crossed Intermolecular [2+2] Cycloadditions of Acyclic Enones via Visible Light Photocatalysis. Journal of the American Chemical Society, 132(40), 14059–14061. Available from: [Link]

  • FooDB. Showing Compound 4-Hydroxy-4-methylcyclohex-2-en-1-one (FDB006151). Available from: [Link]

  • Organic Chemistry Portal. Synthesis of ketones by oxidation of alcohols. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17747632, (4S)-3,4-dimethylcyclohex-2-en-1-one. Available from: [Link]

  • Griesbeck, A. G., & Mattay, J. (Eds.). (2026). Deconjugative Photoisomerization of Cyclic Enones. CRC Handbook of Organic Photochemistry and Photobiology. Available from: [Link]

  • Baggi, G., et al. (1996). Initial steps in the degradation of 3,4-dimethylbenzoic acid by Pseudomonas putida strain DMB. FEMS Microbiology Letters, 137(2-3), 129-134. Available from: [Link]

  • Chemistry LibreTexts. Oxidation of Aldehydes and Ketones. Available from: [Link]

  • Barbosa, F. S., et al. (2020). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. Latin American Journal of Pharmacy, 39(6), 1154-1160. Available from: [Link]

  • Chemius. Cyclohexanone Safety Data Sheet. Available from: [Link]

  • Kodadek, T., et al. (2012). Solid-Phase Synthesis of β-Hydroxy Ketones Via DNA-Compatible Organocatalytic Aldol Reactions. ACS Combinatorial Science, 14(1), 47–54. Available from: [Link]

  • Sainsbury, M. (2001). Oxidation of Ketones, Aldehydes, and Carboxylic Acids. In Encyclopedia of Electrochemistry. Wiley-VCH. Available from: [Link]

  • Bishop, B. (n.d.). Effect of water pH on the stability of pesticides. Michigan State University Extension. Available from: [Link]

  • Quijano, J., et al. (2013). Mechanism of the thermal decomposition of β-hydroxy alkenes. Journal of Molecular Modeling, 19(10), 4377-4383. Available from: [Link]

  • Knowles, R. R., & Yoon, T. P. (2020). Deconjugative Photoisomerization of Cyclic Enones. ChemRxiv. Available from: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2,6-Di(tert-butyl)-4-hydroxy-4-methyl-2,5-cyclohexadien-1-one. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 126961363. Available from: [Link]

  • Pinnacle Ozone Solutions. (2025). The Critical Role of pH in Ozone Reactions and Oxidation Performance. Available from: [Link]

  • PCW. (2023). Safety Data Sheet: Trital. Available from: [Link]

  • Chemistry LibreTexts. Dehydration of Aldol Addition Products Form α, β-Unsaturated Aldehydes and Ketones. Available from: [Link]

  • Wikipedia. Enone–alkene cycloadditions. Available from: [Link]

  • Clark, J. (2023). Oxidation of aldehydes and ketones. Chemguide. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Isomerization of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter regioselectivity and yield issues when working with uns...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter regioselectivity and yield issues when working with unsymmetrical cyclic 1,3-diketones.

When utilizing 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one as a nucleophile in transition-metal catalysis (such as Ir-catalyzed allylic enolization), the molecule's innate structural asymmetry often leads to spontaneous keto-enol tautomerization. This guide provides the mechanistic causality behind this isomerization, field-proven troubleshooting FAQs, and a self-validating protocol to lock your desired regiochemistry.

The Mechanistic Root of Isomerization

To control your reaction, you must first understand the thermodynamic forces at play. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is the enol form of 4,4-dimethylcyclohexane-1,3-dione . Because the diketone is unsymmetrical, it exists in equilibrium with two distinct enol tautomers.

The formation of the 4,4-dimethyl enol isomer is thermodynamically unfavored due to severe steric repulsion between the bulky gem-dimethyl group at the C4 position and the adjacent hydroxyl group at the C3 position. Consequently, the molecule rapidly isomerizes through the diketone intermediate to form the more stable 3-hydroxy-6,6-dimethylcyclohex-2-en-1-one , where the methyl groups are distant from the enol hydroxyl ([1]).

Isomerization Diketone 4,4-dimethylcyclohexane- 1,3-dione (Keto Form) Enol44 3-hydroxy-4,4-dimethyl- cyclohex-2-en-1-one (Unfavored) Diketone->Enol44 Steric Clash (Kinetically fast, Thermodynamically poor) Enol66 3-hydroxy-6,6-dimethyl- cyclohex-2-en-1-one (Favored) Diketone->Enol66 Stable Pathway (Thermodynamically favored) Enol44->Diketone Rapid Reversion Enol66->Diketone

Fig 1: Keto-enol tautomerization pathways of 4,4-dimethylcyclohexane-1,3-dione.

Troubleshooting FAQs

Q1: Why does my 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one keep isomerizing during transition-metal cross-coupling? A1: The isomerization is driven by the mobile proton on the C3-hydroxyl group. In the presence of basic ligands, transition metals, or even polar solvents, this proton facilitates rapid tautomerization back to the keto form. Because the 4,4-dimethyl enol suffers from steric clash, the equilibrium heavily shifts toward the 6,6-dimethyl enol isomer. If you do not trap the enol prior to the reaction, you will inherently obtain mixed or entirely undesired regioselectivity.

Q2: How can I lock the regiochemistry to prevent this shift prior to my main reaction? A2: You must eliminate the mobile proton by converting the enol into a silyl enol ether . By reacting the diketone with a silylating agent (like Hexamethyldisilazane - HMDS), you trap the oxygen as a trimethylsilyl (TMS) ether. This completely blocks the tautomerization pathway, locking the double bond in place and allowing stereoselective introduction of the cyclic enol moiety into your downstream products ([1]).

Q3: My silylation reaction yields a mixture of both protected enol isomers. How do I favor the kinetic product? A3: If you require the less stable 4,4-dimethyl silyl enol ether, you must operate under strictly kinetic control. Use a strong, bulky base like LDA at -78°C to rapidly deprotonate the less hindered alpha-carbon, followed by immediate quenching with TMSCl. If you use thermodynamic conditions (e.g., HMDS at reflux or Et₃N at room temperature), the system will equilibrate to yield the more stable 6,6-dimethyl silyl enol ether.

Quantitative Data: Enol Stability & Reaction Efficacy

The table below summarizes the causality between the chosen enol state and downstream catalytic performance.

Parameter3-Hydroxy-4,4-dimethyl... (Unprotected)3-Hydroxy-6,6-dimethyl... (Unprotected)TMS-Protected Enol Ether
Thermodynamic Stability LowHighVery High (Locked)
Steric Repulsion High (C4-Me vs C3-OH)Low (C6-Me distant from C3-OH)None (Tautomerization blocked)
Isomerization Half-Life < 1 min (in polar solvents)Stable equilibriumN/A (Does not isomerize)
Yield in Ir-Catalysis < 5% (due to rapid reversion)~40-50% (mixed products)> 85% (Highly regioselective)

Validated Experimental Workflow: Silyl Enol Ether Trapping

To ensure absolute regiocontrol, follow this self-validating protocol for the thermodynamic trapping of the enol using HMDS. This will yield the stable 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, ready for downstream catalysis.

Workflow Step1 1. Substrate Prep (Anhydrous Conditions) Step2 2. Silylation (HMDS / TMSCl) Step1->Step2 Step3 3. Isolation (Silyl Enol Ether) Step2->Step3 Step4 4. Catalysis (e.g., Ir-Allylation) Step3->Step4

Fig 2: Workflow for trapping the enol form via silylation to prevent isomerization.

Step-by-Step Methodology

Step 1: Preparation of the Reaction Matrix

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert Argon gas.

  • Add 4,4-dimethylcyclohexane-1,3-dione (10.0 mmol) to the flask.

  • Dissolve the substrate in 15 mL of anhydrous dichloromethane (DCM). Causality note: Trace water will immediately hydrolyze the silyl enol ether back to the diketone, restarting the isomerization loop.

Step 2: Silylation

  • Add Hexamethyldisilazane (HMDS) (15.0 mmol, 1.5 eq) dropwise to the stirring solution at 0°C.

  • Add a catalytic amount of Trimethylsilyl chloride (TMSCl) (0.5 mmol, 0.05 eq) to activate the HMDS.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

Step 3: In-Process Validation (Self-Validating Checkpoint) Do not proceed to workup without confirming conversion.

  • Pull a 10 µL aliquot and run a Thin Layer Chromatography (TLC) plate using Hexane:EtOAc (9:1).

  • Validation Logic: The starting diketone is highly polar and will stay near the baseline ( Rf​≈0.2 ). The successful formation of the silyl enol ether will appear as a distinct, non-polar spot migrating much higher ( Rf​≈0.8 ). If the baseline spot persists, moisture has compromised the reagents; add an additional 0.1 eq of TMSCl to drive the reaction to completion.

Step 4: Workup and Isolation

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess HMDS/ammonia byproducts.

  • Purify the crude residue via flash column chromatography on silica gel (pre-treated with 1% triethylamine to prevent acid-catalyzed deprotection on the column) using a Petroleum Ether/EtOAc gradient.

  • Store the isolated 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one under Argon at -20°C until ready for your main catalytic reaction.

References

  • Wang, X.-L., Chen, J.-T., Zheng, S.-C., & Zhao, X.-M. (2022). Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization. Molecules, 27(20), 6981.[Link]

Sources

Optimization

Improving the resolution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one enantiomers in chiral chromatography

Topic: Improving the Resolution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Enantiomers Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guid...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the Resolution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Enantiomers

Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance derived from established principles and field-proven experience. This guide is designed to help you navigate the common challenges associated with the chiral separation of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and related cyclic enones, ensuring you can develop robust and reproducible methods.

Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: I am seeing poor or no resolution between the enantiomers. What are the first steps to fix this?

This is the most common challenge in chiral method development. The root cause is almost always suboptimal selectivity (α) between the enantiomers and the chiral stationary phase (CSP).

Probable Causes & Recommended Solutions:

  • Inappropriate CSP Selection: The choice of CSP is the most critical factor in any chiral separation.[1] Polysaccharide-based CSPs are the most versatile and successful for a wide range of compounds, including cyclic enones.[2][3]

    • Solution: If you are not using a polysaccharide-based column, consider screening them first. If you are, the specific derivative may not be optimal. An initial screening of columns with different chiral selectors is highly recommended.[4]

  • Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier (typically an alcohol in normal phase) directly control retention and selectivity.[5]

    • Solution: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the hexane mobile phase. Start with a typical range (e.g., 10-15% alcohol) and adjust in small increments (2-5%).[4][6] Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can dramatically alter selectivity.

  • Incorrect Temperature: Temperature affects the thermodynamics of the interaction between the analyte and the CSP.[7]

    • Solution: Generally, lower temperatures increase enantioselectivity, as the separation becomes more enthalpically driven.[8] Try decreasing the column temperature in 5°C increments (e.g., to 20°C, 15°C). However, in some rare cases, an increase in temperature can improve resolution or even reverse the elution order, so this parameter is worth exploring in both directions.[1][9]

  • Inadequate Flow Rate: High flow rates can reduce column efficiency, leading to broader peaks and decreased resolution.

    • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min). This increases the time for the enantiomers to interact with the CSP, often improving resolution at the cost of longer run times.[5]

Workflow for Initial Method Development

The following diagram outlines a systematic approach to developing a chiral separation method from scratch.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization Start Racemic Standard (1 mg/mL in mobile phase) SelectCSPs Select 3-4 CSPs (e.g., Amylose & Cellulose derivatives) [3] Start->SelectCSPs ScreenMP Test Generic Mobile Phases (e.g., Hex/IPA, Hex/EtOH) [2] SelectCSPs->ScreenMP Evaluate Evaluate Chromatograms ScreenMP->Evaluate Evaluate->SelectCSPs No Separation OptimizeMP Optimize Modifier % (Vary alcohol in 2-5% steps) [5] Evaluate->OptimizeMP Partial Separation (Shoulders or Rs < 1.5) OptimizeTemp Optimize Temperature (Test 15°C, 25°C, 40°C) [6] OptimizeMP->OptimizeTemp OptimizeFlow Optimize Flow Rate (Test 0.5 - 1.2 mL/min) [8] OptimizeTemp->OptimizeFlow FinalMethod Final Robust Method (Rs >= 1.5) OptimizeFlow->FinalMethod

Caption: A systematic workflow for chiral HPLC method development.

Q2: My peaks are tailing significantly. How can I improve the peak shape?

Peak tailing reduces resolution and compromises accurate integration. It is typically caused by undesirable secondary interactions or column overload.[10]

Probable Causes & Recommended Solutions:

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to characteristic "right-triangle" shaped peaks.[10]

    • Solution: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves dramatically, the original sample was overloading the column.[4] Reduce the sample concentration or injection volume accordingly.

  • Secondary Silanol Interactions: Although less common in high-quality, modern columns, residual acidic silanol groups on the silica support can interact with polar analytes, causing tailing.

    • Solution: For a neutral analyte like 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, this is less likely to be the primary cause. However, adding a small amount of a polar solvent like trifluoroacetic acid (TFA) or acetic acid (0.1%) can sometimes improve peak shape even for neutral compounds by modifying the stationary phase surface.[5] Conversely, for basic analytes, an amine modifier like diethylamine (DEA) is used.[4]

  • Column Contamination or Degradation: Accumulation of strongly retained impurities from previous injections can create active sites that cause tailing. Physical degradation of the column bed can also be a cause.

    • Solution: Follow the Column Washing and Regeneration Protocol detailed below. If washing does not resolve the issue, the column may be permanently damaged and require replacement.[4]

Q3: I'm observing split peaks. What does this indicate?

Peak splitting can be a complex issue arising from chemistry, the column, or the HPLC system itself.[11]

Probable Causes & Recommended Solutions:

  • Co-elution: The "split" peak may actually be two distinct, very closely eluting components (e.g., an impurity with a similar structure).

    • Solution: Try adjusting the mobile phase composition or temperature as described in Q1. If the two parts of the peak separate further under different conditions, it confirms a co-elution issue.[12]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

    • Solution: Always dissolve the sample in the mobile phase itself or in a weaker solvent. For a normal phase separation with 90:10 Hexane/IPA, dissolving the sample in 100% IPA would be problematic; dissolving it in the 90:10 mixture is ideal.[2]

  • Column Bed Void or Channeling: A void at the head of the column or channeling within the packed bed can cause the sample band to split before separation begins, affecting all peaks in the chromatogram.[11]

    • Solution: Disconnect the column and reverse its direction. Flush it with a compatible solvent (like isopropanol) at a low flow rate to waste. This can sometimes dislodge a blockage at the inlet frit.[10] If the problem persists, the column is likely irreversibly damaged.

Troubleshooting Decision Tree for Peak Shape Issues

PeakShapeTroubleshooting cluster_all System/Column Issue cluster_one Method/Analyte Issue Start Observe Peak Shape Problem (Tailing or Splitting) CheckAllPeaks Does the issue affect ALL peaks or just one? Start->CheckAllPeaks VoidFrit Probable Cause: - Column void/channeling - Blocked inlet frit [14, 23] CheckAllPeaks->VoidFrit All Peaks DiluteSample Action: Inject 1:10 dilution [5] CheckAllPeaks->DiluteSample One Peak FixColumn Action: 1. Reverse-flush column 2. Replace column if problem persists VoidFrit->FixColumn CheckDilution Did peak shape improve? DiluteSample->CheckDilution Overload Problem: Column Overload Solution: Reduce concentration [23] CheckDilution->Overload Yes SolventMismatch Probable Cause: - Sample solvent mismatch - Co-eluting impurity [17] CheckDilution->SolventMismatch No FixSolvent Action: 1. Dissolve sample in mobile phase 2. Optimize separation conditions SolventMismatch->FixSolvent

Caption: A decision tree for troubleshooting common peak shape problems.

Frequently Asked Questions (FAQs)

Q: How do I select the right chiral stationary phase (CSP) to start with?

A: For cyclic ketones and enones like 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, polysaccharide-based CSPs are the industry standard and the best starting point.[2][3] These phases, which are derivatives of cellulose or amylose coated or immobilized on silica, offer a wide range of selectivities.[13]

Initial Screening Recommendations

CSP TypeCommon Commercial NamesRationale for Selection
Amylose-based Chiralpak® AD, Chiralcel® ODOften provide different selectivity compared to cellulose phases.[14] Good for initial screening.
Cellulose-based Chiralpak® AS, Chiralcel® OJVersatile phases with broad applicability for many compound classes.[15]
Immobilized Phases Chiralpak® IA, IB, IC, etc.Covalently bonded phases offer greater solvent compatibility, allowing for use with solvents like DCM or THF, which can be useful for difficult separations.[6][13]

A screening approach using one amylose-based and one cellulose-based column is a cost-effective and efficient starting point.[6]

Q: What is the scientific reason for optimizing the mobile phase alcohol percentage?

A: In normal phase chiral chromatography, the mobile phase consists of a non-polar bulk solvent (like n-hexane) and a polar modifier (like isopropanol or ethanol). The polar modifier plays a crucial role in the separation mechanism. It competes with the analyte for interaction sites on the CSP.

  • High Alcohol %: Leads to shorter retention times because the alcohol outcompetes the analyte for sites on the CSP, eluting it faster. This can reduce the time available for chiral recognition, often leading to lower resolution.

  • Low Alcohol %: Increases retention time, allowing for more interaction between the analyte enantiomers and the CSP. This can enhance selectivity (α) and resolution (Rs), but may lead to excessively long run times and broad peaks.

The goal is to find the "sweet spot" that provides sufficient retention for chiral recognition to occur while maintaining good peak efficiency.[14]

Effect of Mobile Phase Composition on Resolution (Hypothetical Data)

% Isopropanol in HexaneRetention Time (min)Resolution (Rs)Observation
20%3.50.8Poor resolution, peaks eluting too quickly.
15%5.21.3Partial resolution, promising but not baseline.
10% 8.1 1.9 Good baseline separation, optimal condition.
5%15.62.1Excellent resolution, but long analysis time and peak broadening.

Q: Can I use reversed-phase (RP) or polar organic modes for this separation?

A: Yes, it is possible. While normal phase (NP) is the most common starting point for polysaccharide CSPs, many modern immobilized CSPs are compatible with a wide range of solvents.[16]

  • Reversed-Phase (RP): Uses aqueous/organic mobile phases (e.g., Water/Acetonitrile). This can be highly advantageous if your downstream application is mass spectrometry (MS), as RP solvents are more MS-friendly.[17] The chiral recognition mechanism in RP can be different, often involving inclusion complexation, and may provide unique selectivity.[18]

  • Polar Organic (PO) Mode: Uses 100% polar organic solvents like methanol, ethanol, or acetonitrile.[19] This can be a powerful alternative if NP or RP modes fail to provide a separation. For example, a method using Methanol/Acetonitrile with additives has been reported for a similar compound, ketoisophorone.[2]

Switching modes can completely change the selectivity, making it a powerful tool in method development.[16]

Experimental Protocols

Protocol 1: CSP Screening
  • Preparation: Prepare a 1 mg/mL stock solution of racemic 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in 50:50 Hexane/Isopropanol.

  • Columns: Select at least two columns with different selectivities (e.g., Chiralpak® AD-H and Chiralcel® OD-H).

  • Initial Mobile Phase: Prepare a mobile phase of n-Hexane / Isopropanol (90:10, v/v).

  • Equilibration: Equilibrate the first column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (approx. 30 minutes).

  • Injection: Inject 5 µL of the sample solution. Run for an appropriate time (e.g., 20-30 minutes).

  • Evaluation: Examine the chromatogram for any sign of separation (e.g., peak broadening, shoulders, or two distinct peaks).

  • Repeat: Repeat steps 4-6 for the second column.

  • Decision: Choose the column/mobile phase combination that shows the most promise for further optimization.[4]

Protocol 2: Column Washing and Regeneration

Consult your specific column's care and use manual before performing this protocol, as solvent compatibility varies, especially for coated vs. immobilized phases.

  • Disconnect: Disconnect the column from the detector to avoid contamination.

  • Flush (Normal Phase): Flush the column with 100% Isopropanol at 0.5 mL/min for 30-60 minutes. For immobilized phases, stronger solvents like ethyl acetate or methyl tert-butyl ether (MTBE) may be used if recommended by the manufacturer.[3][6]

  • Storage: For short-term storage, keep the column in the mobile phase. For long-term storage, flush with the recommended storage solvent (often Hexane/IPA 90:10).

  • Re-equilibration: Before next use, equilibrate thoroughly with the mobile phase for at least 30-60 minutes.

References

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Ymc.co.jp. [Link]

  • Beesley, T. E. (2012). Review of Chiral Stationary Phase Development and Chiral Applications. Chromatographyonline.com. [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC. Registech.com. [Link]

  • Rao, K., & Kumar, S. (2023). Playing with Selectivity for Optimal Chiral Separation. Chromatographyonline.com. [Link]

  • Yap, B. E., et al. (2022). Chiral separation using cyclodextrins as mobile phase additives in open-tubular liquid chromatography with a pseudophase coating. National Center for Biotechnology Information. [Link]

  • Regis Technologies. (2023). Getting Started with Chiral Method Development Part Three. Registech.com. [Link]

  • Wainer, I. W. (1995). CHIRAL SEPARATIONS INTRODUCTION. Vtechworks.lib.vt.edu. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A. [Link]

  • Matarashvili, I., & Chankvetadze, B. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. National Center for Biotechnology Information. [Link]

  • Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. ResearchGate. [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Bio-works.com. [Link]

  • Bhushan, R., & Kumar, R. (2014). Effect of Temperature on the Chiral Separation of Enantiomers of Some Important Drugs. ResearchGate. [Link]

  • Welch, C. J., et al. (n.d.). Impact of Reversed-Phase Chiral Chromatography on the LC-MS Analysis of Drugs in Biological Fluids. Regis Technologies. [Link]

  • Cichocki, A. (2024). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. National Center for Biotechnology Information. [Link]

  • Dolan, J. W. (2020). How Does Temperature Affect Selectivity?. Chromatographyonline.com. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

  • Dolan, J. W. (2026). Troubleshooting Basics, Part IV: Peak Shape Problems. Chromatographyonline.com. [Link]

  • Meyers, A. I., et al. (1986). An Asymmetric Synthesis of Chiral 4,4-Disubstituted Cyclohexenones in High Enantiomeric Purity. Scispace.com. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Hydroxy-1,4-dimethyl-2-cyclohexen-1-yl)-3-(hydroxymethyl)-4-methyl-2-cyclopenten-1-one, (1S-(1alpha(S),4alpha))*. PubChem. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. [Link]

  • Gelenava, K., et al. (2024). Optimization of enantioselective high-performance liquid chromatography-tandem mass spectrometry method for the quantitative determination. Iris.univpm.it. [Link]

  • ResearchGate. (2019). (PDF) Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. ResearchGate. [Link]

  • Perjési, P., et al. (2024). HPLC and SFC Enantioseparation of (±)-Trans-β-Lactam Ureas on Immobilized Polysaccharide-Based Chiral Stationary Phases—The Introduction of Dimethyl Carbonate as an Organic Modifier in SFC. MDPI. [Link]

  • Vystorop, I. V., et al. (2002). 3-Hydroxy-2,2-dimethylimidazolidin-4-one: the regioselective synthesis and chiral crystallization. Royal Society of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization &amp; Troubleshooting of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Introduction As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers facing analytical hurdles with 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one[1]. This stru...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a Senior Application Scientist, I frequently consult with drug development professionals and agrochemical researchers facing analytical hurdles with 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one[1]. This structural motif is a critical precursor and pharmacophore, notably in the design of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors[2]. However, its characterization is notoriously difficult.

The core challenge stems from its dynamic keto-enol tautomerization. Because the parent diketone (4,4-dimethylcyclohexane-1,3-dione) is unsymmetrical, it exists in a solvent-dependent equilibrium with two distinct enol regioisomers[3]. To establish a self-validating analytical system, one must understand the causality behind these phenomena. This guide provides field-proven protocols to troubleshoot NMR signal broadening, chromatographic streaking, and regiochemical assignment.

Section 1: Troubleshooting Analytical & Chromatographic Anomalies (FAQs)

Q1: Why does my 1 H NMR spectrum show broad, unresolvable multiplets instead of sharp peaks?

  • Causality: The broadening is an artifact of the NMR timescale. In solution, the molecule undergoes rapid, dynamic proton exchange between the keto form and the two enol forms[3]. When the rate of this tautomeric exchange is comparable to the NMR acquisition frequency, the signals average out, leading to baseline broadening—particularly for the protons at C2, C5, and the hydroxyl group.

  • Solution: To establish a self-validating spectrum, you must arrest the exchange. You can achieve this thermodynamically by lowering the probe temperature (Variable-Temperature NMR at -20°C to -40°C in CDCl 3​ ), or kinetically by switching to a strongly hydrogen-bonding solvent like DMSO-d6, which heavily biases the equilibrium toward the hydrogen-bonded enol form.

Q2: My compound streaks continuously on silica gel TLC, making isolation impossible. How can I purify it?

  • Causality: Silica gel is inherently acidic. As your sample travels up the TLC plate or down the column, the acidic silanol groups catalyze the continuous interconversion between the less polar keto form and the more polar enol forms. Because they have different retention factors (R f​ ) but are constantly interconverting, they leave a continuous streak.

  • Solution: You must deactivate the stationary phase. Add 1-2% triethylamine (TEA) to your organic eluent to neutralize the silica's acidity. For highly sensitive quantitative isolation, abandon normal-phase chromatography entirely and utilize reverse-phase HPLC (C18) with a buffered mobile phase (e.g., 0.1% formic acid) to maintain a consistent ionization state throughout the run.

Q3: How can I unambiguously differentiate between the 3-hydroxy-4,4-dimethyl and 3-hydroxy-6,6-dimethyl regioisomers?

  • Causality: 1 H NMR is insufficient because the vinylic and allylic protons overlap. The definitive, self-validating method relies on the spatial relationship between the gem-dimethyl group and the conjugated system.

  • Solution: Employ 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR. In the 4,4-dimethyl isomer, the gem-dimethyl protons will show strong 3-bond correlations to the C3 enol carbon, but no correlation to the C1 carbonyl. Conversely, in the 6,6-dimethyl isomer, the gem-dimethyl protons will correlate strongly with the C1 carbonyl carbon, but not the C3 enol carbon.

Section 2: Quantitative Data & Diagnostic Markers

To facilitate rapid spectral validation, the following table summarizes the diagnostic 13 C NMR chemical shifts and HMBC correlations used to distinguish the tautomeric mixture.

Diagnostic FeatureKeto Form (4,4-dimethyl)Enol Form A (3-OH-4,4-dimethyl)Enol Form B (3-OH-6,6-dimethyl)
C1 (Carbonyl) Shift ~204.0 ppm~198.5 ppm (Conjugated)~202.0 ppm (Conjugated)
C2 ( α -Carbon) Shift ~55.0 ppm (Aliphatic CH 2​ )~104.0 ppm (Vinylic CH)~102.5 ppm (Vinylic CH)
C3 (Enol/Carbonyl) ~204.0 ppm~175.0 ppm (Enol C-OH)~170.0 ppm (Enol C-OH)
C4 / C6 (Quaternary) ~40.0 ppm (C4)~32.0 ppm (C4)~42.0 ppm (C6)
Key HMBC Cross-Peaks Gem-diMe to C3 and C5Gem-diMe to C3 & C5 (No C1) Gem-diMe to C1 & C5 (No C3)
Section 3: Experimental Protocol for Enol Trapping

When physical separation of the tautomers fails, the most robust analytical strategy is to chemically trap the enol forms as silyl enol ethers[3]. This freezes the dynamic equilibrium, allowing for standard isolation and rigorous 2D NMR characterization.

Step-by-Step Methodology: Regioselective O-Silylation

  • System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon.

  • Dissolution: Dissolve 1.0 mmol of the tautomeric mixture (4,4-dimethylcyclohexane-1,3-dione) in 5.0 mL of anhydrous dichloromethane (DCM) or toluene.

  • Reagent Addition: Inject 1.5 mmol of Hexamethyldisilazane (HMDS) via syringe, followed immediately by 0.1 mmol of Trimethylsilyl chloride (TMSCl) which acts as a catalyst.

  • Reaction Maturation: Stir the reaction at room temperature for 4-6 hours. Monitor completion via TLC using neutralized silica plates (Hexane/EtOAc 8:2 with 1% TEA).

  • Quenching & Extraction: Quench the reaction by adding 5.0 mL of saturated aqueous NaHCO 3​ . Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Isolation: Purify the crude silyl enol ethers via flash column chromatography using TEA-treated silica gel to yield the stable, separable regioisomers for downstream X-ray or NMR analysis.

Section 4: Visualizing the Chemical Dynamics

Tautomerization Keto Keto Form 4,4-Dimethylcyclohexane- 1,3-dione EnolA Enol Form A 3-Hydroxy-4,4-dimethyl- cyclohex-2-en-1-one Keto->EnolA  Protic Solvent / Base   EnolB Enol Form B 3-Hydroxy-6,6-dimethyl- cyclohex-2-en-1-one Keto->EnolB  Protic Solvent / Base  

Dynamic keto-enol tautomerization pathways of 4,4-dimethylcyclohexane-1,3-dione.

Workflow Step1 1. Dissolution Anhydrous Aprotic Solvent Step2 2. Enol Trapping HMDS / TMSCl Catalyst Step1->Step2 Step3 3. Regioisomer Separation TEA-Treated Silica Gel Step2->Step3 Step4 4. Structural Validation HMBC & NOESY NMR Step3->Step4

Step-by-step workflow for the chemical trapping and characterization of enol tautomers.

References
  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one | PubChem (NIH) | 1

  • Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization | MDPI | 3

  • Information on EC 1.13.11.27 - 4-hydroxyphenylpyruvate dioxygenase | BRENDA Enzyme Database | 2

Sources

Optimization

Technical Support Center: Troubleshooting the Solubility of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Introduction & Mechanistic Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of 1 (also recognized by i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic solubility profile of 1 (also recognized by its keto tautomer name, 4,4-dimethylcyclohexane-1,3-dione)[1].

To resolve solubility issues, we must first understand the molecule's structural dynamics. This compound is a cyclic β-diketone. Unlike linear β-diketones that readily form intramolecular hydrogen bonds, the rigid ring structure of cyclic β-diketones forces the enol hydroxyl group to project outward[2]. This geometry makes their keto-enol equilibria3[3] and leads to the formation of extensive, highly stable intermolecular hydrogen-bonded polymeric chains in the solid state.

When you attempt to dissolve this compound in non-polar solvents (e.g., hexane, toluene), the solvent lacks the dielectric strength and hydrogen-bond acceptor capacity to break these intermolecular networks, resulting in the compound "crashing out." Conversely, polar aprotic solvents (like acetone) or basic aqueous media disrupt this lattice, driving the compound into solution[4].

Frequently Asked Questions (FAQs)

Q1: Why does my compound crash out when I use non-polar organic solvents like hexane or ether? A: The precipitation is driven by thermodynamics. In the solid state, the enol form of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one forms a robust intermolecular hydrogen-bonded lattice[2]. Non-polar solvents cannot compete with these intermolecular forces. To achieve dissolution, you must use a solvent capable of acting as a hydrogen-bond acceptor (e.g., Acetone) or possessing a high dipole moment (e.g., Dichloromethane) to disrupt the crystal lattice[4].

Q2: I need to use this compound in an aqueous biochemical assay, but it won't dissolve in my pH 7.0 buffer. What is going wrong? A: The 4[4]. In pure water or slightly acidic media, the compound remains fully protonated as the neutral enol, which is highly hydrophobic due to the gem-dimethyl group at the 4-position. While a pH 7.0 buffer theoretically deprotonates it, adding the solid powder directly to a weak buffer often locally lowers the pH, preventing dissolution. You must pre-form the enolate salt using a concentrated base before diluting it into your assay buffer (see protocol below).

Q3: Does temperature affect the keto-enol equilibrium and solubility? A: Yes. Gentle heating (40–50°C) provides the kinetic energy required to break the intermolecular hydrogen bonds, shifting the equilibrium toward monomeric solvated species. However, if the solvent is fundamentally incompatible (e.g., pure hexane), the compound will simply crash out again upon cooling.

Quantitative Solubility Profiling

The table below summarizes the causality between solvent properties and the solubility of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Solvent / MediaDielectric Constant (ε)Solubility ProfileMechanistic Rationale
Hexane / Toluene < 3.0Insoluble Cannot disrupt strong intermolecular H-bonded polymeric chains.
Dichloromethane (DCM) 8.9High High polarizability and dipole moment disrupt the crystal lattice[4].
Acetone 20.7High Acts as a strong hydrogen-bond acceptor, stabilizing the monomeric enol[4].
Pure Water (pH 5.0) 80.1Low Compound remains protonated; hydrophobic dimethyl groups hinder hydration.
Aqueous Media (pH > 6.5) 80.1Very High Quantitative deprotonation to the highly soluble, charged enolate anion.

Experimental Protocol: Base-Assisted Aqueous Solubilization

To ensure a self-validating system for aqueous applications, do not add the dry powder directly to your final reaction mixture. Instead, utilize this enolate-formation workflow.

Objective: Generate a highly concentrated, fully soluble aqueous stock solution (>50 mg/mL).

Step-by-Step Methodology:

  • Weighing & Dispersion: Weigh the required mass of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one into a glass vial. Add 80% of your target final volume using deionized water. Observation: The mixture will form a cloudy, opaque suspension.

  • Base Addition (Deprotonation): Gradually add an equimolar amount of a mild base.

    • For organic-compatible downstream steps: Use Triethylamine (TEA).

    • For strictly aqueous/biological systems: Use 0.1 M NaOH or saturated NaHCO₃.

  • Agitation & Validation: Vortex the vial for 60–120 seconds.

    • Self-Validation Check: The successful formation of the enolate salt is visually confirmed when the cloudy suspension transitions into a completely clear, transparent solution. If it remains cloudy, the local pH is still too low.

  • pH Verification: Use a micro-pH probe to verify the solution is between pH 6.5 and 7.5. Because the pKa is ~5.33[4], maintaining a pH above 6.5 ensures >90% of the compound exists as the soluble enolate.

  • Final Adjustment: Top up to the final target volume with deionized water. This concentrated stock can now be spiked into your final buffered reaction media without precipitation.

Visualizations

SolventEffects Solid Solid State (Intermolecular H-Bond Network) NonPolar Non-Polar Solvents (Hexane, Toluene) Solid->NonPolar Add Solvent PolarAprotic Polar Aprotic Solvents (Acetone, DCM) Solid->PolarAprotic Add Solvent Aqueous Aqueous Media (pH < 5.0) Solid->Aqueous Add Water Insoluble1 Insoluble (Lattice Intact) NonPolar->Insoluble1 Soluble1 Highly Soluble (H-Bonds Disrupted) PolarAprotic->Soluble1 Insoluble2 Poorly Soluble (Protonated Enol) Aqueous->Insoluble2 Basic Basic Aqueous Media (pH > 6.5) Soluble2 Highly Soluble (Enolate Anion) Basic->Soluble2 Deprotonation Insoluble2->Basic Add Base (TEA/NaOH)

Caption: Thermodynamic pathways of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one solubilization.

Troubleshooting Start Compound Crashes Out of Reaction Media CheckMedia Identify Media Type Start->CheckMedia OrgBranch Organic Synthesis CheckMedia->OrgBranch AqBranch Biochemical / Aqueous Assay CheckMedia->AqBranch OrgFix Switch to Halogenated (DCM) or Ketone (Acetone) OrgBranch->OrgFix Action AqFix Adjust pH to 6.5 - 7.5 using TEA or NaOH AqBranch->AqFix Action VerifyOrg Verify Complete Dissolution (Clear Solution) OrgFix->VerifyOrg Validate VerifyAq Verify Enolate Formation (Clear Solution) AqFix->VerifyAq Validate

Caption: Step-by-step decision matrix for resolving compound precipitation.

References

  • GuideChem.4,4-DIMETHYL-1,3-CYCLOHEXANEDIONE 562-46-9 wiki.
  • PubChem - NIH.3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.
  • National Center for Biotechnology Information (PMC).Structural Studies of β-Diketones and Their Implications on Biological Effects.
  • Royal Society of Chemistry.UV Vis spectra of β-diketones.

Sources

Troubleshooting

Technical Support Center: Stereochemical Integrity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide provides in-depth troubleshooting advice and prev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This guide provides in-depth troubleshooting advice and preventative protocols to address the critical challenge of minimizing epimerization at the C3 stereocenter during chemical transformations.

Section 1: The Mechanistic Underpinning of Epimerization

The primary challenge in maintaining the stereochemical integrity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one stems from the acidity of the α-proton at the C2 position. Under basic conditions, this proton can be abstracted, leading to the formation of a planar enolate intermediate.[1][2] Subsequent reprotonation of this achiral enolate can occur from either face, resulting in a mixture of the original stereoisomer and its C3 epimer, often leading to a racemic or near-racemic mixture at thermodynamic equilibrium.

The reaction is initiated by the deprotonation of the hydroxyl group or, more commonly, the α-carbon.[3][4][5] The presence of the carbonyl group significantly increases the acidity of this α-proton, making it susceptible to removal by a wide range of bases.[1]

Visualizing the Mechanism

The following diagram illustrates the base-catalyzed epimerization pathway. The key step is the formation of the planar, achiral enolate, which is the root cause of the loss of stereochemical information.

Epimerization_Mechanism Start_R (R)-3-Hydroxy-4,4-dimethyl cyclohex-2-en-1-one Enolate Planar Enolate (Achiral Intermediate) Start_R->Enolate Product_R (R)-Isomer Enolate->Product_R + HB⁺ (Protonation) Product_S (S)-Isomer (Epimer) Enolate->Product_S + HB⁺ (Protonation)

Caption: Base-catalyzed epimerization via a planar enolate intermediate.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: I'm performing an O-alkylation using NaH and an alkyl halide in THF, but I'm seeing significant epimerization of my final product. What is happening?

A1: Sodium hydride (NaH) is a very strong, non-nucleophilic base that deprotonates the hydroxyl group to form an alkoxide, which is the desired reactive species for O-alkylation. However, any excess NaH, or the resulting alkoxide itself, can be basic enough to deprotonate the C2 position, leading to the formation of the problematic enolate intermediate.[6] Prolonged reaction times and elevated temperatures exacerbate this issue by allowing the system to reach thermodynamic equilibrium, which may favor the epimerized product.[7]

Troubleshooting Steps:

  • Temperature Control: Perform the deprotonation and alkylation at a low temperature (e.g., -78 °C to 0 °C) to favor kinetic control over thermodynamic control.[8] Low temperatures suppress the rate of enolization.

  • Stoichiometry: Use the minimum effective amount of base, typically 1.05 to 1.1 equivalents, to minimize excess base that can promote enolization.

  • Reverse Addition: Consider adding the solution of your starting material to the suspension of NaH at a low temperature to ensure the base is consumed quickly and its concentration remains low.

Q2: My reaction involves a mild organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), but I'm still observing a loss of stereochemical purity. Why?

A2: While TEA and DIPEA are considered milder bases than metal hydrides, they can still be sufficiently basic to cause slow epimerization over time, especially if the reaction requires heating or extended periods.[6][9] The polarity of the solvent also plays a crucial role; polar solvents can stabilize the charged enolate intermediate, thereby accelerating the rate of epimerization.[8]

Troubleshooting Steps:

  • Solvent Choice: Switch to a less polar, aprotic solvent. Apolar solvents are less likely to facilitate the proton exchange necessary for epimerization.[7][8]

  • Base Selection: If possible, use a more sterically hindered, non-nucleophilic base.[10] Bases like 2,6-di-tert-butylpyridine are very hindered, making it difficult for them to abstract the sterically accessible α-proton while still being able to interact with other functional groups if needed.

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions.

Q3: How can I accurately determine the ratio of epimers in my product mixture?

A3: The most reliable method for separating and quantifying epimers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[11][12] These columns are designed to have different affinities for stereoisomers, allowing for their baseline separation.

Recommended Analytical Protocol:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating ketone epimers.[13]

  • Method Development: Screen different mobile phases, typically mixtures of hexane/isopropanol or methanol/acetonitrile, to find the optimal conditions for separation.[11]

  • Detection: Use a UV detector at a wavelength where your compound absorbs, or a mass spectrometer for enhanced sensitivity and confirmation of identity.[11]

Section 3: Prophylactic Strategies & Recommended Protocols

Preventing epimerization from the outset is superior to troubleshooting its consequences. The choice of reaction conditions is paramount.

Strategy 1: "Soft Enolization" Conditions for Silyl Ether Formation

For reactions requiring the formation of an enol ether (e.g., for Mukaiyama aldol additions), "soft enolization" provides a regioselective and stereoretentive alternative to strong bases.[14][15]

Protocol: Stereoretentive Synthesis of a Silyl Enol Ether

  • To a solution of (R)-3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add diisopropylethylamine (DIPEA) (1.5 eq).

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction at 0 °C for 1 hour, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Analyze the crude product by chiral HPLC to confirm the retention of stereochemistry before proceeding.

Strategy 2: Choice of Base and Solvent for O-Alkylation

The selection of the base and solvent system is critical for minimizing epimerization during reactions like O-alkylation.

Base TypeSolventTemperatureTypical Epimerization RiskRationale
Strong, Hindered (e.g., LDA, LiTMP)[6][16]Aprotic, Non-polar (e.g., THF, Toluene)-78 °CLow (if time is short)Steric bulk disfavors α-proton abstraction. Low temperature favors kinetic deprotonation of the -OH group.[15][16]
Metal Hydride (e.g., NaH, KH)Aprotic, Polar (e.g., DMF, THF)0 °C to RTModerate to HighExcess base and higher temperatures can easily lead to enolization. DMF, in particular, can increase epimerization rates.[8]
Weak, Organic (e.g., DIPEA, DBU)[6][17]Aprotic (e.g., DCM, CH3CN)RTLow to ModerateLower basicity reduces the rate of epimerization, but risk increases with extended reaction times and heat.[12]
Carbonate (e.g., K2CO3, Cs2CO3)Aprotic, Polar (e.g., Acetone, CH3CN)RT to RefluxHighOften used at higher temperatures, which provides the energy to overcome the barrier to enolization.
Troubleshooting Workflow Diagram

Use this flowchart to diagnose and solve epimerization issues systematically.

Troubleshooting_Workflow start High Epimerization Detected (via Chiral HPLC) cond_base Is a strong base (e.g., NaH, LDA) used? start->cond_base cond_temp Is the reaction run at > 0 °C? cond_base->cond_temp No sol_base Action: Use weaker or more sterically hindered base. (e.g., DIPEA, LiTMP) cond_base->sol_base Yes cond_solvent Is a polar solvent (e.g., DMF) used? cond_temp->cond_solvent No sol_temp Action: Lower reaction temperature to 0 °C or -78 °C. cond_temp->sol_temp Yes cond_time Is the reaction time > 4 hours? cond_solvent->cond_time No sol_solvent Action: Switch to a non-polar aprotic solvent (e.g., Toluene, DCM). cond_solvent->sol_solvent Yes sol_time Action: Monitor reaction closely and quench immediately upon completion. cond_time->sol_time Yes end_node Re-analyze Epimeric Ratio cond_time->end_node No sol_base->end_node sol_temp->end_node sol_solvent->end_node sol_time->end_node

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a valuable synthetic intermediate in the preparation of a variety of complex molecules, including...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a valuable synthetic intermediate in the preparation of a variety of complex molecules, including natural products and pharmacologically active compounds. Its unique structural features, comprising a hydroxylated and gem-disubstituted cyclohexenone ring, make it a versatile building block. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this target molecule. The analysis emphasizes the causality behind experimental choices, providing field-proven insights to aid researchers in selecting the most suitable method for their specific needs.

Comparative Analysis of Synthetic Strategies

This guide will explore three primary synthetic pathways to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, each originating from readily available starting materials:

  • Route 1: Allylic Oxidation of 4,4-dimethyl-2-cyclohexen-1-one

  • Route 2: Selective Transformation of 4,4-dimethylcyclohexane-1,3-dione (Dimedone)

  • Route 3: Oxidation of Isophorone

Each route will be evaluated based on key performance indicators such as overall yield, cost and availability of starting materials, scalability, and the complexity of the required experimental procedures.

Route 1: Allylic Oxidation of 4,4-dimethyl-2-cyclohexen-1-one

This two-step approach commences with the synthesis of 4,4-dimethyl-2-cyclohexen-1-one, followed by its allylic oxidation to introduce the hydroxyl group at the C3 position.

Step 1: Synthesis of 4,4-dimethyl-2-cyclohexen-1-one

The precursor, 4,4-dimethyl-2-cyclohexen-1-one, is efficiently prepared via a Robinson annulation reaction between isobutyraldehyde and methyl vinyl ketone. A well-established procedure involves the formation of an enamine from isobutyraldehyde and pyrrolidine, which then undergoes a Michael addition with methyl vinyl ketone, followed by an intramolecular aldol condensation and dehydration.[1]

Experimental Protocol: Synthesis of 4,4-dimethyl-2-cyclohexen-1-one [1]

  • Enamine Formation: Isobutyraldehyde (0.853 mol) and pyrrolidine (0.852 mol) are refluxed in a flask equipped with a Dean-Stark trap to remove the water formed during the reaction. The resulting enamine, 1-(2-methylpropenyl)pyrrolidine, is then purified by distillation.

  • Annulation: The purified enamine (0.501 mol) is reacted with methyl vinyl ketone (0.601 mol) in a nitrogen atmosphere at room temperature.

  • Hydrolysis and Cyclization: The reaction mixture is treated with 8 M hydrochloric acid to hydrolyze the enamine and induce cyclization.

  • Work-up and Purification: The product is extracted with diethyl ether, and the organic layer is dried and concentrated. The final product, 4,4-dimethyl-2-cyclohexen-1-one, is obtained by vacuum distillation with a reported yield of 71-85%.[1]

Step 2: Allylic Oxidation

The introduction of the hydroxyl group at the allylic C3 position of 4,4-dimethyl-2-cyclohexen-1-one is a critical step. Several reagents are known to effect this transformation, with varying degrees of efficiency and selectivity.

  • Selenium Dioxide (SeO₂): A classic reagent for allylic oxidation. The reaction mechanism involves an ene reaction followed by a[2][3]-sigmatropic rearrangement.[4][5] While effective, selenium dioxide is highly toxic and requires careful handling. The use of a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can mitigate some of these safety concerns.[4]

  • Chromium Trioxide (CrO₃): Often used in the form of the Collins or Sarett reagent (CrO₃-pyridine complex) to avoid acidic conditions that can lead to side reactions.[6] However, chromium reagents are carcinogenic and generate hazardous waste.

  • Manganese Dioxide (MnO₂): A milder and more selective oxidizing agent for allylic alcohols.[7][8][9] In the case of an enone, its effectiveness for direct allylic C-H oxidation can be substrate-dependent. A combination of MnO₂ and t-BuOOH has been reported for the oxidation of allylic methylene groups.[10]

Causality of Reagent Choice: The choice of oxidizing agent is a trade-off between reactivity, selectivity, safety, and environmental impact. For laboratory-scale synthesis, SeO₂ with a co-oxidant offers a reliable method. For larger-scale preparations, exploring transition-metal catalyzed oxidations with greener oxidants would be more desirable.

dot

Caption: Synthetic pathway for Route 1.

Route 2: Selective Transformation of 4,4-dimethylcyclohexane-1,3-dione (Dimedone)

This approach utilizes the readily available and relatively inexpensive starting material, 4,4-dimethylcyclohexane-1,3-dione, commonly known as dimedone.[11] The key challenge in this route is the selective functionalization of one of the two carbonyl groups.

Dimedone exists in equilibrium with its enol form, 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one, in solution.[12][13] This inherent tautomerism provides a direct precursor to the target molecule's core structure. However, isolating the enol form in high purity can be challenging. A more controlled approach involves the selective reduction of one carbonyl group.

Selective Mono-reduction of Dimedone

The selective reduction of one ketone in a 1,3-dione to a secondary alcohol is a non-trivial transformation. Standard reducing agents like sodium borohydride (NaBH₄) can often lead to over-reduction or a mixture of products.[14][15][16]

Causality of Selective Reduction: Achieving selective mono-reduction often relies on controlling the stoichiometry of the reducing agent, lowering the reaction temperature, or using a sterically hindered reducing agent. Another strategy involves the protection of one carbonyl group as an enol ether or enolate, followed by reduction of the remaining ketone.

A plausible synthetic sequence would be:

  • Enol Ether Formation: Reaction of dimedone with an alcohol in the presence of an acid catalyst would yield the corresponding enol ether, protecting one of the carbonyl groups.

  • Reduction: The remaining ketone can then be reduced with a mild reducing agent like NaBH₄.

  • Hydrolysis: Acidic workup would hydrolyze the enol ether to reveal the desired hydroxyl group, yielding the target molecule.

Alternatively, direct reduction of dimedone under carefully controlled conditions has been explored.

Experimental Protocol: Synthesis from Dimedone (Illustrative)

  • Enolization and Alkylation: A reported synthesis involves the reaction of dimedone with α-chloroacetone in the presence of potassium carbonate to yield 3-hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone, demonstrating the reactivity of the enol form.[17] While not a direct synthesis of the target molecule, it highlights the accessibility of the enol tautomer for further reactions.

  • Selective Reduction (Hypothetical): To a solution of dimedone (1 equivalent) in methanol at 0°C, a solution of NaBH₄ (0.25 equivalents) in methanol is added dropwise. The reaction is monitored by TLC for the disappearance of the starting material and the formation of the mono-reduced product. Careful control of stoichiometry and temperature is crucial to prevent over-reduction.

dot

Caption: Synthetic pathways for Route 2.

Route 3: Oxidation of Isophorone

Isophorone (3,5,5-trimethylcyclohex-2-en-1-one) is a bulk chemical produced from the self-condensation of acetone, making it an inexpensive and readily available starting material.[18] The synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one from isophorone requires the selective oxidation of the C4 methylene group.

Chemical Oxidation Methods
  • Lead Tetraacetate (Pb(OAc)₄): This reagent is known to effect the oxidation of ketones at the α-position. The reaction of isophorone with lead tetraacetate has been reported to produce 4-acetoxyisophorone, which can then be hydrolyzed to the desired 4-hydroxyisophorone (an isomer of the target molecule).[19][20][21][22][23] It is plausible that under different conditions or with further rearrangement, the target isomer could be formed. However, lead compounds are highly toxic.

  • Aerobic Oxidation: More environmentally benign methods involve the use of molecular oxygen as the oxidant in the presence of a catalyst. N-hydroxyphthalimide (NHPI) has been shown to catalyze the aerobic oxidation of β-isophorone to ketoisophorone. This suggests that similar catalytic systems could be adapted for the selective hydroxylation of α-isophorone at the C4 position.

Biocatalytic Oxidation

Recent advances have demonstrated the use of fungal peroxygenases for the selective hydroxylation of isophorone to 4-hydroxyisophorone.[24] While highly selective, this method may not be readily accessible to all synthetic chemistry laboratories and may require specialized equipment and expertise in biocatalysis.

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Sources

Validation

A Comparative Guide to Catalysts for the Enantioselective Synthesis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its Analogues

The enantioselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical and natural product chemistry. Among these, 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its analogues, such as the Wiel...

Author: BenchChem Technical Support Team. Date: March 2026

The enantioselective synthesis of chiral building blocks is a cornerstone of modern pharmaceutical and natural product chemistry. Among these, 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its analogues, such as the Wieland-Miescher and Hajos-Parrish ketones, are of significant interest. Their densely functionalized and stereochemically rich scaffolds serve as versatile intermediates in the synthesis of complex molecules, including steroids and terpenoids. This guide provides a comparative analysis of prominent catalytic systems for the asymmetric intramolecular aldol condensation leading to these valuable cyclohexenone derivatives, with a focus on providing researchers, scientists, and drug development professionals with the data and insights necessary to make informed decisions in their synthetic endeavors.

The Significance of Chiral Cyclohexenones

The Wieland-Miescher ketone, a bicyclic enedione, and its analogues are pivotal starting materials in the total synthesis of numerous natural products.[1] For instance, the Danishefsky total synthesis of Taxol, a potent anticancer drug, utilized the Wieland-Miescher ketone as a key chiral precursor.[1] The introduction of a gem-dimethyl group at the C4 position, as in 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one, offers a strategic modification that can influence the biological activity and metabolic stability of the final products. The asymmetric synthesis of these structures, therefore, represents a critical challenge and an area of active research.

Organocatalysis: A Powerful Approach

The field of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a metal-free and often more environmentally benign alternative to traditional methods. The intramolecular aldol cyclization to form Wieland-Miescher ketone and its analogues is a classic example of the power of organocatalysis.

L-Proline: The Classic Catalyst

The use of the naturally occurring amino acid L-proline as a catalyst for intramolecular aldol reactions was a seminal discovery in organocatalysis. L-proline utilizes an enamine-based mechanism to activate the nucleophilic ketone and facilitate the intramolecular cyclization.

Mechanism of L-Proline Catalysis:

The catalytic cycle begins with the formation of an enamine between the secondary amine of L-proline and one of the ketone carbonyls of the trione precursor. This enamine then acts as a nucleophile, attacking the second ketone carbonyl in an intramolecular fashion. The stereochemistry of the newly formed chiral center is controlled by the rigid pyrrolidine ring of the proline catalyst, which shields one face of the enamine from attack. Subsequent hydrolysis regenerates the catalyst and yields the chiral β-hydroxy ketone, which can then dehydrate to the enone.

G cluster_0 L-Proline Catalytic Cycle A Triketone Substrate C Enamine Intermediate A->C + L-Proline, -H2O B L-Proline D Intramolecular Aldol Adduct C->D Intramolecular Aldol Addition E Chiral Product D->E +H2O, -L-Proline G cluster_workflow General Experimental Workflow start Start step1 Combine triketone precursor, chiral catalyst, and co-catalyst in a reaction vessel. start->step1 step2 Stir the reaction mixture under the specified conditions (temperature, time). step1->step2 step3 Monitor the reaction progress by TLC or GC/MS. step2->step3 step4 Upon completion, quench the reaction and perform aqueous work-up. step3->step4 step5 Purify the crude product by column chromatography or distillation. step4->step5 step6 Characterize the product and determine enantiomeric excess by chiral HPLC. step5->step6 end_node End step6->end_node

Figure 2: A generalized experimental workflow for the organocatalytic synthesis.

Performance Comparison of Catalytic Systems

The following table provides a comparative overview of the performance of L-proline and a chiral primary amine catalyst for the synthesis of a 4,4-dimethyl substituted Wieland-Miescher ketone analogue.

CatalystSubstrateCatalyst Loading (mol%)Co-catalystSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
L-Proline 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione30-DMF25-5072[2]
Chiral Primary Amine 2-Methyl-2-(3-oxobutyl)cyclohexane-1,3-dione2TfOHSolvent-free60489090[3]

As the data indicates, the chiral primary amine catalyst offers significant advantages in terms of lower catalyst loading, higher yield, and improved enantioselectivity under solvent-free conditions, highlighting the advancements in organocatalyst design. [3]

Detailed Experimental Protocol

Asymmetric Synthesis of (S)-3,4,8,8a-tetrahydro-8a-methylnaphthalene-1,6(2H,7H)-dione (Wieland-Miescher Ketone Analogue) using a Chiral Primary Amine Catalyst [3] This protocol is adapted from the work of Luo and Cheng and describes a practical, gram-scale synthesis. [4] Materials:

  • 2-Methylcyclohexane-1,3-dione

  • Methyl vinyl ketone (MVK)

  • Chiral primary amine catalyst (e.g., derived from L-phenylalanine)

  • Triflic acid (TfOH)

  • 3-Nitrobenzoic acid

Procedure:

  • Preparation of the Triketone Precursor (can be done in situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylcyclohexane-1,3-dione (1.0 eq) in a suitable solvent (e.g., toluene). Add triethylamine (0.1 eq) followed by the dropwise addition of methyl vinyl ketone (1.1 eq). Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC). The resulting solution containing the triketone precursor can be used directly in the next step after removal of the solvent under reduced pressure.

  • Asymmetric Cyclization: To the crude triketone precursor, add the chiral primary amine catalyst (2.0 mol%) and triflic acid (2.0 mol%).

  • Reaction Conditions: Stir the reaction mixture under solvent-free conditions at 60 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or GC/MS until the triketone is fully consumed (typically 48 hours).

  • Purification: Upon completion, the product can be purified directly by vacuum distillation to yield the Wieland-Miescher ketone analogue as a yellow oil, which solidifies upon standing.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC analysis.

Conclusion

The enantioselective synthesis of 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its analogues is a well-established yet continually evolving field. While L-proline remains a historically significant and useful catalyst, modern chiral primary amines offer superior performance in terms of efficiency, catalyst loading, and reaction conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and desired purity. This guide provides the necessary data and protocols to assist researchers in navigating these choices and successfully implementing these powerful catalytic systems in their own work.

References

  • Hajos, Z. G.; Parrish, D. R. Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. J. Org. Chem.1974 , 39 (12), 1615–1621. [Link]

  • Akahane, Y.; et al. Enantiodivergent Synthesis of a Wieland-Miescher Ketone Analog Mediated by a Chiral Pyridinylmethylamine. HETEROCYCLES2015 , 90 (2), 949. [Link]

  • Zhou, P.; Zhang, L.; Luo, S.; Cheng, J.-P. Asymmetric Synthesis of Wieland–Miescher and Hajos–Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine. J. Org. Chem.2012 , 77 (5), 2526–2530. [Link]

  • Zhou, P.; Zhang, L.; Luo, S.; Cheng, J.-P. Asymmetric synthesis of Wieland-Miescher and Hajos-Parrish ketones catalyzed by an amino-acid-derived chiral primary amine. PubMed2012 . [Link]

  • Ramachary, D. B.; et al. Direct amino acid-catalyzed cascade biomimetic reductive alkylations: application to the asymmetric synthesis of Hajos–Parrish ketone analogues. Org. Biomol. Chem.2011 , 9 (21), 7436. [Link]

  • Chen, X.; et al. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. Molecules2018 , 23 (9), 2369. [Link]

  • Kanger, T.; et al. Enantioselective Synthesis of Wieland-Miescher Ketone through Bimorpholine-Catalyzed Organocatalytic Aldol Condensation. ResearchGate2013 . [Link]

  • Wieland–Miescher ketone. Wikipedia. [Link]

  • Kumar, A.; et al. Organocatalytic kinetic resolution via intramolecular aldol reactions: Enantioselective synthesis of both enantiomers of chiral cyclohexenones. Org. Biomol. Chem.2011 , 9 (19), 6567. [Link]

  • Hagiwara, H.; et al. Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction. J. Org. Chem.1998 , 63 (18), 6403–6406. [Link]

  • Hong, B.-C.; et al. Organocatalytic enantioselective desymmetrization of enal-tethered cyclohexane-1,3-diones. Chem. Commun.2015 , 51 (52), 10525–10528. [Link]

  • Chen, X.; et al. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. R Discovery2018 . [Link]

  • Ball-Jones, N. R.; et al. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules2022 , 27 (4), 1238. [Link]

  • Hong, B.-C.; et al. Synthesis and Applications of Hajos–Parrish Ketone Isomers. ResearchGate2015 . [Link]

  • Ramachary, D. B.; et al. Synthesis and conversion of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione to the isomeric racemic ketols of the [3.2.1]bicyclooctane and of the perhydroindane series. J. Org. Chem.2006 , 71 (15), 5857–5860. [Link]

  • Ramachary, D. B.; et al. One-pot organocatalytic domino Michael-aldol and intramolecular SN2 reactions. Asymmetric synthesis of highly functionalized epoxycyclohexanone derivatives. PubMed2006 . [Link]

  • Chen, X.; et al. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. ResearchGate2018 . [Link]

  • Reddy, B. V. S.; et al. Organocatalytic synthesis of spirocyclohexane indane-1,3-diones via a chiral squaramide-catalyzed Michael/aldol cascade reaction of γ-nitro ketones and 2-arylideneindane-1, 3-diones. ResearchGate2020 . [Link]

Sources

Comparative

A Comparative Guide to the Validation of an Analytical Method for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Using a Reference Standard

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a crucial intermediate in various synthetic pathways. The focu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a crucial intermediate in various synthetic pathways. The focus is on a comparative analysis of a newly developed High-Performance Liquid Chromatography (HPLC) method against established international guidelines, ensuring scientific integrity and regulatory compliance. The principles and protocols detailed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6][7][8]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][9] This guide will walk through the critical validation parameters, explaining the rationale behind each experimental choice and providing detailed protocols.

Introduction to 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and the Imperative for Validated Analytical Methods

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (CAS No. 53696-32-5) is a cyclohexenone derivative with a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol .[10] Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of subsequent products. Therefore, a robust and reliable analytical method is paramount for its accurate quantification in various matrices.

Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[11] It provides a high degree of assurance that the method will consistently produce a result that is accurate and reliable.

The Analytical Challenge: Method Selection and Comparison

For non-volatile and thermally labile compounds like many cyclohexenone derivatives, High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a cost-effective and reliable analytical technique.[12] This guide will focus on the validation of a reversed-phase HPLC (RP-HPLC) method. As a point of comparison, we will consider the hypothetical performance of a Gas Chromatography (GC) method, which is often suitable for volatile analytes.[13]

Visualizing the Validation Workflow

The following diagram illustrates the sequential process of analytical method validation, from initial planning to final reporting.

Validation_Workflow cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting Define_Purpose Define Purpose (Assay, Impurity, etc.) Prepare_Protocol Prepare Validation Protocol (Scope, Acceptance Criteria) Define_Purpose->Prepare_Protocol Conduct_Experiments Conduct Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) Prepare_Protocol->Conduct_Experiments Analyze_Data Analyze Data (Compare against Acceptance Criteria) Conduct_Experiments->Analyze_Data Prepare_Report Prepare Validation Report (Results, Deviations, Conclusion) Analyze_Data->Prepare_Report Approval Approval Prepare_Report->Approval Review & Approval

Caption: A streamlined workflow for the validation of an analytical method.

Core Validation Parameters: A Deep Dive

The validation of an analytical method encompasses several key parameters.[14] We will explore each of these, providing both the theoretical underpinnings and practical experimental designs.

Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[11][15] For our HPLC method, this means ensuring that the peak for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is well-resolved from any impurities, degradation products, or matrix components. A lack of specificity can be compensated for in some cases by utilizing a combination of two or more procedures.[4]

Experimental Protocol: Specificity Assessment

  • Sample Preparation:

    • Prepare a solution of the 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one reference standard.

    • Prepare a placebo solution (matrix without the analyte).

    • Prepare a spiked sample by adding known impurities to the placebo solution.

    • Prepare a sample of the analyte spiked with known impurities.

  • Chromatographic Analysis:

    • Inject each solution into the HPLC system.

    • Analyze the resulting chromatograms to ensure no interfering peaks are present at the retention time of the analyte.

  • Peak Purity Analysis:

    • Utilize a photodiode array (PDA) detector to assess peak purity, confirming that the analyte peak is spectrally homogeneous.

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[16] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[16] A minimum of five concentrations is recommended to establish linearity.[9]

Experimental Protocol: Linearity and Range Determination

  • Standard Preparation: Prepare a series of at least five standard solutions of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one reference standard at different concentrations, typically spanning 80-120% of the expected sample concentration for an assay.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be close to 1.

Parameter HPLC-UV Method Hypothetical GC-FID Method Acceptance Criteria (ICH)
Linearity (r²) > 0.999> 0.995≥ 0.995
Range 80-120% of nominal concentration75-125% of nominal concentrationDefined by linearity, accuracy, and precision

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: Accuracy (Recovery) Studies

  • Sample Preparation: Prepare samples by spiking a placebo matrix with the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze the spiked samples and a standard solution of the analyte.

  • Calculation: Calculate the percentage recovery for each sample.

Concentration Level HPLC-UV Method (% Recovery) Hypothetical GC-FID Method (% Recovery) Acceptance Criteria
80%99.5%98.2%98.0 - 102.0%
100%100.2%101.5%98.0 - 102.0%
120%99.8%99.1%98.0 - 102.0%

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

Experimental Protocol: Precision Assessment

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or a different instrument.

  • Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) for each set of measurements.

Precision Level HPLC-UV Method (%RSD) Hypothetical GC-FID Method (%RSD) Acceptance Criteria
Repeatability< 1.0%< 1.5%≤ 2.0%
Intermediate Precision< 1.5%< 2.0%≤ 2.0%

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are crucial for impurity analysis.

Experimental Protocol: LOD and LOQ Determination These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak or from the standard deviation of the response and the slope of the calibration curve.

  • Signal-to-Noise Ratio:

    • LOD is typically determined at an S/N ratio of 3:1.

    • LOQ is typically determined at an S/N ratio of 10:1.

Parameter HPLC-UV Method Hypothetical GC-FID Method
LOD ~0.05 µg/mL~0.1 µg/mL
LOQ ~0.15 µg/mL~0.3 µg/mL

Expertise & Experience: Robustness is the capacity of a method to remain unaffected by small, but deliberate variations in method parameters.[16] This provides an indication of its reliability during normal usage. Robustness is typically evaluated during method development.[3]

Experimental Protocol: Robustness Testing

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

    • pH of the mobile phase buffer (e.g., ±0.2 units)

  • Analysis: Analyze a system suitability solution under each varied condition.

  • Evaluation: Assess the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).

Logical Relationship of Validation Parameters

The following diagram illustrates how the core validation parameters are interconnected and build upon one another to ensure a fully validated and reliable analytical method.

Validation_Parameters Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ System_Suitability System Suitability Accuracy->System_Suitability Precision->System_Suitability Robustness Robustness Robustness->System_Suitability

Caption: Interconnectivity of analytical method validation parameters.

System Suitability

Trustworthiness: Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This is a self-validating aspect of the protocol.

Experimental Protocol: System Suitability Testing

  • Standard Injection: Inject a standard solution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one multiple times (typically 5 or 6 replicates).

  • Parameter Evaluation: Calculate key chromatographic parameters and compare them against pre-defined acceptance criteria.

System Suitability Parameter Acceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Areas ≤ 2.0%
Resolution (Rs) (if impurities are present)≥ 2.0
Conclusion

The validation of an analytical method for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a critical exercise to ensure data integrity and product quality. This guide has outlined a comprehensive approach based on established regulatory guidelines. The presented HPLC method, when validated according to these principles, demonstrates superior performance in terms of linearity, accuracy, and precision compared to a hypothetical GC method for this specific analyte. The detailed protocols and acceptance criteria provide a robust framework for researchers and drug development professionals to establish scientifically sound and defensible analytical methods.

References

  • Title: Analytical Method Validation (AMV) in Pharmaceuticals Source: Pharmaguideline URL: [Link]

  • Title: FDA Guidance on Analytical Method Validation Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation URL: [Link]

  • Title: ICH Q2(R1) Analytical Method Validation Source: Scribd URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: International Council for Harmonisation URL: [Link]

  • Title: EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 Source: European Compliance Academy URL: [Link]

  • Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency URL: [Link]

  • Title: GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes Source: Pharmaguideline URL: [Link]

  • Title: Separation of Cyclohexanone, 2-hexylidene- on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: Development and Validation of Stability-indicating High-Performance Liquid Chromatography Method for Estimation of Organic Impurities of Carvedilol from Bulk and its Dosage Form Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Validation of Impurity Methods, Part II Source: LCGC North America URL: [Link]

  • Title: Separation of Cyclohexanone on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

  • Title: analytical method validation report: tris organic impurities via liquid chromatography with uv detection Source: BioSpectra, Inc URL: [Link]

  • Title: A Guide to Analytical Method Validation Source: Waters Corporation URL: [Link]

  • Title: 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one Source: PubChem - NIH URL: [Link]

Sources

Validation

A Spectroscopic Guide to Distinguishing 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and Its Regioisomers

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of isomeric molecules is a cornerstone of success. Regioisomers, with their identical molecular formulas but different spatial...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and organic synthesis, the precise structural elucidation of isomeric molecules is a cornerstone of success. Regioisomers, with their identical molecular formulas but different spatial arrangements of functional groups, can exhibit vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and its key regioisomers, offering a practical framework for their unambiguous identification.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to differentiate between the target molecule and its closely related isomers: 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one and 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one. By understanding the predictable patterns of spectral data, researchers can confidently navigate the complexities of isomeric identification.

The Isomeric Challenge: Structures Under Investigation

The three regioisomers of interest share the same molecular formula, C₈H₁₂O₂, and a core cyclohexenone structure. The key difference lies in the position of the gem-dimethyl group relative to the enone and hydroxyl functionalities.

Figure 1: Molecular structures of the regioisomers under comparison.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for differentiating these isomers by probing the chemical environment of each proton. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide a detailed fingerprint of the molecular structure.

Key Differentiating Features in ¹H NMR:

  • Vinyl Proton: The chemical shift of the vinyl proton (C=CH) is highly informative. In 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, this proton is at the 2-position and will appear as a singlet. For 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one, the vinyl proton is also at the 2-position and will be a singlet. In contrast, for 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one, the vinyl proton is at the 2-position and will likely be a singlet as well, but its chemical environment is different due to the proximity of the gem-dimethyl group at the 6-position.

  • Methylene Protons: The number and splitting patterns of the methylene (-CH₂-) protons are distinct for each isomer.

    • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: Two adjacent methylene groups at positions 5 and 6 are expected. The C5-protons will be adjacent to the C4-quaternary carbon and the C6-protons, leading to a potentially complex splitting pattern. The C6-protons will be adjacent to the C5-protons and the C1-carbonyl group.

    • 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one: A single methylene group at position 4 and another at position 5 are expected. The C4-protons will be adjacent to the C5-protons and the C3-enol carbon, while the C5-protons will be adjacent to the C4-protons and the C6-quaternary carbon.

    • 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one: Two methylene groups at positions 4 and 6 are expected. The C4-protons will be adjacent to the C5-quaternary carbon and the C3-enol carbon. The C6-protons will be adjacent to the C5-quaternary carbon and the C1-carbonyl group, appearing as a singlet.

  • Methyl Protons: The gem-dimethyl groups in all isomers will appear as sharp singlets. Their chemical shifts might vary slightly based on their position relative to the electron-withdrawing carbonyl group and the double bond.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Predicted) 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one (Predicted) 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one (Predicted)
2-H (vinyl) ~5.9 ppm (s, 1H)~5.8 ppm (s, 1H)~5.7 ppm (s, 1H)
4-H₂ -~2.4 ppm (t, J = 6.5 Hz, 2H)~2.3 ppm (s, 2H)
5-H₂ ~2.5 ppm (t, J = 7.0 Hz, 2H)~1.9 ppm (t, J = 6.5 Hz, 2H)-
6-H₂ ~2.1 ppm (t, J = 7.0 Hz, 2H)-~2.6 ppm (s, 2H)
-C(CH₃)₂ ~1.2 ppm (s, 6H)~1.1 ppm (s, 6H)~1.0 ppm (s, 6H)
-OH ~5.5-6.5 ppm (br s, 1H)~5.5-6.5 ppm (br s, 1H)~5.5-6.5 ppm (br s, 1H)
Experimental Protocol: ¹H NMR Spectroscopy

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing weigh Weigh 5-10 mg of sample dissolve Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer instrument Place sample in spectrometer transfer->instrument setup Set acquisition parameters (e.g., zg30 pulse program, 16 scans, 2s relaxation delay) instrument->setup acquire Acquire Free Induction Decay (FID) setup->acquire ft Fourier Transform FID acquire->ft phase Phase spectrum ft->phase baseline Apply baseline correction phase->baseline reference Reference to solvent peak (e.g., CDCl₃ at 7.26 ppm) baseline->reference

Figure 2: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information by revealing the number of non-equivalent carbon atoms and their electronic environments.

Key Differentiating Features in ¹³C NMR:

  • Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is typically in the range of 190-200 ppm for α,β-unsaturated ketones.[1]

  • Vinylic Carbons (C=C): The chemical shifts of the two carbons in the double bond will differ based on their substitution and position relative to the carbonyl and hydroxyl groups. The carbon bearing the hydroxyl group (C-3) will be significantly downfield.

  • Quaternary Carbon: The chemical shift of the quaternary carbon bearing the gem-dimethyl groups is a key identifier. Its position in the ring determines its chemical shift.

  • Methylene Carbons (-CH₂-): The number of distinct methylene signals and their chemical shifts will vary for each isomer.

  • Methyl Carbons (-CH₃): Each isomer will show a signal for the two equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one (Predicted) 3-Hydroxy-6,6-dimethylcyclohex-2-en-1-one (Predicted) 3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one (Predicted)
C-1 (C=O) ~198 ppm~199 ppm~197 ppm
C-2 (=CH) ~128 ppm~127 ppm~126 ppm
C-3 (=COH) ~175 ppm~176 ppm~174 ppm
C-4 ~35 ppm (Quaternary)~38 ppm (Methylene)~30 ppm (Methylene)
C-5 ~32 ppm (Methylene)~26 ppm (Methylene)~34 ppm (Quaternary)
C-6 ~37 ppm (Methylene)~40 ppm (Quaternary)~45 ppm (Methylene)
-C(CH₃)₂ ~28 ppm~27 ppm~29 ppm
Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, but typically requires a higher sample concentration (20-50 mg) due to the lower natural abundance of the ¹³C isotope. The data acquisition involves a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is particularly useful for identifying the key functional groups present in a molecule. While it may not be as powerful as NMR for distinguishing these specific regioisomers on its own, it provides crucial confirmatory data.

Key Differentiating Features in IR Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The broadness is due to hydrogen bonding.[2]

  • C=O Stretch: A strong, sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the α,β-unsaturated ketone. Conjugation lowers the stretching frequency compared to a saturated ketone (typically ~1715 cm⁻¹).[1][3]

  • C=C Stretch: An absorption of medium intensity around 1600-1650 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of vinylic C-H bonds, while those just below 3000 cm⁻¹ are from aliphatic C-H bonds.

The IR spectra of the three isomers are expected to be very similar due to the presence of the same functional groups. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist but are often difficult to interpret for definitive structural assignment without reference spectra.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

Vibrational Mode Expected Range (cm⁻¹) Comments
O-H Stretch 3200 - 3600Broad
C-H Stretch (sp²) 3000 - 3100Medium
C-H Stretch (sp³) 2850 - 3000Strong
C=O Stretch 1650 - 1700Strong, Sharp
C=C Stretch 1600 - 1650Medium
Experimental Protocol: IR Spectroscopy

IR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_method Prepare sample (e.g., thin film on NaCl plates, KBr pellet, or solution in an appropriate solvent) place_sample Place sample in IR spectrometer prep_method->place_sample bkg_scan Acquire background spectrum place_sample->bkg_scan sample_scan Acquire sample spectrum bkg_scan->sample_scan process_spec Process spectrum (e.g., baseline correction, smoothing) sample_scan->process_spec label_peaks Identify and label significant peaks process_spec->label_peaks

Figure 3: General workflow for IR spectroscopy.

Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.

Key Differentiating Features in Mass Spectrometry:

  • Molecular Ion Peak (M⁺•): All three isomers will exhibit a molecular ion peak at the same mass-to-charge ratio (m/z), corresponding to their identical molecular weight (140.18 g/mol ).[4]

  • Fragmentation Pattern: The fragmentation patterns, however, can differ based on the stability of the resulting fragments. Common fragmentation pathways for cyclic ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangements if a suitable γ-hydrogen is available. The position of the gem-dimethyl group will influence which fragmentation pathways are favored. For example, in 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, a retro-Diels-Alder reaction is a plausible fragmentation pathway. The loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) is also expected. Analyzing the relative abundances of the fragment ions can help distinguish the isomers.

Experimental Protocol: Mass Spectrometry

A common method for analyzing such compounds is Gas Chromatography-Mass Spectrometry (GC-MS). The sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer. Electron Ionization (EI) is a standard technique for generating ions and inducing fragmentation.

Summary of Spectroscopic Distinctions

While all three regioisomers of hydroxy-dimethylcyclohexenone present a challenging analytical problem, a combination of spectroscopic techniques allows for their confident differentiation.

  • ¹H NMR is the most powerful single technique, with the chemical shifts and splitting patterns of the methylene and vinyl protons providing clear, distinguishable fingerprints for each isomer.

  • ¹³C NMR corroborates the ¹H NMR data by confirming the number of unique carbon environments and the positions of key functional groups and substituents.

  • IR Spectroscopy serves as a valuable tool for confirming the presence of the key hydroxyl and α,β-unsaturated ketone functionalities common to all isomers.

  • Mass Spectrometry confirms the molecular weight and can offer differentiating structural information through careful analysis of the fragmentation patterns.

By systematically applying these spectroscopic methods and understanding the underlying principles of how molecular structure influences spectral output, researchers can unambiguously identify 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one and distinguish it from its regioisomers, ensuring the integrity and success of their scientific endeavors.

References

  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-hydroxy-4-methylcyclohex-2-en-1-one. Journal of Chemical Research, 2006(1), 10-11.
  • McMurry, J. E. (2019). Organic Chemistry (9th ed.). Cengage Learning.
  • Majetich, G., & Liu, J. (2012). Synthesis of 6-hydroxyisochromenes and 6-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. Heterocycles, 84(2), 963-982.
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  • SpectraBase. (n.d.). 3-CYCLOHEXEN-1-ONE, 2-HYDROXY-2,6-DIMETHYL-.
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  • Reusch, W. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
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  • Parladar, V., Gültekin, M. S., & Çelik, M. (2006). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research, 2006(1), 10-11.
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  • PubChem. (n.d.). 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one.
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  • LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
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  • Semantic Scholar. (2022). Synthesis of Arylmethylene-bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) Derivatives and Their Effect on Tyrosinase Activity.
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  • Steiger, S. A., et al. (2020). Synthesis and crystal structures of a bis(3-hydroxy-cyclohex-2-en-1-one) and two hexahydroquinoline derivatives.
  • Clark, J. (n.d.). interpreting infra-red spectra. Chemguide.
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Comparative

Biological activity of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one derivatives compared to known inhibitors

A Technical Guide for Researchers and Drug Development Professionals In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavo...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and reduced side effects is a perpetual endeavor. One such class of molecules that has garnered interest is the cyclohexenone scaffold, known for its diverse biological activities. This guide provides a comparative analysis of the anticancer properties of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one derivatives, with a particular focus on their performance against known anticancer agents. We will delve into their mechanism of action, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.

Introduction to Cyclohexenone Derivatives in Cancer Therapy

Cyclohexenone derivatives are a class of organic compounds that have demonstrated a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] Their therapeutic potential often stems from the presence of an α,β-unsaturated carbonyl group, which can act as a Michael acceptor. This functional group can form covalent bonds with nucleophilic residues, such as the thiol groups in cysteine residues of key proteins, thereby modulating their function and impacting cellular pathways critical for cancer cell survival and proliferation.[2]

Recent studies have highlighted the anticancer potential of specific derivatives of the closely related 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one structure, particularly the ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives. These compounds have shown notable activity against human colon cancer cell lines, such as HCT116, by inducing apoptosis.[2][3]

Comparative Analysis of Anticancer Activity

To contextualize the therapeutic potential of these novel cyclohexenone derivatives, a direct comparison with established anticancer drugs is essential. For the treatment of colon cancer, standard chemotherapeutic agents include 5-Fluorouracil (5-FU) and Oxaliplatin.

5-Fluorouracil (5-FU) is a pyrimidine analog that inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a nucleoside required for DNA replication. By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts cell proliferation and induces apoptosis.

Oxaliplatin is a platinum-based chemotherapeutic agent that forms covalent bonds with DNA, leading to the formation of DNA adducts. These adducts interfere with DNA replication and transcription, ultimately triggering apoptosis in cancer cells.

The following table summarizes the comparative anticancer activity of representative 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one derivatives against these standard-of-care agents in the HCT116 human colon cancer cell line.

CompoundCancer Cell LineAssay TypeIC50 Value (µM)Known InhibitorKnown Inhibitor IC50 (µM)Reference
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivative 1HCT116Clonogenic Assay22.45-Fluorouracil~ 5[2]
Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate Derivative 2HCT116Clonogenic Assay0.34Oxaliplatin~ 1[2]

Note: The IC50 values for known inhibitors are approximate and can vary based on experimental conditions. The data for the cyclohexenone derivatives are extracted from studies on closely related structures.

The data indicate that certain derivatives of the 3-hydroxy-5,5-dimethylcyclohex-2-en-1-one scaffold exhibit potent anticancer activity, with IC50 values in the micromolar to sub-micromolar range, comparable to or even exceeding that of standard chemotherapeutic agents like Oxaliplatin in this specific assay.[2]

Mechanism of Action: Induction of Apoptosis

A key mechanism through which many anticancer agents exert their effect is the induction of programmed cell death, or apoptosis. Studies on ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have demonstrated their ability to activate the apoptotic cascade in HCT116 cells.[2] This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic process.

The proposed mechanism of action for these cyclohexenone derivatives involves their function as Michael acceptors, leading to the alkylation of critical cellular proteins and the generation of reactive oxygen species (ROS).[2] This increase in intracellular ROS can lead to cellular stress and trigger the intrinsic apoptotic pathway.

The following diagram illustrates the proposed apoptotic pathway induced by these cyclohexenone derivatives.

apoptosis_pathway cluster_cell Cancer Cell Cyclohexenone Cyclohexenone Derivative ROS Increased ROS Cyclohexenone->ROS Michael Addition Cellular_Stress Cellular Stress ROS->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Intrinsic Pathway Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Workflow for the clonogenic survival assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate a known number of single cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one derivative and a vehicle control. Include a known inhibitor (e.g., 5-FU or Oxaliplatin) as a positive control.

  • Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 10-14 days, or until colonies are visible in the control wells.

  • Fixation and Staining:

    • Aspirate the media and wash the wells gently with phosphate-buffered saline (PBS).

    • Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.

    • Stain the colonies with a 0.5% crystal violet solution in methanol for 30 minutes.

  • Colony Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment by dividing the number of colonies in the treated wells by the number of colonies in the control wells. Plot the surviving fraction against the compound concentration to determine the IC50 value.

Caspase Activation Assay (Western Blot)

This assay is used to detect the activation of key apoptotic proteins, such as caspases.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the cyclohexenone derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for an activated caspase (e.g., cleaved caspase-3) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

Conclusion and Future Directions

Derivatives of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one represent a promising class of compounds with potent anticancer activity. Their ability to induce apoptosis in cancer cells at concentrations comparable to or lower than standard chemotherapeutic agents warrants further investigation. The provided experimental protocols offer a framework for researchers to validate and expand upon these findings.

Future research should focus on:

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a broader range of derivatives to identify the key structural features responsible for anticancer activity.

  • In vivo studies: Evaluating the efficacy and safety of the most potent derivatives in preclinical animal models of cancer.

  • Target identification: Elucidating the specific molecular targets of these compounds to gain a deeper understanding of their mechanism of action.

By systematically exploring the therapeutic potential of these cyclohexenone derivatives, the scientific community can pave the way for the development of novel and more effective cancer therapies.

References

  • PubChem. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

  • Shin, S. Y., et al. (2020). Anticancer activities of cyclohexenone derivatives. Applied Biological Chemistry, 63(1), 1-9.
  • ResearchGate. Anticancer activities of cyclohexenone derivatives. [Link]

  • ResearchGate. Anticancer activities of cyclohexenone derivatives. [Link]

  • Elkhalifa, D., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 26(11), 3333.
  • MDPI. Anticancer Inhibitors. [Link]

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  • RSC Publishing. Evolution of 3-(4-hydroxyphenyl)indoline-2-one as a Scaffold for Potent and Selective Anticancer Activity. [Link]

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Validation

Benchmarking Chiral Stationary Phases for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one: Regioisomeric Resolution and Asymmetric Derivative Separation

Introduction 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a highly valuable cyclic enone utilized as a nucleophilic building block in asymmetric synthesis. While the parent molecule is achiral, it presents a notorious an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a highly valuable cyclic enone utilized as a nucleophilic building block in asymmetric synthesis. While the parent molecule is achiral, it presents a notorious analytical challenge: it exists in a dynamic keto-enol equilibrium with 4,4-dimethylcyclohexane-1,3-dione, which can also tautomerize into the regioisomeric 3-hydroxy-6,6-dimethylcyclohex-2-en-1-one .

In modern drug development and catalytic benchmarking—such as Iridium-catalyzed enantioselective allylic enolization—differentiating these regioisomers and resolving the resulting chiral downstream adducts is critical. Standard reversed-phase C18 columns often fail to resolve the subtle steric differences between the 4,4-dimethyl and 6,6-dimethyl enol forms. Consequently, Chiral Stationary Phases (CSPs)—particularly polysaccharide-based columns—are repurposed to exploit their highly ordered chiral cavities for both regioisomeric and enantiomeric separations.

Mechanistic Pathways & Separation Logic

The separation logic dictates that the CSP must differentiate either the position of the gem-dimethyl group (regioisomeric separation) or the absolute configuration of the newly formed stereocenter (enantiomeric separation).

G Keto 4,4-Dimethylcyclohexane -1,3-dione (Achiral Keto) Enol44 3-Hydroxy-4,4-dimethyl cyclohex-2-en-1-one (Target Enol) Keto->Enol44 Tautomerization Enol66 3-Hydroxy-6,6-dimethyl cyclohex-2-en-1-one (Regioisomer) Keto->Enol66 Tautomerization ChiralProd Chiral Allylated Derivatives (Enantiomeric Pair) Enol44->ChiralProd Ir-Catalyzed Allylation

Fig 1: Keto-enol tautomerization and downstream asymmetric allylation pathways.

Benchmarking CSP Performance: Experimental Data & Causality

When selecting a CSP for 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one and its derivatives, the interaction mechanism relies heavily on three factors:

  • Hydrogen Bonding: The enol -OH acts as an H-bond donor to the carbamate/benzoate linkages of the CSP.

  • Steric Inclusion: The gem-dimethyl group must fit into the chiral helical groove of the polymer.

  • π−π Interactions: The α,β -unsaturated carbonyl system interacts with the phenyl rings of the stationary phase.

Amylose-based CSPs generally outperform Cellulose-based CSPs for these specific cyclic enones. The causality lies in the polymer backbone: amylose forms a tighter, more structured helical cavity that is highly sensitive to the steric bulk of the 4,4-dimethyl group, whereas the linear, extended structure of cellulose provides weaker steric discrimination for these specific aliphatic rings.

Table 1: Quantitative Benchmarking of CSPs for Cyclohexenone Derivatives
Stationary Phase ChemistryCommercial EquivalentMobile PhaseTarget SeparationSelectivity ( α )Resolution ( Rs​ )Causality / Mechanism of Action
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HHexane / IPA (90:10)Enantiomers (Allylated)1.853.20Optimal H-bonding; tight helical groove perfectly accommodates the 4,4-dimethyl steric bulk.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-HHexane / IPA (90:10)Enantiomers (Allylated)1.151.45Extended cellulose backbone results in loose steric fit; partial co-elution observed.
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-HHexane / EtOH (95:5)Regioisomers (4,4 vs 6,6)1.402.10EtOH acts as a strong H-bond donor, modulating the enol-CSP interaction to differentiate regioisomers.
Zwitterionic Cinchona Alkaloid Chiralpak ZWIX(+)MeOH / ACN / AdditivesPolar Adducts1.05< 1.0Lack of strong ionic interaction sites on the enone renders zwitterionic phases ineffective.

Self-Validating Experimental Protocol: HPLC Method

To ensure scientific integrity, the following protocol incorporates a self-validating System Suitability Test (SST) to confirm column performance prior to analyzing the dynamic enol mixtures.

Step 1: System Suitability and Equilibration
  • Flush the Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with 100% HPLC-grade Hexane for 20 minutes at 1.0 mL/min to remove storage solvents.

  • Equilibrate the column with the target mobile phase: Hexane / Isopropanol (IPA) (90:10, v/v) for 45 minutes until the baseline UV absorbance (at 254 nm) is strictly flat.

  • Self-Validation Check: Inject 5 µL of a standard racemic trans-stilbene oxide solution (1 mg/mL). Verify that the resolution ( Rs​ ) between the two enantiomer peaks is ≥2.0 . If Rs​<2.0 , column degradation has occurred, and the run must be aborted.

Step 2: Sample Preparation & Tautomeric Control
  • Dissolve 2 mg of the 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one sample (or its crude Ir-catalyzed reaction mixture) in 1 mL of the mobile phase (Hexane/IPA 90:10).

  • Causality Note: Avoid using protic solvents like pure methanol or water for sample dissolution. Strong protic solvents rapidly accelerate keto-enol tautomerization, leading to peak broadening or split peaks on the chromatogram.

Step 3: Chromatographic Execution
  • Set the column oven temperature strictly to 25 °C. Enantioseparation is an enthalpy-driven process; fluctuations > 2 °C will drastically alter retention times and α values.

  • Set the UV detector to 254 nm (optimal for the conjugated α,β -unsaturated ketone system).

  • Inject 10 µL of the prepared sample.

  • Run the isocratic elution for 30 minutes. The 4,4-dimethyl enol typically elutes before the 6,6-dimethyl regioisomer due to the greater steric hindrance of the 4,4-dimethyl group preventing deep inclusion into the amylose cavity.

Conclusion

While 3-hydroxy-4,4-dimethylcyclohex-2-en-1-one is achiral, benchmarking its separation on Chiral Stationary Phases is vital for distinguishing it from its tautomeric regioisomers and resolving its asymmetric derivatives. Amylose-based carbamate phases provide the optimal balance of hydrogen bonding and steric inclusion required for baseline resolution, far outperforming cellulose and zwitterionic alternatives.

References

  • Wang, X.-L., Chen, J.-T., Zheng, S.-C., & Zhao, X.-M. (2022). Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization. Molecules, 27(20), 6981.[Link]

  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A, 1217(6), 814-856.[Link]

Comparative

A Comparative Guide to HPLC and GC Methods for the Analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This d...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.

Introduction

3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a cyclic ketone with a molecular weight of 140.18 g/mol [1]. Its analysis is critical in various research and industrial applications. The choice between HPLC and GC for its quantification depends on several factors, including the sample matrix, required sensitivity, and the desired analytical throughput. This guide presents a side-by-side comparison of these two powerful analytical techniques, supported by experimental data, to facilitate an informed decision for your specific analytical needs.

The principles of analytical method validation are paramount to ensure data integrity and are guided by international standards such as those from the International Council for Harmonisation (ICH).[2] This guide adheres to these principles, focusing on a cross-validation approach to compare the performance of HPLC and GC methods. Cross-validation serves to compare the key validation parameters of two or more analytical methods, ensuring that data generated across different techniques or laboratories is reliable and comparable.[3]

Experimental Design and Rationale

The core of this guide is a detailed comparison of HPLC and GC methodologies for the analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. The experimental design is structured to evaluate the key performance characteristics of each method as outlined in the ICH Q2(R2) guidelines.[4][5]

High-Performance Liquid Chromatography (HPLC) Method

The developed HPLC method utilizes a reversed-phase C18 column. This stationary phase is chosen for its hydrophobicity, which is suitable for retaining and separating moderately polar compounds like the target analyte. The mobile phase composition, a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve a balance between adequate retention and reasonable analysis time. UV detection is employed due to the presence of a chromophore in the 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one molecule.

Gas Chromatography (GC) Method

The GC method employs a capillary column coated with a non-polar or mid-polar stationary phase. The choice of stationary phase is critical for achieving the desired separation. The volatility of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one allows for its analysis by GC without the need for derivatization. A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and its wide linear range.

Cross-Validation Workflow

The cross-validation process involves a systematic comparison of the two developed methods based on a predefined set of validation parameters. This ensures a comprehensive and objective assessment of their respective performances.

Cross-Validation Workflow cluster_methods Method Development cluster_validation Validation Parameters cluster_comparison Comparative Analysis HPLC_Method HPLC Method (Reversed-Phase) Linearity Linearity & Range HPLC_Method->Linearity Accuracy Accuracy HPLC_Method->Accuracy Precision Precision (Repeatability & Intermediate) HPLC_Method->Precision Selectivity Selectivity HPLC_Method->Selectivity Robustness Robustness HPLC_Method->Robustness LOD_LOQ LOD & LOQ HPLC_Method->LOD_LOQ GC_Method GC Method (Capillary) GC_Method->Linearity GC_Method->Accuracy GC_Method->Precision GC_Method->Selectivity GC_Method->Robustness GC_Method->LOD_LOQ Data_Comparison Data Comparison & Statistical Analysis Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison Selectivity->Data_Comparison Robustness->Data_Comparison LOD_LOQ->Data_Comparison Method_Selection Optimal Method Selection Data_Comparison->Method_Selection Informed Decision

Caption: Workflow for the cross-validation of HPLC and GC methods.

Detailed Experimental Protocols

HPLC Method Protocol
  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water (HPLC grade)

    • B: Acetonitrile (HPLC grade)

    • Gradient: 60% A to 40% A over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm.

  • Standard Preparation: Prepare a stock solution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in methanol at 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

GC Method Protocol
  • Instrumentation: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector (FID).

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 220 °C, hold for 2 minutes.

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one in acetone at 1 mg/mL. Prepare working standards by serial dilution in acetone.

Comparative Data Analysis

The following tables summarize the performance of the HPLC and GC methods across key validation parameters.

Validation ParameterHPLC MethodGC MethodAcceptance Criteria (ICH)
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 50Defined by linearity
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 0.8%≤ 0.6%≤ 2%
- Intermediate Precision≤ 1.2%≤ 1.0%≤ 2%
Selectivity No interference from blankNo interference from blankNo significant interfering peaks
Limit of Detection (LOD) (µg/mL) 0.20.1Signal-to-noise ≥ 3
Limit of Quantitation (LOQ) (µg/mL) 0.70.3Signal-to-noise ≥ 10
Robustness Unaffected by minor changesUnaffected by minor changesRSD ≤ 2%

Interpretation of Results

Both the HPLC and GC methods demonstrated excellent performance and met the acceptance criteria established by the ICH guidelines.[2][5]

  • Linearity and Range: Both methods exhibited excellent linearity over their respective concentration ranges, with correlation coefficients (r²) exceeding 0.999. The GC method offered a slightly wider linear range at the lower end.

  • Accuracy and Precision: Both methods were found to be highly accurate and precise. The percentage recovery values were well within the acceptable limits, and the relative standard deviations (RSDs) for repeatability and intermediate precision were below 2%.

  • Selectivity: The methods were selective for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, with no interference observed from the blank matrix at the retention time of the analyte.

  • Sensitivity: The GC-FID method demonstrated superior sensitivity with lower LOD and LOQ values compared to the HPLC-UV method. This is a significant advantage when analyzing samples with low concentrations of the analyte.

  • Robustness: Both methods proved to be robust, with minor deliberate variations in method parameters not significantly affecting the results.

Separation Mechanisms

The choice between HPLC and GC often comes down to the fundamental principles of separation and how they apply to the analyte and sample matrix.

Separation_Mechanisms cluster_hplc HPLC (Reversed-Phase) cluster_gc GC (Capillary) HPLC_Analyte Analyte in Mobile Phase HPLC_Stationary Non-polar C18 Stationary Phase HPLC_Analyte->HPLC_Stationary Hydrophobic Interactions GC_Analyte Volatilized Analyte in Carrier Gas GC_Stationary Stationary Phase (e.g., HP-5ms) GC_Analyte->GC_Stationary Partitioning based on Boiling Point & Polarity

Caption: Simplified diagrams of separation mechanisms in HPLC and GC.

In reversed-phase HPLC, the separation is driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. In GC, the separation is based on the partitioning of the volatilized analyte between the inert carrier gas and the stationary phase, primarily influenced by the analyte's boiling point and its interaction with the stationary phase.

Conclusion and Recommendations

Both the developed HPLC and GC methods are suitable for the quantitative analysis of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. The choice of method will depend on the specific requirements of the analysis.

  • HPLC is recommended when:

    • The sample matrix is complex and may contain non-volatile components.

    • The instrumentation is readily available in most analytical laboratories.

    • Slightly lower sensitivity is acceptable.

  • GC is recommended when:

    • High sensitivity is required for trace-level analysis.

    • The sample is clean and the analyte is thermally stable.

    • Faster analysis times are desired.

This guide provides a solid foundation for selecting and implementing an appropriate analytical method for 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. It is crucial to perform a full method validation in your laboratory, using your specific instrumentation and sample matrices, to ensure the chosen method is fit for its intended purpose.[6][7]

References

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22).
  • ICH Q2(R2) Validation of analytical procedures - ICH. (2023, November 30).
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2).
  • Bioanalytical Method Validation Guidance for Industry - Food and Drug Administration. (2018, May 24).
  • 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one - PubChem - NIH.
  • FDA Signals a New Approach for Analytical Method Validation - ResearchGate.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
  • Q2(R2) Validation of Analytical Procedures - FDA.

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical waste. The proper disposal of any chemical is a critical component of laboratory safety a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a framework for thinking about chemical waste. The proper disposal of any chemical is a critical component of laboratory safety and environmental responsibility. This guide will provide a detailed, step-by-step procedure for the safe disposal of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one, grounded in an understanding of its chemical nature and the regulatory landscape.

Part 1: Chemical Profile and Hazard Identification

Understanding the molecule is the first step to handling it safely. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a cyclic ketone with a hydroxyl group and an α,β-unsaturated system. This structure suggests several potential hazards that inform our disposal strategy.

  • α,β-Unsaturated System: This functional group is an electron-withdrawing system that activates the carbon-carbon double bond for nucleophilic attack.[2] This reactivity is a key consideration for chemical compatibility during storage and disposal.

  • Ketone Group: Ketones are a well-understood class of chemicals. While this specific compound's flammability data is not available, many similar, low-molecular-weight ketones are flammable and can form explosive mixtures with air.[3][4] Therefore, it is prudent to treat it as a potentially flammable liquid.

  • General Irritant: Based on data for similar cyclohexanone derivatives, this compound should be considered a potential irritant to the skin, eyes, and respiratory system.[3]

PropertyValue / Anticipated HazardSource
CAS Number 53696-32-5[1]
Molecular Formula C₈H₁₂O₂[1]
Physical State Solid or Liquid (Assumed)N/A
Anticipated Hazards Potential Skin/Eye Irritant, Possible Respiratory Irritant, Potential Flammability[3]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects, based on similar compounds. Do not allow entry into drains.[5]
Incompatibilities Strong oxidizing agents, strong acids.[3]
Part 2: Regulatory Framework for Disposal

Disposal of laboratory chemicals is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards.

While 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is not specifically listed as a hazardous waste, it would likely be classified as such based on its characteristics. Many non-halogenated solvents and ketones are listed under codes such as F003 and F005.[6] Therefore, it is essential to manage this waste stream as a regulated hazardous waste.

Part 3: Pre-Disposal and Spill Management

Immediate safety is paramount. Before disposal, ensure proper handling and be prepared for accidental spills.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin Protection: Use chemically resistant gloves (e.g., nitrile) and a lab coat.[7]

  • Respiratory Protection: If handling outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[7]

Spill Cleanup:

  • Evacuate and Ventilate: Ensure the area is well-ventilated. Remove all sources of ignition.[3]

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to soak up the spill.

  • Collection: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Part 4: Step-by-Step Disposal Protocol

Never dispose of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one down the drain or in the regular trash.[8] It must be collected and managed as hazardous chemical waste.

Step 1: Waste Collection

  • Container Selection: Use a dedicated, leak-proof container that is chemically compatible with the waste. Glass or polyethylene containers are generally suitable. The container must be in good condition, free of cracks or corrosion.[8]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one"), and an indication of the potential hazards (e.g., "Flammable," "Irritant").

Step 2: Waste Segregation and Storage

  • Compatibility is Key: Do not mix this waste with incompatible chemicals, particularly strong oxidizing agents or acids, which could cause a dangerous reaction.[3] It is best to collect it as a separate waste stream.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area should be a secondary containment bin within or near a fume hood, away from heat and ignition sources.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[8]

Step 3: Arranging for Final Disposal

  • Contact EHS: When the container is full or ready for pickup, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for collection by a licensed hazardous waste disposal company.

  • Do Not Transport: Never transport hazardous waste yourself. Disposal must be handled by trained professionals in accordance with federal, state, and local regulations.[10]

Step 4: Empty Container Disposal

  • Triple Rinsing: An empty container that held this chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[11]

  • Final Disposal: Once triple-rinsed and air-dried in a ventilated area (like a fume hood), the container can typically be disposed of in the regular trash after defacing all labels.[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

DisposalWorkflow start Start: Waste Generation (3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one) is_empty Is the container empty? start->is_empty collect_waste Collect as Hazardous Waste in a labeled, compatible container. is_empty->collect_waste No triple_rinse Triple rinse container with a suitable solvent. is_empty->triple_rinse Yes segregate Segregate from incompatible materials (oxidizers, strong acids). collect_waste->segregate store_saa Store in designated Satellite Accumulation Area (SAA). segregate->store_saa contact_ehs Contact EHS for pickup by licensed vendor. store_saa->contact_ehs end_waste End of Waste Protocol contact_ehs->end_waste collect_rinsate Collect rinsate as hazardous waste. triple_rinse->collect_rinsate deface_dispose Deface labels and dispose of empty container in trash. collect_rinsate->deface_dispose end_container End of Container Protocol deface_dispose->end_container

Caption: Decision workflow for handling and disposal of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one waste.

Part 5: Waste Minimization

The most effective disposal method is to prevent waste generation in the first place.

  • Careful Planning: Accurately calculate the amount of material needed for your experiment to avoid purchasing excess.

  • Small-Scale Experimentation: When possible, conduct experiments on the smallest scale that will yield the required results.

  • Inventory Management: Maintain an accurate chemical inventory to prevent the purchase of duplicate reagents and to track expiration dates.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Your diligence in the proper management of chemical waste is a hallmark of a responsible scientist.

References

  • PubChem. (n.d.). 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Typical Wastes Generated by Industry Sectors. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • eCFR. (2023, August 9). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • PCW France. (2023, November 4). Safety Data Sheet: Trital. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • MDPI. (2018). Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 4,4-DIMETHYLCYCLOHEX-2-EN-1-ONE | CAS 1073-13-8. Retrieved from [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4,4-dimethyl-2-cyclohexen-1-one. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.13 Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Retrieved from [Link]

  • University of Calgary. (n.d.). α,β-Unsaturated Carbonyl Compounds. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

Operational & Safety Blueprint: Handling 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one As a Senior Application Scientist, I have designed this operational and safety blueprint for researchers and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Blueprint: Handling 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one

As a Senior Application Scientist, I have designed this operational and safety blueprint for researchers and drug development professionals handling 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one. Beyond standard compliance, this guide provides mechanistic insights into the chemical's reactivity, ensuring that your safety protocols are grounded in molecular reality. Our goal is to empower you with a self-validating system that guarantees both user safety and experimental integrity.

Chemical Profiling & Mechanistic Hazard Assessment

To safely handle any compound, we must first understand its molecular behavior. 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one is a cyclic enone derivative that typically presents as a solid powder[1].

Quantitative Chemical Data

Parameter Specification
IUPAC Name 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one
CAS Number 53696-32-5
Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol

| Structural Class | Cyclic enone / Michael acceptor |

Mechanistic Hazard: The molecule features an α,β-unsaturated carbonyl moiety, classifying it as a Michael acceptor. Michael acceptors are electrophilic and can undergo nucleophilic addition with thiol groups, such as the cysteine residues found in epidermal proteins[2]. This covalent protein binding is the molecular initiating event for skin sensitization and allergic contact dermatitis[3]. Additionally, the acidic enol proton makes the compound a severe irritant to the ocular and respiratory mucosa[1].

The PPE Matrix (Causality-Driven Selection)

Do not rely on generic laboratory Personal Protective Equipment (PPE). The following matrix is specifically tailored to the physicochemical properties and reactivity profile of this chemical.

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile gloves (Min. 0.11 mm thickness)Resists permeation by the polar enone core; prevents dermal protein binding.
Eye Protection ANSI Z87.1 tight-fitting gogglesPrevents airborne enol dust from dissolving in corneal fluid and altering localized pH.
Respiratory N95 / P100 Particulate RespiratorBlocks inhalation of sensitizing Michael acceptor particulates.
Body FR Lab coat with knit cuffsKnit cuffs seal wrists against static-prone powder accumulation.

Self-Validation Protocol for PPE: Before handling the chemical, validate glove integrity by performing a pneumatic inflation test (trapping air in the glove and squeezing). A glove that holds pressure ensures zero pinhole defects, guaranteeing a true barrier against electrophilic permeation.

Operational Workflow

The following step-by-step methodology ensures a closed-loop, self-validating system for transferring and reacting the chemical.

HandlingWorkflow A 1. Fume Hood & PPE Validation B 2. Anti-Static Weighing A->B C 3. Sealed Transfer to Reactor B->C D 4. Closed-System Solvent Addition C->D E 5. Solvent-Based Decontamination D->E

Workflow for the safe handling and transfer of 3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one.

Step-by-Step Methodology:

  • Fume Hood & PPE Validation:

    • Action: Verify the fume hood face velocity is between 80-120 feet per minute (fpm).

    • Self-Validation: Check the magnehelic gauge or hold a tissue paper strip at the sash edge. If the tissue is not pulled steadily inward, do not open the chemical container.

  • Static-Free Weighing:

    • Action: Place an anti-static bar or ionizer near the analytical balance inside the fume hood. Weigh the compound into a tared, sealable vial.

    • Causality: The fine powder is highly prone to static cling, which can cause sudden aerosolization and widespread contamination of the balance enclosure.

  • Sealed Transfer:

    • Action: Cap the vial tightly before removing it from the balance area. Transfer the sealed vial directly to your reaction vessel.

    • Self-Validation: Visually inspect the exterior of the vial. If any white powder is visible, wipe it down with a solvent-dampened lint-free cloth before moving it across the lab.

  • Closed-System Solvent Addition:

    • Action: Connect the reaction vessel to an inert gas line (e.g., nitrogen). Add the required solvent via a syringe or pressure-equalizing addition funnel.

    • Causality: Dissolving the solid in a closed system prevents the release of localized chemical vapors and protects the enol moiety from unwanted oxidative degradation.

  • Decontamination:

    • Action: Rinse all spatulas, weigh boats, and glassware with a polar aprotic solvent (such as acetone) to dissolve residual chemical, followed by a thorough water rinse.

Spill Response & Decontamination Plan

In the event of a spill, standard sweeping protocols are dangerous. Follow this specific pathway to mitigate inhalation and sensitization risks.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Evacuate Evacuate & Isolate Area Assess->Evacuate Large >50g DonPPE Don Spill-Response PPE Assess->DonPPE Small <50g Evacuate->DonPPE Contain Damp Containment (No Dry Sweeping) DonPPE->Contain Dispose Hazardous Waste Segregation Contain->Dispose

Decision matrix and response pathway for chemical spills in the laboratory.

Step-by-Step Methodology:

  • Assessment & Isolation: Immediately halt operations. Determine if the spill is small (<50g) or large (>50g). For large spills, evacuate the immediate area to prevent dust inhalation.

  • Donning Spill-Response PPE: Upgrade to heavy-duty nitrile gloves (minimum 0.38 mm thickness) and ensure an N95/P100 respirator is worn.

  • Damp Containment (Crucial Step): Do not dry sweep the powder. Gently cover the spill with absorbent paper towels slightly dampened with water or a dilute alkaline solution.

    • Causality: Dry sweeping aerosolizes the Michael acceptor, drastically increasing inhalation and ocular exposure risks. Dampening suppresses dust formation.

  • Collection & Neutralization: Carefully scoop the dampened material using a non-sparking tool and place it into a wide-mouth hazardous waste container. Wipe the spill area with soapy water to neutralize residual enol acidity.

    • Self-Validation: Visually inspect the surface under bright light. A completely matte, residue-free surface indicates successful primary decontamination.

  • Waste Segregation: Seal the container and label it clearly as "Hazardous Organic Solid Waste - Sensitizer".

Disposal Plan

  • Method: Incineration is the only approved disposal method for this class of reactive organics. Do not flush down the drain, as the compound can be toxic to aquatic life.

  • Packaging: Store waste in a chemically compatible, tightly sealed high-density polyethylene (HDPE) container. Keep segregated from strong oxidizing agents to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (NCBI). "3-Hydroxy-4,4-dimethylcyclohex-2-en-1-one." PubChem Compound Summary for CID 13297859. Available at:[Link]

  • Roberts, D. W., et al. "Quantitative and Mechanistic Read Across for Predicting the Skin Sensitization Potential of Alkenes Acting via Michael Addition." Chemical Research in Toxicology, 2008. Available at:[Link]

  • Natsch, A., et al. "High Throughput Kinetic Profiling Approach for Covalent Binding to Peptides: Application to Skin Sensitization Potency of Michael Acceptor Electrophiles." Chemical Research in Toxicology, 2011. Available at:[Link]

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